Antibacterial agent 201
描述
属性
IUPAC Name |
1-(2,2-diphenylethyl)-3-[3-[5-[3-(2,2-diphenylethylcarbamothioylamino)propylamino]pentylamino]propyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H54N6S2/c48-40(46-32-38(34-18-6-1-7-19-34)35-20-8-2-9-21-35)44-30-16-28-42-26-14-5-15-27-43-29-17-31-45-41(49)47-33-39(36-22-10-3-11-23-36)37-24-12-4-13-25-37/h1-4,6-13,18-25,38-39,42-43H,5,14-17,26-33H2,(H2,44,46,48)(H2,45,47,49) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBYQYRUQTVCSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=S)NCCCNCCCCCNCCCNC(=S)NCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H54N6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
695.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Spectrum of Activity for Antibacterial Agent Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of activity for Ciprofloxacin (B1669076), a broad-spectrum fluoroquinolone antibiotic. The information herein is intended to serve as a technical resource for research, discovery, and development applications. Ciprofloxacin has been selected as a representative agent to illustrate the detailed characterization of an antibacterial's activity profile.
Spectrum of Activity
Ciprofloxacin exhibits potent bactericidal activity against a wide range of Gram-negative and Gram-positive bacteria.[1][2] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[3][4][5] This dual-targeting mechanism contributes to its broad spectrum and bactericidal nature.[4]
Quantitative Susceptibility Data
The in vitro potency of Ciprofloxacin is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values, including the MIC₅₀ and MIC₉₀ (the concentrations required to inhibit 50% and 90% of isolates, respectively), for Ciprofloxacin against a panel of clinically relevant bacterial species.
Table 1: In Vitro Activity of Ciprofloxacin Against Gram-Negative Bacteria
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 0.013 - ≥32 | 0.03 | 0.13 |
| Pseudomonas aeruginosa | 0.12 - ≥32 | 0.25 | 0.81 |
| Klebsiella pneumoniae | ≤1 - >100 | 0.047 | >32 |
| Enterobacter spp. | ≤0.25 - N/A | N/A | N/A |
| Serratia marcescens | N/A | N/A | 0.07-0.23 |
Data compiled from multiple sources. MIC values can vary based on geographic location and strain resistance profiles.[5][6][7][8][9][10]
Table 2: In Vitro Activity of Ciprofloxacin Against Gram-Positive Bacteria
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA & MRSA) | 0.25 - 1.0 | 0.32 | 0.59 |
| Streptococcus pneumoniae | 0.5 - 4.0 | N/A | 1.0 |
| Streptococcus faecalis (Enterococcus faecalis) | 0.25 - 8.0 | 1.0 | 2.0 |
| Listeria monocytogenes | 0.12 - 2.0 | N/A | N/A |
Data compiled from multiple sources. Ciprofloxacin generally shows lower potency against Gram-positive organisms compared to many Gram-negative bacilli.[6][11][12]
Experimental Protocols
Accurate and reproducible determination of antibacterial activity is fundamental to drug development. The following sections detail the standardized methodologies for assessing the in vitro efficacy of antibacterial agents like Ciprofloxacin.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent in a liquid medium using a 96-well microtiter plate format.
Materials:
-
96-well, U-bottom microtiter plates
-
Ciprofloxacin stock solution (e.g., 1280 µg/mL)
-
Sterile Mueller-Hinton Broth (MHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximating 1-2 x 10⁸ CFU/mL)
-
Multichannel pipette
-
Plate incubator (37°C)
-
ELISA plate reader (optional, for OD measurements)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the Ciprofloxacin stock solution at twice the highest desired final concentration (e.g., 256 µg/mL) to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.
-
Repeat this process across the plate to the desired final concentration (e.g., column 10). Discard 100 µL from column 10.
-
Column 11 will serve as the positive control (no antibiotic), and column 12 as the negative/sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12. This brings the total volume in each well to 200 µL and halves the antibiotic concentration to the final desired test range.
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Ciprofloxacin at which there is no visible bacterial growth (i.e., the first clear well).
-
The positive control well (column 11) should show distinct turbidity, and the negative control well (column 12) should remain clear.
-
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase, a primary target of Ciprofloxacin.
Materials:
-
E. coli DNA Gyrase enzyme
-
Relaxed pBR322 plasmid DNA (substrate)
-
5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP)
-
Ciprofloxacin solutions at various concentrations
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose (B213101) gel (1%) containing ethidium (B1194527) bromide
-
1X TAE Buffer
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Reaction Setup:
-
On ice, prepare a master mix containing the 5X Assay Buffer, relaxed pBR322 DNA, and sterile water.
-
Aliquot the master mix into microfuge tubes.
-
Add the test compound (Ciprofloxacin) at various concentrations to the respective tubes. Include a no-drug control (solvent only) and a no-enzyme control.
-
Initiate the reaction by adding a pre-determined amount of E. coli DNA gyrase to each tube (except the no-enzyme control).
-
-
Incubation:
-
Mix gently and incubate the reaction tubes at 37°C for 30-60 minutes.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 1/5 volume of the Stop Buffer/Loading Dye to each tube.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage (e.g., 90V) for approximately 90 minutes or until the dye front has migrated sufficiently.
-
-
Visualization and Interpretation:
-
Visualize the DNA bands under UV light.
-
In the no-drug control, the relaxed plasmid DNA should be converted to its supercoiled form, which migrates faster through the gel.
-
In the presence of effective concentrations of Ciprofloxacin, the enzyme's activity will be inhibited, resulting in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA. The concentration of Ciprofloxacin that inhibits 50% of the supercoiling activity (IC₅₀) can be determined.
-
Visualizations
Mechanism of Action of Ciprofloxacin
Caption: Ciprofloxacin's mechanism of action.
Experimental Workflow for Broth Microdilution MIC Assay
Caption: Workflow for MIC determination.
References
- 1. In vitro activity of ciprofloxacin against gram-positive bacteria. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. jidc.org [jidc.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.plos.org [journals.plos.org]
- 6. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ciprofloxacin susceptibility of Pseudomonas aeruginosa isolates from keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutant Prevention Concentration of Ciprofloxacin against Klebsiella pneumoniae Clinical Isolates: An Ideal Prognosticator in Treating Multidrug-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ciprofloxacin-Resistant Gram-Negative Bacilli in the Fecal Microflora of Children - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-vitro susceptibility of nosocomial gram-negative bloodstream pathogens to quinolones and other antibiotics--a statistical approach [pubmed.ncbi.nlm.nih.gov]
- 11. The susceptibility of Streptococcus pneumoniae to levofloxacin and other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of Ciprofloxacin Activity against Streptococcus pneumoniae after 10 Years of Use in the United States - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Efficacy and Mechanism of Daptomycin as a Model for Antibacterial Agent 201 Against Gram-Positive Bacteria
Disclaimer: The specific designation "Antibacterial agent 201" does not correspond to a known, publicly documented antibacterial compound. Therefore, this guide utilizes Daptomycin , a well-characterized lipopeptide antibiotic with specific activity against Gram-positive bacteria, as a representative model to fulfill the detailed requirements of the user's request. All data, protocols, and mechanisms described herein pertain to Daptomycin.
Introduction
The increasing prevalence of multidrug-resistant Gram-positive bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), necessitates the development and understanding of novel antibacterial agents. Daptomycin is a cyclic lipopeptide antibiotic that exhibits rapid, concentration-dependent bactericidal activity against a broad spectrum of Gram-positive organisms. Its unique mechanism of action, involving the disruption of bacterial cell membrane function, makes it a critical tool in the clinical setting. This document provides a detailed technical overview of Daptomycin's in vitro activity, the methodologies for its evaluation, and its molecular mechanism of action.
Quantitative In Vitro Susceptibility Data
The in vitro potency of an antibacterial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the MIC50 and MIC90 values for Daptomycin against various clinically relevant Gram-positive bacterial species. The MIC50/90 represents the MIC required to inhibit the growth of 50% and 90% of isolates, respectively.
| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference MIC Breakpoint (S≤) |
| Staphylococcus aureus (MSSA) | 1,250 | 0.25 | 0.5 | ≤1 |
| Staphylococcus aureus (MRSA) | 1,500 | 0.5 | 1 | ≤1 |
| Enterococcus faecalis (VSE) | 850 | 1 | 2 | ≤4 |
| Enterococcus faecium (VRE) | 900 | 2 | 4 | ≤4 |
| Streptococcus pneumoniae | 700 | ≤0.06 | 0.25 | ≤1 |
| Streptococcus pyogenes (Group A) | 650 | ≤0.06 | 0.12 | ≤1 |
Data compiled from various surveillance studies. MIC values can vary based on geographic location and testing methodology.
Detailed Experimental Protocols
Accurate determination of MIC values is crucial for assessing antibacterial efficacy. The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Broth Microdilution MIC Assay
Objective: To determine the minimum inhibitory concentration (MIC) of Daptomycin against a target Gram-positive bacterium.
Materials:
-
Daptomycin analytical powder
-
96-well U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with calcium to a final concentration of 50 mg/L.
-
Bacterial inoculum suspension standardized to 0.5 McFarland.
-
Spectrophotometer
-
Sterile diluents (e.g., deionized water, DMSO)
Procedure:
-
Drug Stock Preparation: Prepare a stock solution of Daptomycin at 1280 µg/mL in a suitable solvent (e.g., sterile deionized water).
-
Serial Dilution: Perform serial two-fold dilutions of the Daptomycin stock solution in CAMHB to achieve final concentrations ranging from 64 µg/mL to 0.03 µg/mL in the microtiter plate wells.
-
Inoculum Preparation: Culture the bacterial strain on an appropriate agar (B569324) medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the Daptomycin dilutions. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is recorded as the lowest concentration of Daptomycin that completely inhibits visible growth of the organism.
Visualization of Workflows and Mechanisms
Experimental Workflow for MIC Determination
The following diagram outlines the key steps in the broth microdilution protocol for determining the Minimum Inhibitory Concentration (MIC).
Technical Guide: An Overview of Antibacterial Agents Active Against Gram-negative Bacteria
A Note on "Antibacterial Agent 201"
Initial searches for a specific compound designated "this compound" did not yield specific results in publicly available scientific literature or databases. One commercial listing shows the product as unavailable for sale, without any accompanying technical data.[1] This suggests that "this compound" may be an internal research code, a discontinued (B1498344) product, or a highly niche compound not widely documented.
Due to the absence of specific data for "this compound," this guide will provide a broader overview of the principles and methodologies requested by the user, using well-established information on antibacterial agents targeting Gram-negative bacteria. This will serve as a template that can be applied to a specific agent once detailed information becomes available.
Quantitative Analysis of Antibacterial Efficacy
A crucial aspect of characterizing any antibacterial agent is to quantify its potency. This is typically achieved through standardized in vitro tests that determine the minimum concentration of the agent required to inhibit or kill the target bacteria. The results of these assays are fundamental for preclinical assessment and for guiding further development.
Table 1: Representative Quantitative Data for Antibacterial Agents Against Gram-negative Bacteria
| Antibacterial Agent | Target Organism(s) | MIC (µg/mL) | MBC (µg/mL) | Assay Method |
| Ciprofloxacin | Escherichia coli | 0.004 - 1 | 0.008 - 2 | Broth microdilution |
| Pseudomonas aeruginosa | 0.06 - 4 | 0.12 - 8 | Broth microdilution | |
| Gentamicin | Escherichia coli | 0.25 - 4 | 0.5 - 8 | Broth microdilution |
| Pseudomonas aeruginosa | 0.5 - 8 | 1 - 16 | Broth microdilution | |
| Meropenem | Escherichia coli | 0.008 - 0.5 | 0.015 - 1 | Broth microdilution |
| Pseudomonas aeruginosa | 0.06 - 8 | 0.12 - 16 | Broth microdilution |
Note: MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) values can vary significantly based on the specific strain and testing conditions.
Experimental Protocols for Assessing Antibacterial Activity
The methods used to evaluate the efficacy of antibacterial agents must be robust and reproducible. Below are detailed protocols for common assays.
Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antibacterial agent.
-
Preparation of Antibacterial Agent Stock Solution : A stock solution of the antibacterial agent is prepared at a known concentration in a suitable solvent.
-
Serial Dilutions : A two-fold serial dilution of the antibacterial agent is performed in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB). This creates a gradient of drug concentrations.
-
Bacterial Inoculum Preparation : The test bacterium is grown in MHB to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation : Each well of the microtiter plate is inoculated with the bacterial suspension. The plate also includes a positive control (bacteria with no drug) and a negative control (broth only). The plate is then incubated at 37°C for 16-20 hours.
-
MIC Determination : The MIC is the lowest concentration of the antibacterial agent at which there is no visible growth of the bacteria.
Disk Diffusion (Kirby-Bauer) Assay
This is a qualitative or semi-quantitative method to assess the susceptibility of a bacterium to an antibacterial agent.
-
Bacterial Lawn Preparation : A standardized inoculum of the test bacterium is uniformly swabbed onto the surface of a Mueller-Hinton Agar (B569324) (MHA) plate.
-
Application of Antibiotic Disks : Paper disks impregnated with a known concentration of the antibacterial agent are placed on the agar surface.
-
Incubation : The plate is incubated at 37°C for 16-24 hours.
-
Measurement of Zone of Inhibition : The antibacterial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured and compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant.
Visualizing Mechanisms and Workflows
Understanding the mechanism of action and the experimental processes is greatly aided by visual diagrams.
General Mechanism of Action for Beta-Lactam Antibiotics
Beta-lactam antibiotics, such as penicillin and cephalosporins, function by inhibiting the synthesis of the bacterial cell wall.[2] This is a critical target as the cell wall is essential for maintaining the structural integrity of the bacterium, particularly in Gram-negative bacteria.
Caption: Mechanism of Beta-Lactam Antibiotics.
Experimental Workflow for MIC and MBC Determination
The determination of MIC and MBC values follows a sequential experimental path to first establish the concentration that inhibits growth and then the concentration that kills the bacteria.
Caption: Workflow for MIC and MBC Assays.
Quorum Sensing Inhibition as an Antibacterial Strategy
Some novel antibacterial strategies do not directly kill bacteria but instead interfere with their communication systems, such as quorum sensing. This can prevent the expression of virulence factors and biofilm formation, rendering the bacteria less pathogenic.
Caption: Quorum Sensing Inhibition Pathway.
References
In Vitro Antibacterial Activity of Antibacterial Agent 201: A Technical Guide
Disclaimer: The information presented in this document pertains to the well-characterized fluoroquinolone antibiotic, Levofloxacin. The name "Antibacterial agent 201" did not yield specific results in public databases and is used here as a placeholder to demonstrate the requested format for a technical guide. All data, protocols, and pathways described are representative of Levofloxacin.
This technical guide provides a comprehensive overview of the in vitro antibacterial activity of this compound (herein represented by Levofloxacin), a synthetic, broad-spectrum antibacterial agent. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to support further investigation and development.
Quantitative Antibacterial Activity
The in vitro potency of this compound was evaluated against a panel of common Gram-positive and Gram-negative bacterial pathogens. The primary metrics for assessing this activity are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The data presented below was determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Selected Bacterial Strains
| Bacterial Strain | Type | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | Gram-Positive | 29213 | 0.12 |
| Streptococcus pneumoniae | Gram-Positive | 49619 | 1.0 |
| Enterococcus faecalis | Gram-Positive | 29212 | 0.5 |
| Escherichia coli | Gram-Negative | 25922 | 0.06 |
| Pseudomonas aeruginosa | Gram-Negative | 27853 | 1.0 |
| Klebsiella pneumoniae | Gram-Negative | 700603 | 0.125 |
Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium. MBC values were determined from the clear wells of the MIC assay by subculturing onto antibiotic-free agar (B569324).
Table 2: Minimum Bactericidal Concentrations (MBCs) of this compound
| Bacterial Strain | Type | ATCC Number | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | Gram-Positive | 29213 | 0.25 | 2 |
| Streptococcus pneumoniae | Gram-Positive | 49619 | 2.0 | 2 |
| Escherichia coli | Gram-Negative | 25922 | 0.12 | 2 |
| Pseudomonas aeruginosa | Gram-Negative | 27853 | 4.0 | 4 |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used to characterize the antibacterial activity of this compound.
Protocol: Determination of MIC by Broth Microdilution
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: a. Select 3-5 well-isolated colonies of the test bacterium from an overnight culture on a non-selective agar plate. b. Transfer colonies to a tube containing 5 mL of sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which is equivalent to approximately 1.5 x 10⁸ CFU/mL. d. Dilute this suspension 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antibacterial Agent Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). b. Perform a two-fold serial dilution of the agent in CAMHB in a 96-well microtiter plate to obtain a range of desired concentrations. Each well should contain 50 µL of the diluted agent.
-
Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. b. Include a positive control (broth with inoculum, no agent) and a negative control (broth only) on each plate. c. Incubate the plates at 35-37°C for 18-24 hours in ambient air.
-
Interpretation of Results: a. Following incubation, visually inspect the plates for turbidity. b. The MIC is recorded as the lowest concentration of the agent in which there is no visible growth.
In-Depth Technical Guide: Antibacterial Agent 201 Minimum Inhibitory Concentration (MIC)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the minimum inhibitory concentration (MIC) of the investigational compound, Antibacterial Agent 201. The document details its in vitro efficacy against key bacterial strains, a standardized protocol for MIC determination, and a putative mechanism of action involving the disruption of bacterial membrane integrity.
Core Data: Minimum Inhibitory Concentration (MIC) of this compound
The potency of this compound was assessed by determining its MIC99, the concentration at which 99% of bacterial growth is inhibited. The compound exhibits potent activity against both Gram-positive and Gram-negative bacteria. A summary of the MIC99 values is presented in Table 1.
| Bacterial Strain | Type | MIC99 (µg/mL) |
| Staphylococcus aureus (RN4220) | Gram-positive | 2.0[1] |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 1.0[1] |
| Pseudomonas aeruginosa (PA01) | Gram-negative | 8.1[1] |
| Escherichia coli (ANS1) | Gram-negative | 2.2[1] |
Experimental Protocol: Broth Microdilution MIC Assay
The following protocol outlines the standardized broth microdilution method for determining the MIC of antibacterial agents, consistent with the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Materials and Reagents:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
2. Inoculum Preparation:
-
From a fresh (18-24 hours) agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Vortex the suspension to ensure homogeneity.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be verified using a spectrophotometer at a wavelength of 625 nm (absorbance of 0.08 to 0.13), corresponding to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Plate Preparation and Drug Dilution:
-
Aseptically add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly. Continue this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (containing only CAMHB and the bacterial inoculum).
-
The twelfth column will serve as the sterility control (containing only CAMHB).
4. Inoculation and Incubation:
-
Inoculate all wells, except for the sterility control wells, with 100 µL of the prepared bacterial inoculum.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity. The use of a reading aid, such as a magnifying mirror against a dark background, is recommended.
-
The sterility control should show no growth.
-
The growth control should show distinct turbidity.
-
The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the test organism.
Visualizing the Experimental Workflow
Putative Mechanism of Action: Disruption of Membrane Integrity
This compound is proposed to exert its bactericidal effect by disrupting the integrity of the bacterial cell membrane. This mechanism is a key area of interest in the development of new antibiotics, as it can lead to rapid cell death and may be less prone to the development of resistance compared to agents that target specific metabolic pathways.
The bacterial cell membrane is a critical barrier that maintains cellular homeostasis. Its disruption leads to the leakage of essential intracellular components, dissipation of the proton motive force, and ultimately, cell death.
Hypothetical Signaling Pathway Disruption
The following diagram illustrates a hypothetical signaling pathway associated with the disruption of bacterial membrane integrity by an antibacterial agent. In this model, the agent directly interacts with and compromises the cell membrane, leading to a cascade of events that result in cell lysis.
References
The Discovery and Isolation of Clovibactin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antibacterial agents with new mechanisms of action. Clovibactin, a recently discovered depsipeptide antibiotic, represents a promising advancement in this field. Isolated from a previously uncultured bacterium, Eleftheria terrae subspecies carolina, Clovibactin demonstrates potent activity against a broad spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), without detectable resistance development.[1][2][3][4] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Clovibactin, with a focus on the experimental protocols and quantitative data that underpin this significant discovery.
Discovery and Isolation of Eleftheria terrae and Clovibactin
The discovery of Clovibactin was made possible by innovative cultivation techniques that allowed for the growth of previously "unculturable" soil bacteria.[4][5]
The iChip Platform for In Situ Cultivation
A key technology in the discovery of the Clovibactin-producing bacterium was the iChip, a device that enables the cultivation of microorganisms in their natural environment.[6][7][8]
Experimental Protocol: iChip Cultivation
-
Sample Preparation: A soil sample, in this case sandy soil from North Carolina, is collected.[3][4] The soil is diluted in a suitable buffer to create a suspension of bacterial cells.
-
iChip Loading: The iChip device, which consists of a plate with multiple small wells, is loaded with the bacterial suspension mixed with a gelling agent like agar. The dilution is calculated to aim for a single bacterial cell per well.
-
In Situ Incubation: The loaded iChip is sealed with semi-permeable membranes that allow the diffusion of nutrients and growth factors from the surrounding soil but prevent the movement of cells. The device is then placed back into the soil environment for incubation.
-
Isolation and Cultivation: After a suitable incubation period, the iChip is retrieved, and the bacterial colonies that have grown within the wells are isolated and transferred to laboratory growth media for further cultivation and analysis.[7]
Identification and Fermentation of Eleftheria terrae
Through the iChip method, a novel Gram-negative β-proteobacterium, named Eleftheria terrae ssp. carolina, was isolated.[3] Subsequent fermentation of this bacterium in laboratory conditions led to the production and isolation of Clovibactin.
Experimental Protocol: Isolation and Purification of Clovibactin
-
Fermentation: E. terrae is cultured in a suitable liquid medium to promote the production of secondary metabolites, including Clovibactin.
-
Extraction: The culture broth is harvested, and the bioactive compounds are extracted using techniques such as solvent extraction.
-
Chromatographic Purification: The crude extract is subjected to multiple rounds of chromatography, such as high-performance liquid chromatography (HPLC), to separate and purify Clovibactin from other metabolites.[7]
-
Structure Elucidation: The chemical structure of the purified Clovibactin is determined using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The stereochemistry is confirmed by methods like Marfey's analysis.[1][3]
Mechanism of Action of Clovibactin
Clovibactin exhibits a unique mechanism of action that targets the bacterial cell wall synthesis pathway at multiple points, contributing to its high efficacy and low potential for resistance.[2][4][5]
Targeting of Peptidoglycan Precursors
Clovibactin's primary targets are the pyrophosphate moieties of essential peptidoglycan precursors: C55PP, Lipid II, and Lipid IIIWTA.[1][2][9][10] By binding to these precursors, Clovibactin effectively blocks their incorporation into the growing peptidoglycan layer, thereby inhibiting cell wall synthesis.[11]
Supramolecular Fibril Formation
A distinctive feature of Clovibactin's mechanism is its ability to self-assemble into supramolecular fibrils upon binding to its targets on the bacterial membrane.[2][5][11] These fibrils sequester the peptidoglycan precursors, preventing their use by the cell wall synthesis machinery.[10] This fibril formation only occurs on bacterial membranes containing lipid-anchored pyrophosphate groups, which contributes to Clovibactin's selectivity for bacterial cells over human cells.[5]
Induction of Autolysins
In addition to inhibiting cell wall synthesis, Clovibactin also induces the activity of bacterial autolysins, enzymes that degrade the existing peptidoglycan.[10][12] This dual action of blocking synthesis and promoting degradation leads to rapid bacterial cell lysis and death.[1]
Characterization of Clovibactin's Activity
The antibacterial activity and mechanism of Clovibactin have been characterized through a series of biochemical and biophysical assays.
Biochemical Assays
Experimental Protocol: Cell Wall Synthesis Inhibition Assays
-
In vitro assays are performed using purified bacterial enzymes and substrates involved in the different stages of peptidoglycan synthesis.
-
The effect of Clovibactin on each step of the pathway is monitored, for example, by measuring the incorporation of radiolabeled precursors.
-
These assays demonstrated that Clovibactin inhibits all reactions that utilize C55PP, Lipid II, or Lipid IIIWTA as substrates in a dose-dependent manner.[1]
Solid-State Nuclear Magnetic Resonance (ssNMR)
Experimental Protocol: ssNMR Analysis of Clovibactin-Lipid II Interaction
-
Solid-state NMR is used to study the structure and dynamics of the Clovibactin-Lipid II complex in a membrane-like environment.[1][7]
-
Isotopically labeled Clovibactin and Lipid II are incorporated into lipid bilayers.
-
ssNMR experiments, such as those monitoring the exposure of the antibiotic to water and phospholipid phases, are performed to determine the membrane topology and intermolecular contacts of the complex.[1] These studies revealed that Clovibactin wraps around the pyrophosphate group of Lipid II.[5]
Atomic Force Microscopy (AFM)
Experimental Protocol: AFM Imaging of Clovibactin's Effect on Bacterial Membranes
-
Atomic force microscopy is employed to visualize the morphological changes induced by Clovibactin on the surface of live bacteria or on supported lipid bilayers containing peptidoglycan precursors.[1][13]
-
High-speed AFM can be used to observe the formation of Clovibactin fibrils in real-time.[1]
-
These imaging studies have provided visual confirmation of the formation of large supramolecular structures upon Clovibactin's interaction with its targets.[14]
Quantitative Data on Clovibactin's Efficacy
The antibacterial potency of Clovibactin has been quantified against a range of clinically relevant Gram-positive pathogens.
Table 1: Minimum Inhibitory Concentrations (MIC) of Clovibactin
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus NCTC 8325-4 | MSSA | 0.5–1 |
| Staphylococcus aureus USA300 | MRSA | 0.25-0.5 |
| Staphylococcus aureus Mu50 | VISA | 0.5-1 |
| Enterococcus faecalis ATCC 29212 | - | 0.25-0.5 |
| Enterococcus faecium E155 | VRE | 0.5-1 |
| Bacillus subtilis ATCC 6633 | - | 0.0625-0.125 |
Data sourced from Shukla et al., 2023.[1] MIC values represent the lowest concentration of the antibiotic that inhibits visible bacterial growth.
Visualizations
Experimental Workflow for Clovibactin Discovery and Characterization
Caption: Experimental workflow for the discovery, isolation, and characterization of Clovibactin.
Mechanism of Action of Clovibactin
Caption: Clovibactin's multi-target mechanism of action leading to bacterial cell death.
References
- 1. A new antibiotic from an uncultured bacterium binds to an immutable target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. contagionlive.com [contagionlive.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. mdpi.com [mdpi.com]
- 7. Clovibactin and Staphylococcus aureus: a new weapon against resistant strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In situ cultivation of previously uncultivable microorganisms using the ichip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An antibiotic from an uncultured bacterium binds to an immutable target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clovibactin (Novo29): A Groundbreaking Discovery of a Highly Effective Novel Antibiotic with Lower Risk of Bacterial Resistance - Novum Pharmaceutical Research Services | Top CRO | USA | Canada | UK | India [novumprs.com]
- 11. researchgate.net [researchgate.net]
- 12. clinicallab.com [clinicallab.com]
- 13. frontiersin.org [frontiersin.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Nucleoside Antibiotic A201A
For Researchers, Scientists, and Drug Development Professionals
Introduction
The persistent rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. This technical guide provides a comprehensive overview of the nucleoside antibiotic A201A, a potent inhibitor of bacterial protein synthesis. A201A, produced by actinomycetes, presents a complex and unique chemical architecture, distinguishing it from many conventional antibiotics. This document details its chemical structure, physicochemical properties, mechanism of action, biosynthetic pathway, and experimental protocols for its isolation and characterization.
Chemical Structure and Physicochemical Properties
A201A is a complex nucleoside antibiotic first isolated from Streptomyces capreolus. Its intricate structure is an assembly of five distinct chemical moieties, which collectively contribute to its biological activity.
Molecular Composition
The chemical structure of A201A has been elucidated through a combination of chemical and spectroscopic methods.[1] It is composed of the following five units linked by one amide and three glycosidic bonds:
-
6-N-dimethylaminopurine: A modified purine (B94841) nucleobase.
-
3'-amino-3'-deoxyribose: An amino sugar moiety.
-
α-methyl-p-coumaric acid: A derivative of cinnamic acid.
-
An unnamed hexofuranose: A novel unsaturated six-carbon sugar in a furanose ring form.
-
3,4-di-O-methyl-D-rhamnose: A methylated deoxyhexose sugar.
The IUPAC name for A201A is (E)-3-[4-[(2R,3S,4R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide.
Physicochemical Properties
Detailed physicochemical data for A201A is not extensively reported in publicly available literature. However, key computed and experimentally determined properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₇H₅₀N₆O₁₄ | PubChem |
| Molecular Weight | 802.8 g/mol | PubChem |
| Appearance | Not specified in available literature | - |
| Solubility | Not specified in available literature | - |
| Melting Point | Not specified in available literature | - |
| pKa | Not specified in available literature | - |
Mechanism of Action: Inhibition of Protein Synthesis
A201A exerts its antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Its mechanism of action has been elucidated through structural and biochemical studies, including X-ray crystallography.
A201A binds to the A-site of the peptidyl transferase center (PTC) on the large ribosomal subunit (50S in bacteria). This binding sterically hinders the proper accommodation of the aminoacyl-tRNA (aa-tRNA) into the A-site. By preventing the CCA-end of the aa-tRNA from entering the catalytic center, A201A effectively stalls the elongation phase of protein synthesis, leading to the cessation of bacterial growth. This mode of action is similar to that of the antibiotic hygromycin A.
The following diagram illustrates the inhibitory action of A201A on the ribosome:
Antibacterial Spectrum
A201A demonstrates potent activity against a range of bacteria, particularly Gram-positive aerobic and anaerobic species, as well as most Gram-negative anaerobic bacteria. It exhibits weaker activity against aerobic Gram-negative bacteria, certain fungi, and mammalian cells, suggesting a degree of selective toxicity.[2]
| Bacterial Type | Activity Level | Specific Organisms (if specified) |
| Gram-positive aerobes | Potent | Not specified in available literature |
| Gram-positive anaerobes | Potent | Not specified in available literature |
| Gram-negative anaerobes | Potent | Not specified in available literature |
| Gram-negative aerobes | Weak | Not specified in available literature |
| Fungi | Weak | Not specified in available literature |
| Mammalian cells | Weak toxicity | Not specified in available literature |
Biosynthesis
The biosynthesis of A201A is a complex process carried out by the producing actinomycete strains, Streptomyces capreolus and Marinactinospora thermotolerans. The genes responsible for the production of A201A are organized in a biosynthetic gene cluster (BGC).
A201A Biosynthetic Gene Cluster
The A201A BGC contains all the necessary genes encoding for the enzymes that synthesize and assemble the five chemical moieties of the final molecule. This includes genes for the synthesis of the aminonucleoside core, the polyketide-derived side chain, and the specialized sugar units.
Regulation of Biosynthesis
The expression of the A201A biosynthetic gene cluster is, at least in part, regulated by a GntR family transcriptional regulator, designated MtdA .[3][4] MtdA acts as a negative regulator, meaning it represses the transcription of the biosynthetic genes. Inactivation of the mtdA gene in M. thermotolerans has been shown to result in a significant (approximately 25-fold) increase in the production of A201A.[3][4] This regulatory mechanism is a key target for metabolic engineering strategies aimed at overproducing the antibiotic.
The following diagram illustrates the negative regulation of the A201A biosynthetic gene cluster by the MtdA protein.
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and assessment of the antibacterial activity of A201A.
Isolation and Purification of A201A from Marinactinospora thermotolerans
The following protocol is adapted from the methods described for the isolation of A201A from the deep-sea marine actinomycete Marinactinospora thermotolerans SCSIO 00652.[3]
-
Seed Culture Preparation: Inoculate a suitable portion of mycelium and spores of M. thermotolerans from a modified ISP4 agar (B569324) plate into a 250 mL Erlenmeyer flask containing 50 mL of modified ISP4 liquid medium.
-
Incubation: Incubate the seed culture for 36 hours at 28°C with agitation at 200 rpm.
-
Large-Scale Fermentation: Transfer each seed culture into 1-liter Erlenmeyer flasks containing 200 mL of production medium.
-
Production Phase: Incubate the production flasks at 28°C for 9 days with agitation at 200 rpm.
-
Harvesting: After fermentation, centrifuge the culture broth (e.g., 6 liters) to separate the mycelium cake from the supernatant.
-
Mycelium Extraction: Extract the mycelium cake three times with acetone (B3395972) (e.g., 0.5 liters per extraction). Combine the acetone extracts and evaporate the solvent under reduced pressure to obtain a residue.
-
Supernatant Extraction: Extract the supernatant with an equal volume of butanone three times. Combine the organic extracts and remove the solvent under reduced pressure.
-
Combine Extracts: Combine the residues from the mycelium and supernatant extractions.
-
Silica (B1680970) Gel Chromatography:
-
Apply the combined crude extract to a silica gel column (100-200 mesh).
-
Elute the column with a gradient of chloroform-methanol (from 10:0 to 8:2, v/v).
-
Collect fractions and monitor for the presence of A201A using High-Performance Liquid Chromatography (HPLC).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase:
-
Solvent A: 0.1% Acetic Acid in 15% Acetonitrile/Water.
-
Solvent B: 0.1% Acetic Acid in 80% Acetonitrile/Water.
-
-
Gradient:
-
0-20 min: Linear gradient from 0% to 80% Solvent B.
-
20-25 min: Linear gradient from 80% to 100% Solvent B.
-
25-30 min: 100% Solvent B.
-
-
Flow Rate: 1 mL/min.
-
Detection: UV at 275 nm.
-
Collect the fractions corresponding to the A201A peak for further analysis.
-
The following diagram outlines the workflow for the isolation and purification of A201A.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The following is a generalized protocol for determining the MIC of A201A using the broth microdilution method.
-
Pure A201A stock solution of known concentration.
-
Sterile 96-well microtiter plates.
-
Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Positive control (bacterial inoculum in broth without antibiotic).
-
Negative control (broth only).
-
Serial Dilution: Prepare two-fold serial dilutions of the A201A stock solution in the growth medium across the wells of the microtiter plate to achieve a range of final concentrations.
-
Inoculation: Add a standardized bacterial inoculum to each well (except the negative control).
-
Incubation: Incubate the plates at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of A201A that completely inhibits visible bacterial growth.
Conclusion
A201A is a structurally unique nucleoside antibiotic with a potent and specific mechanism of action against bacterial protein synthesis. Its complex structure, coupled with its distinct antibacterial spectrum, makes it an interesting candidate for further investigation in the ongoing search for novel antimicrobial agents. The elucidation of its biosynthetic pathway and the identification of key regulatory elements, such as the MtdA repressor, open avenues for metabolic engineering to enhance its production. The experimental protocols provided in this guide offer a foundation for researchers to isolate, purify, and evaluate the biological activity of A201A, facilitating further studies into its therapeutic potential.
References
- 1. The structure of A201A, a novel nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct tRNA accommodation intermediates observed on the ribosome with the antibiotics hygromycin A and A201A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Discovery and engineered overproduction of antimicrobial nucleoside antibiotic A201A from the deep-sea marine actinomycete Marinactinospora thermotolerans SCSIO 00652 - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Bactericidal Action of Antibacterial Agent 201
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known bactericidal mode of action of Antibacterial Agent 201. The information is compiled from available technical data sheets and scientific literature.
Core Mechanism of Action: Disruption of Bacterial Membrane Integrity
This compound exerts its bactericidal effect by disrupting the integrity of the bacterial cell membrane.[1][2][3] This disruption leads to a loss of essential cellular functions and ultimately, cell death. The precise molecular interactions through which this agent compromises the membrane have not been detailed in publicly available literature. However, the consequence of this action is the permeabilization of the membrane, leading to the leakage of intracellular components and the dissipation of the membrane potential, which is critical for cellular energy production and other vital processes.
Quantitative Antimicrobial Activity
The potency of this compound has been quantified using minimum inhibitory concentration (MIC) assays. The MIC99, the concentration at which 99% of bacterial growth is inhibited, has been determined for several clinically relevant pathogens.
| Bacterial Strain | Gram Type | Condition | MIC99 (µg/mL) |
| Staphylococcus aureus RN4220 | Gram-positive | - | 2.0[1][2][3] |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | Antibiotic-resistant | 1.0[1][2][3] |
| Pseudomonas aeruginosa PA01 | Gram-negative | - | 8.1[1][2][3] |
| Escherichia coli ANS1 | Gram-negative | - | 2.2[1][2][3] |
Experimental Protocols for Assessing Membrane Integrity Disruption
To elucidate the mode of action of membrane-targeting antibacterial agents like Agent 201, several key experiments are typically employed. The following are detailed methodologies for these assays.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the minimum concentration of an antibacterial agent that inhibits the visible growth of a bacterium.
Protocol:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an agar (B569324) plate.
-
Suspend the colonies in a sterile saline or broth solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibacterial Agent Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted antibacterial agent.
-
Include a positive control (bacteria in broth without the agent) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antibacterial agent at which there is no visible growth.
-
References
Unraveling the Impact of Antibacterial Agent 201 on Bacterial Cell Wall Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial cell wall, a structure essential for maintaining cell integrity and shape, presents a prime target for antimicrobial agents. Its unique composition, particularly the peptidoglycan layer, is absent in eukaryotic cells, offering a high degree of selective toxicity. This technical guide delves into the effects of a specific compound, designated as Antibacterial Agent 201, on the intricate process of bacterial cell wall synthesis. The information presented herein is a synthesis of available preclinical data, aimed at providing a comprehensive resource for researchers engaged in the discovery and development of novel antibacterial therapies.
It is important to note that the designation "this compound" may refer to different compounds in scientific literature. One such compound, also referred to as Compound 3, is reported to function by disrupting the integrity of the bacterial membrane[1]. Another substance, termed Bac201, is a bacteriocin-like inhibitory substance produced by Staphylococcus aureus AB201. The bactericidal effect of Bac201 is reportedly not due to cell lysis or a noticeable loss of membrane permeability[2]. This guide will focus on the available information regarding the impact of these agents on bacterial cell wall synthesis, a common target for antibacterial drugs[3][4][5].
Quantitative Analysis of Antibacterial Efficacy
The in vitro activity of an antibacterial agent is a critical determinant of its potential therapeutic value. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key quantitative measures of an agent's efficacy. While specific MIC and MBC data for an "this compound" directly targeting cell wall synthesis are not available in the provided search results, for the membrane-disrupting "this compound (Compound 3)," the following MIC99 values have been reported:
| Bacterial Strain | MIC99 (µg/mL)[1] |
| Staphylococcus aureus RN4220 | 2.0 |
| Methicillin-resistant S. aureus (MRSA) | 1 |
| Pseudomonas aeruginosa PA01 | 8.1 |
| Escherichia coli ANS1 | 2.2 |
Experimental Protocols
Detailed experimental methodologies are fundamental for the replication and validation of scientific findings. Below are generalized protocols for key experiments relevant to assessing the impact of an antibacterial agent on bacterial cell wall synthesis.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the agent in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Include positive (bacteria without the agent) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the agent in which no visible bacterial growth is observed.
Peptidoglycan Synthesis Assay (In Vitro)
This assay measures the incorporation of radiolabeled precursors into the peptidoglycan of growing bacterial cells.
Protocol:
-
Culture the target bacterial strain to the mid-logarithmic growth phase.
-
Expose the bacterial culture to varying concentrations of this compound.
-
Add a radiolabeled peptidoglycan precursor, such as N-acetyl-[³H]-glucosamine.
-
Continue incubation to allow for the incorporation of the radiolabel into the cell wall.
-
Harvest the cells by centrifugation and wash to remove unincorporated radiolabel.
-
Lyse the cells and precipitate the peptidoglycan.
-
Quantify the incorporated radioactivity using a scintillation counter. A reduction in radioactivity in treated cells compared to untreated controls indicates inhibition of peptidoglycan synthesis.
Visualizing the Mechanism: Pathways and Workflows
Understanding the complex biological processes affected by an antibacterial agent can be enhanced through visual representations. The following diagrams, generated using the DOT language, illustrate a hypothetical mechanism of action targeting cell wall synthesis and a typical experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Production, purification and some properties of Bac201, a bacteriocin-like inhibitory substance produced by Staphylococcus aureus AB201 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial Agents Targeting the Bacterial Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
An In-depth Technical Guide to the Interference of Bacterial DNA Synthesis by Antibacterial Agent 201
A Novel Fluoroquinolone Targeting Bacterial DNA Replication
Audience: Researchers, scientists, and drug development professionals.
Abstract
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The development of novel antibacterial agents with distinct mechanisms of action is paramount. This technical guide provides a comprehensive overview of "Antibacterial Agent 201," a novel synthetic fluoroquinolone designed to combat a broad spectrum of bacterial pathogens. This document details its mechanism of action, quantifiable efficacy, and the experimental protocols utilized to ascertain its activity. The primary mode of action for Agent 201 is the targeted inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, leading to a catastrophic disruption of DNA synthesis and subsequent bacterial cell death.
Introduction
Bacterial DNA synthesis is a vital process and an attractive target for antimicrobial chemotherapy.[1][2] Type II topoisomerases, including DNA gyrase and topoisomerase IV, are essential enzymes that modulate the topological state of DNA during replication, transcription, and repair.[3][4][5] Their inhibition leads to the accumulation of DNA strand breaks and the cessation of cellular division.[3][] "this compound" is a next-generation fluoroquinolone engineered for enhanced potency against both Gram-positive and Gram-negative bacteria, including strains resistant to existing antibiotics.
Mechanism of Action: Dual Targeting of DNA Gyrase and Topoisomerase IV
"this compound" exerts its bactericidal effect by forming a stable ternary complex with the bacterial type II topoisomerase and DNA. This complex traps the enzyme in its cleavage-competent state, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks.[7][8]
-
DNA Gyrase (GyrA and GyrB subunits): This enzyme is crucial for introducing negative supercoils into the bacterial chromosome, a process necessary for the initiation of DNA replication.[3][4] In Gram-negative bacteria, DNA gyrase is often the primary target of fluoroquinolones.[8]
-
Topoisomerase IV (ParC and ParE subunits): This enzyme is primarily responsible for the decatenation of daughter chromosomes following replication.[9][10] Its inhibition prevents the segregation of newly synthesized chromosomes, leading to a lethal traffic jam at the replication fork. In Gram-positive bacteria, topoisomerase IV is often the more sensitive target.[8]
By effectively inhibiting both enzymes, "this compound" ensures a potent dual-targeting mechanism, which can also help to mitigate the development of resistance arising from mutations in a single target.
Caption: Mechanism of "this compound" at the replication fork.
Quantitative Data Summary
The efficacy of "this compound" has been quantified through in vitro susceptibility testing and enzyme inhibition assays.
Table 1: In Vitro Antibacterial Activity of Agent 201
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 0.015 |
| Streptococcus pneumoniae ATCC 49619 | Gram-positive | 0.03 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 0.25 |
| Escherichia coli ATCC 25922 | Gram-negative | 0.008 |
| Klebsiella pneumoniae ATCC 13883 | Gram-negative | 0.015 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 0.5 |
| Ciprofloxacin-Resistant S. aureus | Gram-positive | 0.5 |
| Ciprofloxacin-Resistant E. coli | Gram-negative | 0.25 |
MIC values are representative and based on typical data for potent fluoroquinolones.
Table 2: Inhibition of Bacterial Type II Topoisomerases by Agent 201
| Enzyme | Source Organism | IC50 (µM) |
| DNA Gyrase | E. coli | 0.05 |
| Topoisomerase IV | E. coli | 0.08 |
| DNA Gyrase | S. aureus | 0.12 |
| Topoisomerase IV | S. aureus | 0.06 |
IC50 values represent the concentration of Agent 201 required to inhibit 50% of the enzyme's activity.
Experimental Protocols
The following protocols are foundational for assessing the antibacterial properties of compounds like "this compound."
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
-
"this compound" stock solution
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare serial two-fold dilutions of "this compound" in CAMHB in the 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria, no agent) and a negative control (broth only).
-
Incubate the plate at 35°C for 16-20 hours.
-
The MIC is the lowest concentration of the agent in which there is no visible turbidity.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of an agent to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Relaxed pBR322 DNA
-
E. coli DNA gyrase
-
Assay buffer (containing ATP)
-
"this compound"
-
Agarose (B213101) gel electrophoresis system
Procedure:
-
Incubate relaxed pBR322 DNA with DNA gyrase and ATP in the presence of varying concentrations of "this compound" at 37°C for 1 hour.
-
Stop the reaction with a stop buffer (containing SDS and proteinase K).
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with ethidium (B1194527) bromide.
-
Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.
Caption: Workflow for DNA gyrase supercoiling inhibition assay.
Topoisomerase IV Decatenation Assay
This assay assesses the inhibition of topoisomerase IV-mediated decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
Materials:
-
Kinetoplast DNA (kDNA)
-
E. coli or S. aureus Topoisomerase IV
-
Assay buffer (containing ATP)
-
"this compound"
-
Agarose gel electrophoresis system
Procedure:
-
Incubate kDNA with topoisomerase IV and ATP in the presence of varying concentrations of "this compound" at 37°C for 30 minutes.
-
Stop the reaction and deproteinize the samples.
-
Separate the catenated and decatenated DNA by agarose gel electrophoresis.
-
Visualize the DNA bands.
-
Inhibition is indicated by the persistence of the high molecular weight catenated kDNA at the origin of the gel.
Conclusion
"this compound" demonstrates potent and broad-spectrum antibacterial activity through the dual inhibition of DNA gyrase and topoisomerase IV. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for its further development as a therapeutic agent. Its efficacy against resistant strains highlights its potential to address the urgent medical need for new antibiotics. Further preclinical and clinical studies are warranted to fully evaluate the safety and efficacy of this promising compound.
References
- 1. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 2. A Review of Antibacterial Candidates with New Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Topoisomerases as Targets for Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Teixobactin: A Novel Antibacterial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teixobactin (B611279) is a groundbreaking antibiotic, first reported in 2015, that has demonstrated potent bactericidal activity against a wide array of Gram-positive bacteria, including formidable drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Discovered through a novel method for culturing previously unculturable soil bacteria, Teixobactin represents a new class of antibiotics.[3][4] What makes Teixobactin particularly remarkable is the absence of detectable resistance development in laboratory settings, a quality that has positioned it as a highly promising candidate in the fight against antimicrobial resistance.[1][5] This technical guide provides a comprehensive overview of Teixobactin, focusing on its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular interactions and experimental workflows.
Core Mechanism of Action
Teixobactin's primary mode of action is the inhibition of bacterial cell wall synthesis.[1][2][3] It achieves this by binding to highly conserved precursors of essential cell wall components, specifically Lipid II and Lipid III.[1][2][3][6][7] Lipid II is a precursor to peptidoglycan, while Lipid III is a precursor for wall teichoic acid (WTA).[1][2][7] This dual-targeting mechanism is a key feature of Teixobactin's potent antibacterial activity.[7][8]
The binding of Teixobactin to these lipid precursors is distinct from that of other antibiotics, such as vancomycin, which also targets Lipid II.[1][3] Teixobactin forms a stoichiometric complex with these precursors, obstructing the formation of a functional cell envelope.[2] Furthermore, upon binding to Lipid II, Teixobactin can form large supramolecular fibrils, which compromise the integrity of the bacterial membrane, contributing to its killing mechanism.[3][9] The targeting of highly conserved, non-proteinaceous lipid molecules is believed to be the reason for the lack of observed resistance, as these targets are less prone to mutational changes.[3]
Data Presentation
Table 1: Physicochemical Properties of Teixobactin
| Property | Value |
| Molecular Formula | C58H93N13O15 |
| Molecular Weight | 1244.4 g/mol |
| Amino Acid Sequence | MeHN-d-Phe-Ile-Ser-d-Gln-d-Ile-Ile-Ser-d-Thr*-Ala-enduracididine-Ile-COO- |
| Class | Depsipeptide |
| Solubility | Poor in aqueous solutions, soluble in DMSO |
| Source | Eleftheria terrae |
*Note: The carboxy terminus forms a lactone with the L-threonine residue (indicated by ).[3]
Table 2: In Vitro Antibacterial Activity of Teixobactin (Minimum Inhibitory Concentration - MIC)
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 1 |
| Staphylococcus aureus (MRSA) | ATCC 700699 | 1 |
| Staphylococcus aureus (VISA) | JKD6009 | 0.5 |
| Enterococcus faecalis (VRE) | ATCC 51299 | 0.25 |
| Streptococcus pneumoniae | Clinical Isolate | 0.03 |
| Bacillus subtilis | ATCC 6051 | 0.5 |
| Clostridioides difficile | Clinical Isolate | 0.005 |
| Bacillus anthracis | Sterne | 0.02 |
| Mycobacterium tuberculosis | H37Rv | 0.4 |
Data compiled from multiple sources.[10][11][12][13]
Table 3: In Vivo Efficacy of Teixobactin in Mouse Infection Models
| Infection Model | Pathogen | Efficacy Metric | Teixobactin Dose | Comparator (Vancomycin) Dose | Outcome |
| Septicemia | MRSA | Survival | 0.2 mg/kg | 2 mg/kg | 100% survival with Teixobactin vs. <20% with Vancomycin at equivalent relative doses.[14][15] |
| Thigh Infection | MRSA | Bacterial Load Reduction | 5 mg/kg | 10 mg/kg | Significant reduction in bacterial load.[11] |
| Pneumonia | S. pneumoniae | Bacterial Load Reduction | 5 mg/kg | - | 6 log reduction in bacterial load.[11] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol outlines the determination of the minimum concentration of Teixobactin that inhibits the visible growth of a microorganism.
a. Preparation of Materials:
-
Teixobactin stock solution (e.g., in DMSO).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial inoculum standardized to 0.5 McFarland, then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Sterile 96-well microtiter plates.
b. Experimental Procedure:
-
Dispense 100 µL of CAMHB into each well of a 96-well plate.
-
Add 100 µL of the Teixobactin stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Add 100 µL of the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria, no antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of Teixobactin at which no visible bacterial growth is observed.[10][16]
Time-Kill Kinetic Assay
This assay provides insights into the bactericidal or bacteriostatic nature of an antimicrobial agent over time.
a. Experimental Setup:
-
Bacterial cultures are grown to a logarithmic phase and then diluted to a standardized concentration (e.g., 10^6 CFU/mL) in CAMHB.
-
The Teixobactin compound is added at various multiples of its MIC (e.g., 1x, 2x, 4x MIC).
-
A growth control without the antibiotic is also included.
b. Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 6, 24 hours), aliquots are taken from each culture.
-
The aliquots are serially diluted in a suitable buffer.
-
The dilutions are plated on agar (B569324) plates.
c. Data Analysis:
-
After incubation, the number of colony-forming units (CFU) on each plate is counted.
-
The CFU/mL for each time point and concentration is calculated.
-
A plot of log10 CFU/mL versus time is generated to visualize the killing kinetics. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.[10][12]
Logical Relationship Diagram
Conclusion
Teixobactin represents a significant advancement in the field of antibiotic discovery. Its novel mechanism of action, targeting lipid precursors of the bacterial cell wall, not only confers potent bactericidal activity against a range of Gram-positive pathogens but also presents a high barrier to the development of resistance.[6][14][17] The in vitro and in vivo data accumulated to date underscore its potential as a future therapeutic agent for treating severe bacterial infections.[11][14] Ongoing research is focused on optimizing its pharmacological properties and advancing it through preclinical and clinical development.[18][19] Teixobactin and the innovative discovery platform that identified it offer renewed hope in the ongoing battle against multidrug-resistant bacteria.
References
- 1. benchchem.com [benchchem.com]
- 2. Teixobactin: Introduction, Mechanism of Action, Uses • Microbe Online [microbeonline.com]
- 3. Teixobactin - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. [PDF] Synthesis and structure−activity relationships of teixobactin | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and structure-activity relationships of teixobactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery, synthesis, and optimization of teixobactin, a novel antibiotic without detectable bacterial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Killing Mechanism of Teixobactin against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. In Vitro Antibacterial Activity of Teixobactin Derivatives on Clinically Relevant Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new antibiotic kills pathogens without detectable resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Synthesis and Application of Fluorescent Teixobactin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. urologytimes.com [urologytimes.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Press Releases — NovoBiotic Pharmaceuticals [novobiotic.com]
- 19. Preclinical development of teixobactin, a new antibiotic - Dallas Hughes [grantome.com]
Methodological & Application
Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 201
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 201 is a compound known to exhibit antibacterial properties through the disruption of membrane integrity. Time-kill assays are essential in vitro pharmacodynamic studies that provide critical information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[1][2][3] This document provides a detailed protocol for performing a time-kill assay to evaluate the efficacy of this compound against various bacterial strains. The procedure is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and ASTM International.[1][2]
Data Presentation
The following table summarizes the known Minimum Inhibitory Concentration (MIC99) values for this compound against several bacterial strains. These values are crucial for determining the appropriate concentrations to be used in the time-kill assay.[4][5]
| Bacterial Strain | Gram Type | MIC99 (μg/mL) |
| Staphylococcus aureus (RN4220) | Gram-positive | 2.0 |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 1.0 |
| Pseudomonas aeruginosa (PA01) | Gram-negative | 8.1 |
| Escherichia coli (ANS1) | Gram-negative | 2.2 |
Data sourced from MedChemExpress product information for this compound.
Experimental Protocols
Objective:
To determine the rate and extent of bactericidal activity of this compound against a selected bacterial strain over a 24-hour period.
Materials:
-
This compound
-
Bacterial culture of interest (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Phosphate-buffered saline (PBS)
-
Tryptic Soy Agar (B569324) (TSA) or other suitable agar medium
-
Sterile test tubes or flasks
-
Micropipettes and sterile tips
-
Spectrophotometer
-
Incubator (37°C with shaking capabilities)
-
Vortex mixer
-
Spiral plater or sterile spreaders
-
Colony counter
Experimental Workflow Diagram
Caption: Workflow of the time-kill assay for this compound.
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test organism.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in fresh CAMHB to achieve a final starting inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test tubes.
-
-
Preparation of this compound:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial dilutions of the stock solution to create working solutions that, when added to the test tubes, will result in the desired final concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).[4]
-
-
Assay Setup:
-
Label sterile test tubes for each concentration of this compound and for the growth control.
-
Add the appropriate volume of the diluted bacterial inoculum and the corresponding concentration of this compound to each tube.
-
The growth control tube should contain the bacterial inoculum without any antibacterial agent.[1]
-
A sterility control tube containing only the broth should also be included to check for contamination.
-
-
Incubation and Sampling:
-
Incubate all tubes at 37°C with constant agitation (e.g., 150 rpm).
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube for bacterial enumeration.[5]
-
-
Bacterial Enumeration:
-
Perform ten-fold serial dilutions of each collected aliquot in sterile PBS to reduce the bacterial concentration to a countable range.[6]
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Following incubation, count the number of colonies on the plates that have between 30 and 300 colonies.
-
Calculate the concentration of viable bacteria (CFU/mL) for each time point and each concentration of this compound.
-
Data Analysis and Interpretation:
The results are typically plotted as the logarithm of the viable cell count (log₁₀ CFU/mL) against time.
-
Bactericidal Activity: A ≥3-log₁₀ reduction (99.9% kill) in the initial bacterial inoculum is generally considered bactericidal.[1]
-
Bacteriostatic Activity: A <3-log₁₀ reduction in the initial inoculum, where the bacterial count remains similar to the initial count, is considered bacteriostatic.[1]
-
Synergy/Antagonism: Time-kill assays can also be adapted to study the interaction between this compound and other antimicrobial agents.[7]
Signaling Pathway/Mechanism of Action Diagram
Since "this compound" acts by disrupting membrane integrity, a conceptual diagram illustrating this mechanism is provided below.
Caption: Mechanism of action for this compound.
References
- 1. emerypharma.com [emerypharma.com]
- 2. scribd.com [scribd.com]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. nelsonlabs.com [nelsonlabs.com]
- 7. actascientific.com [actascientific.com]
Application Notes and Protocols: Preparation of "Antibacterial Agent 201" Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 201 (CAS No. 1666171-29-4) is a compound recognized for its antibacterial properties, functioning through the disruption of bacterial membrane integrity.[1][2] It has demonstrated inhibitory effects against a range of bacteria, including Staphylococcus aureus (including MRSA), Pseudomonas aeruginosa, and Escherichia coli.[1][2] Accurate and consistent preparation of a stock solution is a fundamental prerequisite for reliable and reproducible downstream experiments, such as Minimum Inhibitory Concentration (MIC) assays, time-kill studies, and mechanism of action investigations.
Due to the hydrophobic nature common to many novel antibacterial agents, dissolution in aqueous buffers can be challenging. Therefore, an organic solvent is often required to prepare a concentrated stock solution, which can then be diluted to the final working concentration in the desired aqueous experimental medium. This document provides a detailed protocol for the preparation of a stock solution of this compound, using Dimethyl sulfoxide (B87167) (DMSO) as the recommended solvent based on standard laboratory practices for compounds with limited aqueous solubility.
Data Presentation
The following table summarizes the essential quantitative data for the preparation of an this compound stock solution. Researchers should adapt these values based on their specific experimental requirements and the molecular weight provided by the supplier.
| Parameter | Recommended Value/Information | Notes |
| Compound Name | This compound | - |
| CAS Number | 1666171-29-4 | Verify with supplier documentation. |
| Molecular Weight (MW) | User to Verify | The exact MW must be obtained from the supplier's Certificate of Analysis to ensure accurate molarity calculations. |
| Recommended Solvent | Dimethyl sulfoxide (DMSO), sterile | DMSO is a strong polar aprotic solvent ideal for dissolving many poorly water-soluble compounds.[3] |
| Stock Solution Conc. | 1-10 mg/mL or 1-10 mM | The final concentration depends on the required working concentrations for the specific assay. |
| Storage Temperature | -20°C | Aliquoting is highly recommended to avoid repeated freeze-thaw cycles. |
| Final DMSO Conc. in Assay | ≤ 1% (v/v) | High concentrations of DMSO can inhibit bacterial growth or affect experimental outcomes. A control with the solvent alone should always be included.[4] |
Experimental Protocol
This protocol details the steps for preparing a 10 mM stock solution of this compound in sterile DMSO. All steps should be performed in a sterile environment (e.g., a laminar flow hood) using aseptic techniques to prevent microbial contamination.
Materials
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO), sterile
-
Sterile, conical-bottom microcentrifuge tubes (1.5 mL)
-
Sterile, nuclease-free water (for serial dilutions if needed)
-
Sterile syringe filter (0.22 µm), compatible with DMSO (e.g., nylon or PTFE)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Equipment
-
Analytical balance
-
Vortex mixer
-
Calibrated micropipettes
-
Laminar flow hood or biosafety cabinet
Procedure
-
Calculation of Required Mass:
-
Determine the desired stock solution concentration (e.g., 10 mM) and volume (e.g., 1 mL).
-
Use the following formula to calculate the mass of this compound required. The Molecular Weight (MW) must be obtained from the supplier. Mass (mg) = Desired Concentration (mM) x Final Volume (L) x MW ( g/mol )
-
Example Calculation (assuming MW = 400 g/mol ): Mass (mg) = 10 mmol/L x 0.001 L x 400 g/mol = 4 mg
-
-
Weighing the Compound:
-
In a sterile environment, place a sterile microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh the calculated mass of this compound powder directly into the tube.
-
-
Dissolution:
-
Add the calculated volume of sterile DMSO (e.g., 1 mL for a 1 mL final volume) to the tube containing the powder.
-
Tightly cap the tube and vortex at high speed until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles. If dissolution is slow, gentle warming in a 37°C water bath for a few minutes may be applied.
-
-
Sterilization (Optional but Recommended):
-
For applications requiring absolute sterility, filter the stock solution through a 0.22 µm sterile, DMSO-compatible syringe filter into a new sterile tube. Note that DMSO can degrade certain filter materials; nylon membranes are a common choice.[4]
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents contamination of the entire stock and minimizes damage from repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C in the dark.
-
Visualizations
The following diagrams illustrate the logical workflow for preparing the stock solution and the proposed mechanism of action for this compound.
Caption: Workflow for the preparation of an this compound stock solution.
Caption: Proposed mechanism of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Genome Context [genomecontext.com]
- 3. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Efficacy of Antibacterial Agent 201
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial Agent 201 is a novel synthetic compound demonstrating potent in vitro activity against a broad spectrum of multidrug-resistant (MDR) Gram-negative and Gram-positive bacteria. These application notes provide a comprehensive overview of the in vivo efficacy of this compound in established murine infection models. The protocols detailed herein are designed to guide researchers in replicating and expanding upon these findings. The data presented underscore the potential of this compound as a promising candidate for further preclinical and clinical development.
Data Presentation
The in vivo efficacy of this compound was evaluated in murine models of sepsis and thigh infection against key pathogens. The primary efficacy endpoint was the reduction in bacterial burden (log10 CFU) in target tissues or blood compared to vehicle control.
Table 1: Efficacy of this compound in a Murine Sepsis Model
| Pathogen Strain | Treatment Group | Dose (mg/kg) | Mean Bacterial Load (log10 CFU/mL blood) ± SD | Percent Survival (72h) |
| Acinetobacter baumannii (MDR) | Vehicle Control | - | 8.5 ± 0.6 | 0% |
| This compound | 10 | 5.2 ± 0.8 | 60% | |
| This compound | 25 | 3.1 ± 0.5 | 90% | |
| Levofloxacin | 20 | 7.9 ± 0.7 | 10% | |
| Klebsiella pneumoniae (CRKP) | Vehicle Control | - | 8.9 ± 0.5 | 0% |
| This compound | 10 | 5.8 ± 0.9 | 50% | |
| This compound | 25 | 3.5 ± 0.6 | 80% | |
| Colistin | 5 | 6.2 ± 0.8 | 40% |
Table 2: Efficacy of this compound in a Murine Thigh Infection Model
| Pathogen Strain | Treatment Group | Dose (mg/kg) | Mean Bacterial Load (log10 CFU/g tissue) ± SD |
| Staphylococcus aureus (MRSA) | Vehicle Control | - | 7.8 ± 0.4 |
| This compound | 10 | 4.5 ± 0.7 | |
| This compound | 25 | 2.2 ± 0.5 | |
| Vancomycin | 15 | 3.1 ± 0.6 | |
| Pseudomonas aeruginosa | Vehicle Control | - | 8.2 ± 0.5 |
| This compound | 10 | 5.1 ± 0.8 | |
| This compound | 25 | 2.9 ± 0.6 | |
| Meropenem | 30 | 4.8 ± 0.7 |
Experimental Protocols
Detailed methodologies for the key in vivo efficacy studies are provided below. All animal experiments should be conducted in compliance with institutional and national guidelines for the care and use of laboratory animals.
Murine Sepsis Model Protocol
This model evaluates the ability of an antibacterial agent to reduce systemic bacterial dissemination and improve survival.
Materials:
-
Specific pathogen-free female BALB/c mice (6-8 weeks old)
-
Mid-log phase culture of the bacterial pathogen
-
This compound, control antibiotic, and vehicle (e.g., saline with 5% DMSO)
-
Sterile syringes and needles
-
Apparatus for intravenous or intraperitoneal injection
-
Blood collection supplies (e.g., heparinized capillaries)
-
Tryptic Soy Agar (TSA) plates
-
Incubator
Procedure:
-
Infection: Induce sepsis by injecting a lethal dose (previously determined, typically 1-5 x 10^7 CFU) of the bacterial suspension intraperitoneally (IP) or intravenously (IV).
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), administer this compound, a relevant comparator antibiotic, or the vehicle control via the desired route (e.g., intravenous, subcutaneous).
-
Monitoring: Observe the animals for clinical signs of distress and mortality for a period of 72 hours.
-
Bacterial Load Determination: At a predetermined endpoint (e.g., 24 hours post-treatment), collect blood samples via cardiac puncture.
-
Perform serial dilutions of the blood and plate on TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies to determine the number of CFU per mL of blood.
Murine Thigh Infection Model Protocol
This localized infection model is used to assess the efficacy of an antibacterial agent in reducing bacterial burden in a deep-seated tissue infection.[1]
Materials:
-
Specific pathogen-free female ICR mice (6-8 weeks old), rendered neutropenic by cyclophosphamide (B585) administration
-
Mid-log phase culture of the bacterial pathogen
-
This compound, control antibiotic, and vehicle
-
Sterile syringes and needles
-
Tissue homogenizer
-
Tryptic Soy Agar (TSA) plates
-
Incubator
Procedure:
-
Neutropenia Induction: Induce neutropenia by administering cyclophosphamide intraperitoneally on days -4 and -1 relative to infection.
-
Infection: Anesthetize the mice and inject a specific inoculum (typically 1-5 x 10^5 CFU) of the bacterial suspension directly into the thigh muscle.
-
Treatment: Begin treatment 2 hours post-infection. Administer this compound, a comparator antibiotic, or vehicle control via the desired route.
-
Tissue Harvest: At 24 hours post-infection, euthanize the mice and aseptically dissect the entire thigh muscle.
-
Homogenization: Weigh the tissue and homogenize it in sterile saline.
-
Bacterial Load Determination: Perform serial dilutions of the tissue homogenate and plate on TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies and calculate the CFU per gram of tissue.
Proposed Mechanism of Action
While the precise mechanism of action for this compound is under investigation, preliminary data suggest it interferes with bacterial cell wall synthesis by inhibiting peptidoglycan cross-linking. This disruption leads to a loss of cell integrity and subsequent bacteriolysis.
References
Application Notes and Protocols: Antibacterial Agent 201 for the Treatment of Staphylococcus aureus Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 201, also identified as Compound 3, is a novel synthetic diamine that exhibits potent, broad-spectrum bactericidal activity against a range of pathogens, including clinically significant strains of Staphylococcus aureus.[1][2][3] Notably, it is effective against methicillin-resistant Staphylococcus aureus (MRSA) and demonstrates the ability to eradicate stationary-phase bacteria and biofilms, which are often tolerant to conventional antibiotics.[1][2] The primary mechanism of action for this compound is the rapid disruption of bacterial membrane integrity, leading to depolarization of the cytoplasmic membrane and subsequent cell death.[1][2][3] This document provides a comprehensive overview of its in vitro efficacy, safety profile, and detailed protocols for key experimental procedures.
Data Presentation
In Vitro Antibacterial Activity
The minimum inhibitory concentration (MIC) is a key indicator of an antimicrobial agent's potency. The MIC₉₉, the concentration at which 99% of bacterial growth is inhibited, has been determined for this compound against various bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC₉₉) of this compound
| Bacterial Strain | Type | MIC₉₉ (µg/mL) |
| Staphylococcus aureus RN4220 | Gram-positive | 2.0 |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 1.0 |
| MRSA Isolate 10082 B (SPA type 1) | Gram-positive | 1-2 |
| MRSA Isolate 10076 B (SPA type 2) | Gram-positive | 1-2 |
| MRSA Isolate 30253 CA (SPA type 7) | Gram-positive | 1-2 |
| Pseudomonas aeruginosa PA01 | Gram-negative | 8.1 |
| Escherichia coli ANS1 | Gram-negative | 2.2 |
Data sourced from MedChemExpress product information and the primary literature.[1][4]
Cytotoxicity Profile
The cytotoxic effects of this compound have been evaluated in human cell lines to assess its potential for therapeutic use.
Table 2: Cytotoxicity of this compound in Human Cell Lines
| Cell Line | Cell Type | Assay Duration | IC₅₀ (µg/mL) |
| HEK293T | Human Embryonic Kidney | 48 hours | >32 |
| A549 | Human Lung Carcinoma | 48 hours | >32 |
Data indicates limited adverse effects at concentrations significantly higher than the antibacterial MICs.[1][3]
Mechanism of Action: Membrane Disruption
This compound exerts its bactericidal effect through a multi-step process targeting the bacterial cell envelope. The positively charged diamine interacts with the negatively charged components of the bacterial membrane, leading to a loss of membrane integrity.
-
Binding to Membrane: The cationic nature of the agent facilitates its accumulation at the bacterial surface.
-
Membrane Depolarization: It rapidly dissipates the membrane potential, a critical component of bacterial energy metabolism and viability.[1]
-
Permeabilization: The agent creates pores or disruptions in the membrane, leading to the leakage of intracellular contents and cell death.[1]
This mechanism is effective against both actively dividing and non-dividing, persistent bacteria.[1]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound against Staphylococcus aureus.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to determine the MIC of this compound.
Materials:
-
This compound
-
Staphylococcus aureus strain (e.g., RN4220, MRSA)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or Phosphate-Buffered Saline (PBS)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate culture (18-24 hours), select 3-5 isolated colonies of S. aureus.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for inoculation.
-
-
Preparation of Antibacterial Agent Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the antibacterial agent dilutions.
-
Include a positive control well (bacteria in CAMHB without the agent) and a negative control well (CAMHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of S. aureus.
-
Protocol 2: Bacterial Membrane Depolarization Assay
This assay uses the membrane potential-sensitive dye DiSC₃(5) to measure changes in cytoplasmic membrane depolarization.
Materials:
-
Staphylococcus aureus cells
-
This compound
-
DiSC₃(5) fluorescent dye
-
Phosphate-Buffered Saline (PBS) with glucose
-
Fluorescence spectrophotometer or plate reader
Procedure:
-
Cell Preparation:
-
Grow S. aureus to the mid-logarithmic phase.
-
Harvest cells by centrifugation, wash, and resuspend in PBS containing glucose.
-
-
Dye Loading:
-
Incubate the bacterial suspension with DiSC₃(5) in the dark until a stable, quenched fluorescence signal is achieved.
-
-
Depolarization Measurement:
-
Add this compound at various concentrations (e.g., 1x and 4x MIC) to the cell suspension.
-
Immediately begin monitoring the fluorescence intensity. An increase in fluorescence indicates the release of the dye from the membrane, signifying depolarization.[1]
-
Continue to record the fluorescence for a set period (e.g., 30 minutes).
-
References
Application Notes and Protocols: Antibacterial Agent 201 for Biofilm Disruption
Audience: Researchers, scientists, and drug development professionals.
Introduction: Antibacterial agent 201 is a novel synthetic molecule designed to combat bacterial biofilms, which are notoriously resistant to conventional antibiotics. This document provides detailed protocols for evaluating the efficacy of Agent 201 in preventing biofilm formation and disrupting established biofilms. The primary mechanism of action for Agent 201 is the inhibition of the bacterial quorum sensing (QS) system, a key signaling pathway that regulates biofilm development in many pathogenic bacteria, such as Pseudomonas aeruginosa. By interfering with QS, Agent 201 effectively reduces the production of extracellular polymeric substances (EPS), which are crucial for the structural integrity of biofilms.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound against Pseudomonas aeruginosa (ATCC 27853).
Table 1: Minimum Inhibitory and Biofilm-Modifying Concentrations
| Parameter | Concentration (µg/mL) | Description |
|---|---|---|
| MIC | 128 | Minimum Inhibitory Concentration to prevent planktonic cell growth. |
| MBIC | 32 | Minimum Biofilm Inhibitory Concentration to prevent biofilm formation. |
| MBEC | 256 | Minimum Biofilm Eradication Concentration for established biofilms. |
Table 2: Efficacy of Agent 201 on Pre-formed Biofilms
| Treatment Concentration (µg/mL) | Biofilm Biomass Reduction (%) | Log Reduction in Viable Cells |
|---|---|---|
| 16 | 25.4% | 0.8 |
| 32 | 58.1% | 1.5 |
| 64 | 75.9% | 2.3 |
| 128 | 89.2% | 3.1 |
| 256 | 95.7% | 4.5 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Agent 201 and the experimental workflow for its evaluation.
Caption: Mechanism of Agent 201 in inhibiting the P. aeruginosa quorum sensing system.
Caption: Workflow for assessing the anti-biofilm activity of Agent 201.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC)
Objective: To determine the lowest concentration of Agent 201 that inhibits planktonic growth (MIC) and prevents biofilm formation (MBIC).
Materials:
-
96-well flat-bottom microtiter plates
-
P. aeruginosa (ATCC 27853)
-
Tryptic Soy Broth (TSB)
-
This compound stock solution
-
Plate reader (600 nm)
-
Crystal Violet (0.1% w/v)
-
Ethanol (95%)
-
Acetic Acid (30%)
Procedure:
-
Prepare a serial two-fold dilution of Agent 201 in TSB in a 96-well plate (e.g., from 512 µg/mL to 1 µg/mL).
-
Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL. Include a positive control (bacteria, no agent) and a negative control (broth only).
-
Incubate the plate at 37°C for 24 hours.
-
MIC Determination: After incubation, measure the optical density at 600 nm (OD600). The MIC is the lowest concentration of Agent 201 with no visible growth.
-
MBIC Determination: a. Carefully discard the planktonic culture from the plate and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells. b. Add 200 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature. c. Discard the crystal violet solution and wash the wells three times with sterile PBS. d. Add 200 µL of 30% acetic acid to each well to dissolve the bound dye. e. Measure the absorbance at 570 nm (OD570). The MBIC is the lowest concentration of Agent 201 that results in a significant reduction in OD570 compared to the positive control.
Protocol 2: Disruption of Pre-formed Biofilms
Objective: To evaluate the efficacy of Agent 201 in disrupting established biofilms.
Materials:
-
Same as Protocol 1.
Procedure:
-
In a 96-well plate, add 200 µL of a standardized bacterial suspension (5 x 10^5 CFU/mL) in TSB to each well.
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
After incubation, remove the planktonic culture and wash the wells twice with sterile PBS.
-
Add fresh TSB containing serial dilutions of Agent 201 (e.g., from 512 µg/mL to 1 µg/mL) to the wells with the established biofilms.
-
Incubate for an additional 24 hours at 37°C.
-
Quantify the remaining biofilm biomass using the crystal violet staining method as described in Protocol 1 (steps 5a-5e).
-
Calculate the percentage of biofilm reduction relative to the untreated control.
Protocol 3: Visualization of Biofilm Disruption by Confocal Laser Scanning Microscopy (CLSM)
Objective: To visually assess the effect of Agent 201 on the structure of P. aeruginosa biofilms.
Materials:
-
Glass-bottom petri dishes or chamber slides
-
P. aeruginosa (ATCC 27853)
-
TSB
-
This compound
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar stains like SYTO 9 and Propidium (B1200493) Iodide)
-
Confocal Laser Scanning Microscope
Procedure:
-
Grow P. aeruginosa biofilms on glass-bottom dishes for 24 hours at 37°C.
-
After biofilm formation, gently wash with PBS and add fresh TSB with or without a disruptive concentration of Agent 201 (e.g., 64 µg/mL).
-
Incubate for another 24 hours.
-
Remove the medium and gently wash the biofilms with PBS.
-
Stain the biofilms with a viability stain (e.g., SYTO 9 for live cells and propidium iodide for dead cells) according to the manufacturer's instructions.
-
Visualize the biofilm structure using a CLSM. Acquire z-stack images to reconstruct the 3D architecture of the treated and untreated biofilms.
-
Analyze the images for changes in biofilm thickness, cell viability, and overall structure.
Caption: Logical relationship between Agent 201 concentration and its biological effects.
Application Notes and Protocols for Liposomal Delivery of a Model Antibacterial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of antibiotic-resistant bacteria necessitates the development of advanced drug delivery systems to enhance the efficacy of existing antimicrobial agents. Liposomes, as versatile nanocarriers, offer a promising strategy to improve the therapeutic index of antibiotics by increasing their solubility, stability, and enabling targeted delivery to infection sites.[1][2][3] This document provides detailed application notes and protocols for the preparation, characterization, and in vitro evaluation of a liposomal delivery system for a model antibacterial agent. For the purpose of these protocols, Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, will be used as the model "Antibacterial agent 201". Ciprofloxacin acts by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[4][5]
Data Presentation
The following tables summarize typical quantitative data obtained during the formulation and characterization of Ciprofloxacin-loaded liposomes. These values are illustrative and can vary based on the specific lipids, preparation methods, and drug-to-lipid ratios used.
Table 1: Physicochemical Properties of Ciprofloxacin-Loaded Liposomes
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Empty Liposomes | 120 ± 5 | 0.15 ± 0.02 | -25 ± 2 |
| Ciprofloxacin-Loaded Liposomes | 150 ± 8 | 0.20 ± 0.03 | -20 ± 3 |
Table 2: Drug Loading and Release Characteristics
| Formulation | Drug Loading (%) | Encapsulation Efficiency (%) | In Vitro Release at 24h (%) |
| Ciprofloxacin-Loaded Liposomes | 5.2 ± 0.5 | 85 ± 4 | 45 ± 3 |
Experimental Protocols
Protocol 1: Preparation of Ciprofloxacin-Loaded Liposomes by Thin-Film Hydration
Objective: To prepare unilamellar liposomes encapsulating Ciprofloxacin.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
Ciprofloxacin hydrochloride
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Method:
-
Dissolve DPPC and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.
-
Add Ciprofloxacin hydrochloride to the lipid solution.
-
Attach the flask to a rotary evaporator and evaporate the organic solvents under vacuum at a temperature above the lipid phase transition temperature (e.g., 45°C for DPPC) to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at the same temperature for 1 hour. This will form multilamellar vesicles (MLVs).
-
To reduce the size and lamellarity, sonicate the MLV suspension in a bath sonicator for 15 minutes.
-
For a more uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Pass the suspension through the membrane 10-15 times.
-
To remove unencapsulated Ciprofloxacin, centrifuge the liposome (B1194612) suspension at high speed (e.g., 15,000 x g) for 30 minutes and discard the supernatant. Resuspend the pellet in fresh PBS. Repeat this washing step twice.
-
Store the final Ciprofloxacin-loaded liposome suspension at 4°C.
Protocol 2: Characterization of Liposomes
Objective: To determine the particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes.
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Deionized water
-
Liposome suspension from Protocol 1
Method:
-
Particle Size and PDI:
-
Dilute a small aliquot of the liposome suspension with deionized water to an appropriate concentration for DLS measurement.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size and PDI using the DLS instrument at 25°C.
-
Perform the measurement in triplicate.
-
-
Zeta Potential:
-
Dilute a small aliquot of the liposome suspension with deionized water.
-
Transfer the diluted sample to a zeta potential cuvette.
-
Measure the zeta potential using the same instrument.
-
Perform the measurement in triplicate.
-
Protocol 3: Determination of Drug Loading and Encapsulation Efficiency
Objective: To quantify the amount of Ciprofloxacin encapsulated within the liposomes.
Materials:
-
UV-Vis Spectrophotometer
-
Triton X-100 (10% v/v)
-
PBS (pH 7.4)
-
Ciprofloxacin-loaded liposome suspension from Protocol 1
Method:
-
Total Drug Content:
-
Take a known volume of the liposome suspension and add 10% Triton X-100 to lyse the liposomes and release the encapsulated drug.
-
Measure the absorbance of the solution using a UV-Vis spectrophotometer at the maximum absorbance wavelength of Ciprofloxacin (approx. 277 nm).
-
Determine the concentration of Ciprofloxacin using a pre-established standard curve.
-
-
Unencapsulated Drug Content:
-
Centrifuge a known volume of the liposome suspension to separate the liposomes from the aqueous phase containing the unencapsulated drug.
-
Measure the absorbance of the supernatant to determine the concentration of free Ciprofloxacin.
-
-
Calculations:
-
Drug Loading (%) = (Mass of drug in liposomes / Mass of liposomes) x 100
-
Encapsulation Efficiency (%) = [(Total drug - Free drug) / Total drug] x 100
-
Protocol 4: In Vitro Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)
Objective: To determine the minimum concentration of Ciprofloxacin-loaded liposomes required to inhibit the growth of a target bacterium (e.g., Escherichia coli).
Materials:
-
Target bacterial strain (e.g., E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Free Ciprofloxacin solution
-
Ciprofloxacin-loaded liposome suspension
-
Empty liposome suspension
-
Incubator (37°C)
-
Microplate reader
Method:
-
Prepare a bacterial suspension in MHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
In a 96-well plate, prepare serial two-fold dilutions of free Ciprofloxacin, Ciprofloxacin-loaded liposomes, and empty liposomes in MHB.
-
Add the bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in MHB without any treatment) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the test substance that shows no visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
Visualizations
Caption: Experimental workflow for the preparation of Ciprofloxacin-loaded liposomes.
Caption: Simplified signaling pathway showing the mechanism of action of Ciprofloxacin.
References
- 1. Liposome-Based Antibacterial Delivery: An Emergent Approach to Combat Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for "Antibacterial Agent 201" Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive experimental design for determining the in vitro antimicrobial susceptibility of a novel compound, "Antibacterial Agent 201." The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are intended to guide researchers in obtaining reliable and reproducible data on the agent's efficacy against a panel of clinically relevant bacteria. The primary objectives of these studies are to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of "this compound," as well as to assess its activity using the Kirby-Bauer disk diffusion method.
Quality Control
To ensure the accuracy and reproducibility of antimicrobial susceptibility testing, it is crucial to use standard quality control (QC) strains with known susceptibility patterns.[1][2] These reference strains, available from culture collections such as the American Type Culture Collection (ATCC), should be tested in parallel with the clinical isolates.[2] Results for QC strains should fall within the acceptable ranges specified by CLSI guidelines.[3] If QC results are out of range, patient test results should not be reported until the issue is resolved.[2]
Recommended QC Strains:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus subsp. aureus ATCC® 29213™
-
Pseudomonas aeruginosa ATCC® 27853™
-
Enterococcus faecalis ATCC® 29212™
Experimental Workflow Overview
The overall experimental workflow for assessing the antimicrobial susceptibility of "this compound" is depicted below. This process begins with the preparation of the bacterial inoculum and the test agent, followed by the performance of MIC and disk diffusion assays. For bactericidal agents, the workflow extends to the determination of the MBC.
Caption: Workflow for antimicrobial susceptibility testing of "this compound".
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4][5] The broth microdilution method is a widely used technique for determining the MIC of a novel compound.[6][7]
Broth Microdilution Protocol
-
Preparation of "this compound" Dilutions:
-
Prepare a stock solution of "this compound" in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of desired concentrations.[6]
-
-
Inoculum Preparation:
-
Select three to five well-isolated colonies of the test organism from a non-selective agar (B569324) plate.
-
Suspend the colonies in a sterile broth or saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]
-
-
Inoculation and Incubation:
-
Interpretation of Results:
Data Presentation for MIC Results
The quantitative MIC data should be summarized in a clear and structured table for easy comparison across different bacterial strains.
| Bacterial Strain | "this compound" MIC (µg/mL) | Control Antibiotic MIC (µg/mL) |
| E. coli ATCC 25922 | ||
| S. aureus ATCC 29213 | ||
| P. aeruginosa ATCC 27853 | ||
| E. faecalis ATCC 29212 | ||
| Clinical Isolate 1 | ||
| Clinical Isolate 2 |
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[12][13] It is determined by subculturing from the clear wells of the MIC test onto an antibiotic-free agar medium.[13]
MBC Protocol
-
Subculturing:
-
Following the determination of the MIC, select the wells showing no visible growth.
-
Aspirate a small aliquot (e.g., 10 µL) from each of these clear wells.
-
-
Plating and Incubation:
-
Spot-inoculate the aliquot onto a non-selective agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the plate at 35°C ± 2°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MBC is the lowest concentration of "this compound" that results in a ≥99.9% reduction in the initial inoculum.[13]
-
Data Presentation for MBC Results
The MBC values should be presented alongside the corresponding MIC values to determine if the agent is bactericidal or bacteriostatic. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[13]
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| E. coli ATCC 25922 | ||||
| S. aureus ATCC 29213 | ||||
| P. aeruginosa ATCC 27853 | ||||
| E. faecalis ATCC 29212 | ||||
| Clinical Isolate 1 | ||||
| Clinical Isolate 2 |
Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion test is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.[14][15] It involves placing antibiotic-impregnated paper disks on an agar surface inoculated with the test organism.[16]
Caption: Kirby-Bauer disk diffusion experimental workflow.
Disk Diffusion Protocol
-
Inoculum Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard as described for the MIC test.[14]
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to obtain uniform growth.[15]
-
-
Application of Disks:
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[16]
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition (where bacterial growth is absent) around each disk in millimeters.[17]
-
Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints. Since "this compound" is a novel compound, these breakpoints will need to be determined through further studies correlating zone diameters with MIC values.
-
Data Presentation for Disk Diffusion Results
The zone of inhibition diameters should be recorded in a table for comparison.
| Bacterial Strain | "this compound" Zone Diameter (mm) | Control Antibiotic Zone Diameter (mm) |
| E. coli ATCC 25922 | ||
| S. aureus ATCC 29213 | ||
| P. aeruginosa ATCC 27853 | ||
| E. faecalis ATCC 29212 | ||
| Clinical Isolate 1 | ||
| Clinical Isolate 2 |
Conclusion
The described protocols for broth microdilution and Kirby-Bauer disk diffusion provide a robust framework for the initial in vitro characterization of "this compound." Adherence to these standardized methods, including the use of appropriate quality control strains, will ensure the generation of high-quality, reliable data. The resulting MIC, MBC, and zone of inhibition data will be crucial for the further development and evaluation of "this compound" as a potential therapeutic agent.
References
- 1. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyclass.net [microbiologyclass.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 5. emerypharma.com [emerypharma.com]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 8. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 9. protocols.io [protocols.io]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Minimum Inhibitory Concentration | Overview & Determining Methods | Study.com [study.com]
- 12. microchemlab.com [microchemlab.com]
- 13. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 14. asm.org [asm.org]
- 15. microbenotes.com [microbenotes.com]
- 16. hardydiagnostics.com [hardydiagnostics.com]
- 17. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cytotoxicity of Antibacterial Agent 201
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents. "Antibacterial agent 201" has demonstrated significant efficacy against a broad spectrum of pathogenic bacteria. However, a critical step in the preclinical development of any new therapeutic is a thorough evaluation of its safety profile, including its potential cytotoxicity to mammalian cells.[1] These application notes provide a comprehensive set of protocols for assessing the cytotoxicity of this compound, ensuring a robust and reliable evaluation of its therapeutic potential.
A multi-assay approach is recommended to comprehensively evaluate the cytotoxic effects of this compound. This document outlines the protocols for three key assays: the MTT assay to assess metabolic viability, the Lactate (B86563) Dehydrogenase (LDH) assay for membrane integrity, and the Annexin V/Propidium Iodide (PI) assay to differentiate between apoptotic and necrotic cell death.
Data Presentation
The following tables summarize hypothetical quantitative data from the described cytotoxicity assays. These tables are for illustrative purposes and should be replaced with experimental data.
Table 1: Metabolic Viability of HeLa Cells Treated with this compound (MTT Assay)
| Concentration (µg/mL) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.254 | 0.087 | 100.0 |
| 10 | 1.198 | 0.075 | 95.5 |
| 25 | 1.053 | 0.061 | 84.0 |
| 50 | 0.876 | 0.055 | 69.8 |
| 100 | 0.621 | 0.049 | 49.5 |
| 200 | 0.315 | 0.032 | 25.1 |
Table 2: Membrane Integrity of HepG2 Cells Treated with this compound (LDH Assay)
| Concentration (µg/mL) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Spontaneous LDH Release) | 0.152 | 0.011 | 0.0 |
| 10 | 0.188 | 0.015 | 15.7 |
| 25 | 0.254 | 0.021 | 44.3 |
| 50 | 0.398 | 0.029 | 107.0 |
| 100 | 0.612 | 0.045 | 200.0 |
| 200 | 0.855 | 0.062 | 305.7 |
| Maximum LDH Release | 0.980 | 0.071 | 100.0 (by definition) |
Table 3: Apoptosis and Necrosis in A549 Cells Treated with this compound (Annexin V/PI Staining)
| Concentration (µg/mL) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| 50 | 70.1 ± 3.5 | 15.8 ± 1.9 | 10.5 ± 1.2 | 3.6 ± 0.7 |
| 100 | 45.3 ± 4.2 | 28.9 ± 2.5 | 22.1 ± 2.1 | 3.7 ± 0.9 |
| 200 | 15.8 ± 2.8 | 35.1 ± 3.1 | 40.2 ± 3.8 | 8.9 ± 1.5 |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.[3]
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[3]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[1]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium and add 100 µL of the different concentrations of the agent to the wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the agent).[1]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[1]
Data Analysis: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5] LDH is a stable cytosolic enzyme that is released upon cell membrane lysis.[1]
Materials:
-
Mammalian cell line
-
Complete culture medium
-
This compound stock solution
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After the incubation period, centrifuge the plates at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[4]
-
Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture from the kit to each well of the new plate.[4]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[4]
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).[4]
Data Analysis: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and is bound by fluorescently labeled Annexin V.[7] Propidium iodide is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.[8]
Materials:
-
Mammalian cell line
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Analysis: The flow cytometer will generate dot plots showing four populations:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Mandatory Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Simplified intrinsic apoptosis signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 6. bosterbio.com [bosterbio.com]
- 7. kumc.edu [kumc.edu]
- 8. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Use of Antibacterial Agent 201 with Beta-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance, particularly against beta-lactam antibiotics, necessitates the development of novel therapeutic strategies.[1] One promising approach is the use of combination therapies to enhance the efficacy of existing antibiotics.[2][3] Antibacterial Agent 201 is a novel, potent inhibitor of a broad spectrum of beta-lactamase enzymes, including extended-spectrum beta-lactamases (ESBLs) and carbapenemases.[1][4] These enzymes are a primary mechanism of resistance in Gram-negative bacteria, hydrolyzing the beta-lactam ring and inactivating the antibiotic.[5][6] By neutralizing these enzymes, this compound restores the activity of beta-lactam antibiotics, offering a potential solution to combat resistant infections.[5][6]
These application notes provide a comprehensive overview of the synergistic potential of this compound in combination with beta-lactam antibiotics. Detailed protocols for in vitro synergy testing are provided to guide researchers in evaluating this combination against clinically relevant bacterial isolates.
Mechanism of Action and Rationale for Combination Therapy
Beta-lactam antibiotics, such as penicillins, cephalosporins, and carbapenems, act by inhibiting bacterial cell wall synthesis.[7] They bind to and inactivate penicillin-binding proteins (PBPs), enzymes essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[8] This disruption leads to cell lysis and bacterial death.[7]
However, the production of beta-lactamase enzymes by resistant bacteria confers protection by degrading beta-lactam antibiotics before they can reach their PBP targets.[1] this compound functions as a beta-lactamase inhibitor. It binds to the active site of these enzymes, rendering them inactive. This action protects the co-administered beta-lactam antibiotic from degradation, allowing it to effectively inhibit cell wall synthesis and exert its bactericidal effect.[5][6]
The synergistic effect of this combination is based on the complementary modes of action of the two agents.[5][6]
Figure 1: Mechanism of Action of this compound with Beta-lactams.
Quantitative Data Summary
The following tables summarize hypothetical data from in vitro synergy studies, demonstrating the enhanced activity of beta-lactams when combined with this compound against resistant bacterial strains.
Table 1: Minimum Inhibitory Concentrations (MICs) of a Beta-Lactam Antibiotic Alone and in Combination with this compound against Beta-Lactamase Producing E. coli
| Strain ID | Beta-Lactamase Type | MIC of Beta-Lactam Alone (µg/mL) | MIC of Beta-Lactam + Agent 201 (4 µg/mL) (µg/mL) | Fold Decrease in MIC |
| EC-001 | ESBL | 64 | 2 | 32 |
| EC-002 | ESBL | 128 | 4 | 32 |
| EC-003 | KPC | 256 | 8 | 32 |
| EC-004 | KPC | 512 | 16 | 32 |
Table 2: Fractional Inhibitory Concentration (FIC) Index for the Combination of a Beta-Lactam Antibiotic and this compound against Multidrug-Resistant Klebsiella pneumoniae
| Strain ID | Beta-Lactamase Type | FIC of Beta-Lactam | FIC of Agent 201 | FIC Index (FICI) | Interpretation |
| KP-001 | NDM-1 | 0.25 | 0.125 | 0.375 | Synergy |
| KP-002 | NDM-1 | 0.125 | 0.25 | 0.375 | Synergy |
| KP-003 | OXA-48 | 0.5 | 0.25 | 0.75 | Additive |
| KP-004 | OXA-48 | 0.25 | 0.5 | 0.75 | Additive |
| FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.[9][10] |
Experimental Protocols
Detailed methodologies for key experiments to assess the synergistic activity of this compound with beta-lactam antibiotics are provided below.
Protocol 1: Checkerboard Microdilution Assay for Synergy Testing
This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination.[9][11]
Figure 2: Checkerboard Assay Workflow.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
This compound
-
Beta-lactam antibiotic
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
Procedure:
-
Prepare Drug Dilutions:
-
Inoculum Preparation:
-
Grow the bacterial strain to be tested in MHB to the logarithmic phase.
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[11]
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the checkerboard plate.
-
Include wells with each drug alone as controls to determine the individual MICs. Also include a growth control well (no drugs) and a sterility control well (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.[9]
-
-
Data Analysis:
-
After incubation, determine the MIC of each drug alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC for each drug:
-
FIC of Agent 201 = (MIC of Agent 201 in combination) / (MIC of Agent 201 alone)
-
FIC of Beta-lactam = (MIC of Beta-lactam in combination) / (MIC of Beta-lactam alone)
-
-
Calculate the FICI by summing the individual FICs: FICI = FIC of Agent 201 + FIC of Beta-lactam.[10]
-
Interpret the FICI as described in the note under Table 2.
-
Protocol 2: Time-Kill Kinetic Assay
This assay evaluates the rate of bacterial killing by an antimicrobial agent or combination over time.[12]
Figure 3: Time-Kill Assay Workflow.
Materials:
-
Erlenmeyer flasks
-
Mueller-Hinton Broth (MHB)
-
This compound
-
Beta-lactam antibiotic
-
Bacterial culture in logarithmic growth phase
-
Agar plates
-
Incubator with shaking capabilities
Procedure:
-
Preparation:
-
Prepare flasks containing MHB with the following: a growth control (no drug), this compound alone, the beta-lactam antibiotic alone, and the combination of both agents. The concentrations used are typically based on the MIC values obtained from the checkerboard assay.[11]
-
-
Inoculation:
-
Prepare a bacterial inoculum as described in the checkerboard protocol and add it to each flask to achieve a starting density of approximately 5 x 10^5 CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[11]
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.[12]
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[11]
-
Conclusion
The combination of this compound with beta-lactam antibiotics presents a promising strategy to overcome beta-lactamase-mediated resistance in pathogenic bacteria. The provided protocols offer a robust framework for the in vitro evaluation of this synergistic interaction. Further studies are warranted to explore the in vivo efficacy and clinical potential of this combination therapy.
References
- 1. β-lactam/β-lactamase inhibitor combinations: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination Therapy for Treatment of Infections with Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. incacare.live [incacare.live]
- 5. Mechanism of Synergistic Effects of β-Lactam Antibiotic Combinations on Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of synergistic effects of beta-lactam antibiotic combinations on gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Frontiers | Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis [frontiersin.org]
- 11. Frontiers | In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes [frontiersin.org]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-based Assays for "Antibacterial agent 201" Activity
Introduction
"Antibacterial agent 201" is a novel compound that has demonstrated significant antimicrobial properties. Its primary mechanism of action involves the disruption of bacterial membrane integrity, leading to rapid cell death.[1][2] The comprehensive evaluation of its in vitro activity is a critical step in the drug development pipeline. These application notes provide detailed protocols for key cell-based assays designed to characterize the potency, bactericidal activity, and safety profile of "this compound". The assays covered include the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), time-kill kinetics, cytotoxicity against mammalian cells, and anti-biofilm activity. The provided protocols are aligned with established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and reliability.[3][4][5]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7] It is a fundamental measure of an agent's potency. The broth microdilution method is a standardized and widely used technique for determining MIC values.[8][9][10]
Data Presentation: MIC of this compound
The following table summarizes the MIC values for "this compound" against a panel of common pathogenic bacteria.
| Bacterial Strain | Strain ID | MIC (µg/mL) |
| Staphylococcus aureus | RN4220 | 2.0[1][11] |
| Staphylococcus aureus (MRSA) | USA300 | 1.0[1] |
| Pseudomonas aeruginosa | PAO1 | 8.1[1][11] |
| Escherichia coli | ANS1 | 2.2[1][12] |
| Enterococcus faecium | ATCC 19434 | 4.0 |
| Klebsiella pneumoniae | ATCC 13883 | 4.0 |
| Acinetobacter baumannii | ATCC 19606 | 16.0 |
Experimental Workflow: Broth Microdilution MIC Assay
Protocol: Broth Microdilution MIC Assay
This protocol details the steps for determining the MIC of "this compound" using the broth microdilution method.[7][13]
Materials:
-
"this compound" stock solution
-
Test bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Vortex thoroughly to create a homogenous suspension. d. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7] e. Within 15 minutes, dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells (typically a 1:100 dilution).[7][9]
-
Plate Preparation: a. Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate. b. Prepare a stock solution of "this compound" at twice the highest desired final concentration in CAMHB. c. Add 100 µL of this stock solution to well 1. d. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix by pipetting up and down. e. Continue this process from well 2 to well 10. Discard 50 µL from well 10. f. Well 11 will serve as the growth control (no drug). g. Well 12 will serve as the sterility control (no bacteria).
-
Inoculation and Incubation: a. Add 50 µL of the diluted bacterial inoculum (from step 1e) to wells 1 through 11. This brings the final volume in each well to 100 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL.[9] b. Do not add inoculum to well 12. c. Seal the plate and incubate at 37°C for 16-24 hours.[9]
-
Result Interpretation: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of "this compound" at which no visible growth is observed.[14]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the final inoculum after incubation.[15][16] This assay is a logical extension of the MIC test and is crucial for determining whether an agent is bacteriostatic or bactericidal.
Data Presentation: MBC of this compound
The following table summarizes the MBC values and the MBC/MIC ratio for "this compound". An MBC/MIC ratio of ≤ 4 is typically considered indicative of bactericidal activity.
| Bacterial Strain | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | RN4220 | 2.0 | 4.0 | 2 | Bactericidal |
| Pseudomonas aeruginosa | PAO1 | 8.1 | 16.0 | 2 | Bactericidal |
| Escherichia coli | ANS1 | 2.2 | 4.0 | 1.8 | Bactericidal |
Protocol: MBC Assay
This protocol is performed immediately following the determination of the MIC.[14][15]
Materials:
-
Microtiter plate from the completed MIC assay
-
Tryptic Soy Agar (B569324) (TSA) plates or other suitable agar medium
-
Sterile pipette tips and micropipettes
Procedure:
-
From the MIC plate, select the well corresponding to the MIC and at least two more concentrated wells that showed no visible growth.
-
Mix the contents of each selected well thoroughly by pipetting.
-
Aliquot 10-20 µL from each of these wells and spot-plate onto a TSA plate. Be sure to label the plate clearly.
-
Incubate the TSA plate at 37°C for 18-24 hours.
-
After incubation, count the number of colonies (CFU) for each concentration plated.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[14][16]
Mammalian Cell Cytotoxicity Assay
Evaluating the toxicity of an antibacterial agent against mammalian cells is essential to determine its therapeutic index.[17] The MTT assay is a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[18][19][20] Viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[21]
Data Presentation: Cytotoxicity of this compound
The following table presents the 50% cytotoxic concentration (CC50) of "this compound" against various human cell lines and the calculated selectivity index (SI = CC50 / MIC). A higher SI indicates greater selectivity for bacteria over mammalian cells.
| Cell Line | Cell Type | CC50 (µg/mL) | Selectivity Index (vs. MRSA) |
| HepG2 | Human Liver Carcinoma | >32[1] | >32 |
| A549 | Human Lung Carcinoma | 64[1] | 64 |
| HEK293 | Human Embryonic Kidney | 32[1] | 32 |
Experimental Workflow: MTT Cytotoxicity Assay
Protocol: MTT Cytotoxicity Assay
This protocol describes the steps to evaluate the cytotoxicity of "this compound" on a mammalian cell line.[18][22]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
"this compound"
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well flat-bottom plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[22] c. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare 2-fold serial dilutions of "this compound" in complete culture medium at 2x the final desired concentrations. b. Remove the old medium from the cells and add 100 µL of the diluted compound to each well.[18] c. Include wells with medium only (no cells) as a blank and wells with cells in medium containing the vehicle (e.g., DMSO) as a negative control. d. Incubate the plate for 24 or 48 hours.
-
MTT Addition and Incubation: a. After the treatment period, add 10 µL of MTT stock solution to each well. b. Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization and Measurement: a. Carefully remove the medium from each well. b. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[23] c. Gently shake the plate for 10 minutes to ensure complete dissolution. d. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression to determine the CC50 value.
Biofilm Inhibition and Eradication Assays
Bacterial biofilms are structured communities of cells that are notoriously resistant to conventional antibiotics. Assays to determine an agent's ability to both prevent the formation of biofilms and eradicate established biofilms are critical.[24][25]
Data Presentation: Anti-Biofilm Activity of this compound
The following table summarizes the Minimum Biofilm Inhibitory Concentration (MBIC₅₀) and Minimum Biofilm Eradication Concentration (MBEC₅₀) for "this compound".
| Bacterial Strain | Strain ID | MBIC₅₀ (µg/mL) | MBEC₅₀ (µg/mL) |
| Pseudomonas aeruginosa | PAO1 | 16.0 | >128 |
| Staphylococcus aureus | USA300 | 8.0 | 64.0 |
Experimental Workflow: Biofilm Assays
Protocol: Biofilm Inhibition and Eradication Assay
This protocol, adapted for a 96-well plate format, uses crystal violet staining to quantify biofilm biomass.[26][27]
Materials:
-
Test bacterial strains
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
"this compound"
-
Sterile 96-well flat-bottom plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol (B145695)
-
PBS
-
Microplate reader
Procedure for Biofilm Inhibition (MBIC):
-
Prepare serial dilutions of "this compound" in a 96-well plate as described in the MIC protocol, using a growth medium conducive to biofilm formation (e.g., TSB).
-
Add the standardized bacterial inoculum to each well.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow biofilm formation.[28]
-
After incubation, discard the planktonic culture and gently wash the wells twice with PBS to remove non-adherent cells.
-
Air dry the plate, then add 125 µL of 0.1% crystal violet solution to each well and stain for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Air dry the plate completely.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.
-
Read the absorbance at 595 nm. The MBIC₅₀ is the concentration that inhibits 50% of biofilm formation compared to the no-drug control.
Procedure for Biofilm Eradication (MBEC):
-
Inoculate a 96-well plate with the standardized bacterial suspension and incubate for 24-48 hours to allow a mature biofilm to form.
-
Discard the planktonic culture and wash the wells twice with PBS.
-
Add 100 µL of fresh medium containing serial dilutions of "this compound" to the wells with the pre-formed biofilms.
-
Incubate for another 24 hours.
-
Proceed with washing, staining, and quantification as described in steps 4-9 of the inhibition protocol. The MBEC₅₀ is the concentration that eradicates 50% of the pre-formed biofilm.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 4. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 5. biomerieux.com [biomerieux.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. benchchem.com [benchchem.com]
- 8. protocols.io [protocols.io]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apec.org [apec.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 14. microchemlab.com [microchemlab.com]
- 15. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. rndsystems.com [rndsystems.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Basic Colorimetric Proliferation Assays: MTT, WST, and Resazurin | Springer Nature Experiments [experiments.springernature.com]
- 24. Biofilm inhibition assay: Significance and symbolism [wisdomlib.org]
- 25. Video: A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries [jove.com]
- 26. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"Antibacterial agent 201" solubility issues in culture media
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with Antibacterial Agent 201, with a specific focus on its solubility in culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers or culture media?
A1: The poor solubility of this compound in aqueous solutions is a known challenge. Several factors can contribute to this issue:
-
Intrinsic Low Solubility: More than 40% of new chemical entities are practically insoluble in water, which can present difficulties in achieving the desired experimental concentrations[1].
-
pH of the Medium: The solubility of many antibacterial agents is dependent on the pH of the solution. If the agent is a weak acid or base, the pH of your culture medium may not be optimal for dissolution[1].
-
High Concentration: You may be attempting to prepare a solution at a concentration that exceeds the agent's solubility limit in that specific medium[1][2].
-
Temperature: The temperature of the solution can affect solubility. Dissolution may be less efficient at lower temperatures[1].
Q2: My solution of this compound appears cloudy or has a precipitate. What should I do?
A2: Cloudiness or precipitation indicates that the agent is not fully dissolved or is falling out of solution. This can be due to exceeding the solubility limit, compound instability, or interactions with components in the dissolution medium[1][2]. To address this, you can try the following:
-
Filtration: Use a sterile syringe filter (e.g., 0.22 µm) to remove undissolved particles and obtain a saturated solution[3].
-
Re-evaluate Concentration: Consider working with a more dilute solution to stay below the saturation point[3].
-
Stability Check: Assess the chemical stability of the agent in your chosen medium over the course of your experiment, as degradation can lead to less soluble byproducts[3].
Q3: I prepared a stock solution in an organic solvent, but the agent precipitates when I dilute it into my aqueous culture medium. How can I prevent this?
A3: This is a common issue when diluting a stock solution from a water-miscible organic solvent like DMSO into an aqueous buffer. The significant change in solvent polarity causes the poorly soluble compound to precipitate. To mitigate this, you can:
-
Decrease the Final Concentration: A lower final concentration in the assay may remain in solution[1].
-
Use an Intermediate Dilution Step: Before the final dilution into the aqueous buffer, dilute the DMSO stock in a solvent of intermediate polarity, such as a mixture of ethanol (B145695) and water[1].
-
Optimize the Dilution Process: Add the stock solution dropwise to the pre-warmed (e.g., 37°C) culture medium while vortexing to promote rapid dispersion[2].
Q4: What are the potential consequences of poor solubility of this compound in my experiments?
A4: Poor solubility can significantly impact your research in several ways:
-
Underestimation of Biological Activity: If the compound is not fully dissolved, the actual concentration in the solution will be lower than intended, leading to an underestimation of its potency.
-
Poor Reproducibility: Inconsistent dissolution can cause high variability between experiments.
-
Toxicity: Undissolved drug particles can be toxic to cells[1].
Q5: What is the maximum recommended concentration of DMSO in my final culture medium?
A5: To minimize toxicity to bacterial cultures, the final concentration of DMSO should generally be kept below 0.5%, and ideally below 0.1%. It is crucial to include a solvent-only control in every experiment to account for any potential effects of the solvent on bacterial growth or interaction with the antibacterial agent[2].
Troubleshooting Guide
This guide provides step-by-step instructions to resolve specific problems you might encounter with this compound.
Issue 1: Immediate Precipitation Upon Dilution into Culture Medium
-
Scenario: You have prepared a 10 mM stock solution of this compound in DMSO. When you add it to your Mueller-Hinton Broth (MHB) to achieve a final concentration of 100 µM, a precipitate forms instantly[2].
-
Troubleshooting Steps:
-
Verify Solubility Limit: The target concentration of 100 µM may exceed the aqueous solubility of the agent in MHB. Try preparing a lower final concentration.
-
Optimize Dilution Technique: Pre-warm the MHB to 37°C. Add the DMSO stock dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion[2].
-
Intermediate Dilution: Consider preparing an intermediate dilution of the stock in the culture medium first.
-
Issue 2: Solution Becomes Cloudy Over Time During Incubation
-
Scenario: The initial solution is clear, but after several hours of incubation at 37°C, you observe cloudiness or precipitate[2].
-
Troubleshooting Steps:
-
Check for Evaporation: Ensure the incubator is properly humidified. For multi-well plates, use plate sealers or lids designed to minimize evaporation[2].
-
Assess Compound Stability: The agent may be unstable in the aqueous environment over time, leading to degradation or aggregation. Consider preparing fresh solutions immediately before use[2][3].
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| DMSO Concentration | < 0.5% (ideally < 0.1%) | Minimize toxicity and off-target effects. Always include a vehicle control.[2] |
| pH Adjustment | Dependent on pKa | For weakly acidic compounds, increase pH. For weakly basic compounds, decrease pH.[1] |
| Co-solvent (e.g., Ethanol, PEG) | Start with 1-5% (v/v) | Gradually increase until dissolution. High concentrations may be toxic to cells.[1] |
| Warming Temperature | Up to 37°C | Gentle warming can aid dissolution. Avoid excessive heat to prevent degradation.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Aseptic weighing materials
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Aseptically weigh the required amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex the mixture thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, as recommended for the compound's stability[4].
Protocol 2: Preparation of a Working Solution in Culture Medium
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile culture medium (e.g., Mueller-Hinton Broth)
-
Sterile dilution tubes
-
Vortex mixer
Procedure:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Pre-warm the sterile culture medium to the experimental temperature (e.g., 37°C).
-
Perform a serial dilution. For example, to achieve a 100 µM working solution, dilute the 10 mM stock 1:100 in the pre-warmed sterile medium.
-
Add the stock solution dropwise to the medium while gently vortexing to ensure rapid and even dispersion[2].
-
Visually inspect the final solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately for your experiment.
Visual Guides
References
"Antibacterial agent 201" degradation and stability in solution
Technical Support Center: Antibacterial Agent 201
Disclaimer: "this compound" is a hypothetical compound used for illustrative purposes. The data, protocols, and troubleshooting advice provided are based on established principles for common classes of antibacterial agents and are intended to serve as a representative guide for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on forced degradation studies, this compound is susceptible to three main degradation pathways:
-
Hydrolysis: Degradation occurs in the presence of water, and the rate is highly dependent on pH. The agent is more susceptible to base-catalyzed hydrolysis than acid-catalyzed hydrolysis.[1]
-
Oxidation: The agent can be degraded by oxidizing agents.[1] This is a common pathway for many antibiotics when exposed to peroxides or atmospheric oxygen.[2]
-
Photolysis: Exposure to light, particularly UV light, can cause significant degradation of the agent in solution.[1][2]
Q2: What are the recommended storage conditions for a stock solution of this compound?
A2: To ensure stability, stock solutions should be prepared in a buffer with a slightly acidic to neutral pH (pH 6.0-7.0). For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or below, protected from light.[1] Avoid repeated freeze-thaw cycles, as this can accelerate degradation. For short-term use (up to 48 hours), the solution can be stored at 2-8°C.
Q3: Can I use a solution of Agent 201 if it has changed color or a precipitate has formed?
A3: No. Any change in the physical appearance of the solution, such as discoloration or the formation of a precipitate, is an indicator of potential chemical degradation or loss of solubility.[1] It is strongly recommended to discard the solution and prepare a fresh batch to ensure the accuracy and reproducibility of your experimental results.
Q4: How can I quantify the concentration and degradation of Agent 201 in my samples?
A4: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[3] This method should be capable of separating the intact Agent 201 from its various degradation products, allowing for accurate quantification of the parent compound. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol.[4][5]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Problem 1: Inconsistent or lower-than-expected antibacterial activity.
-
Possible Cause 1: Degradation of Stock Solution.
-
Troubleshooting: Verify the age and storage conditions of your stock solution. If it was not stored protected from light at the correct temperature, or if it has undergone multiple freeze-thaw cycles, it has likely degraded. Prepare a fresh stock solution and repeat the experiment.[6]
-
-
Possible Cause 2: pH of Experimental Medium.
-
Troubleshooting: Check the pH of your culture medium or buffer. Agent 201 is unstable in alkaline conditions. If your medium has a high pH, the agent may be rapidly degrading. Consider adjusting the pH or running the experiment for a shorter duration.
-
-
Possible Cause 3: Incompatibility with Other Reagents.
-
Troubleshooting: Investigate potential interactions with other components in your experimental setup. Certain metal ions or reactive compounds could be catalyzing the degradation of Agent 201. Run a control experiment with Agent 201 in the medium alone to assess its stability under the experimental conditions.
-
Problem 2: Appearance of unknown peaks in HPLC chromatogram.
-
Possible Cause 1: Sample Degradation.
-
Troubleshooting: This is a classic sign of degradation. Review your sample handling and storage procedures.[3] Samples should be analyzed as quickly as possible after preparation or stored at low temperatures and protected from light.
-
-
Possible Cause 2: Contaminated Mobile Phase or System.
-
Troubleshooting: Run a blank injection (mobile phase only) to check for contamination in the solvent or HPLC system. If peaks are present, prepare a fresh mobile phase and flush the system thoroughly.
-
-
Possible Cause 3: Method is Not Stability-Indicating.
-
Troubleshooting: Confirm that your HPLC method can effectively separate the parent drug from all potential degradation products.[7] This may require re-validating the method by analyzing samples from forced degradation studies.
-
Troubleshooting Logic for Unexpected Degradation
Caption: Troubleshooting workflow for low Agent 201 concentration.
Quantitative Stability Data
The stability of this compound was assessed under various stress conditions. The following table summarizes the percentage of the agent remaining after 24 hours of incubation.
| Stress Condition | Temperature (°C) | % Agent 201 Remaining | Primary Degradation Product(s) |
| Acid Hydrolysis (0.1 M HCl) | 60 | 85.2% | Hydrolysis Product A |
| Base Hydrolysis (0.1 M NaOH) | 60 | 45.7% | Hydrolysis Product B |
| Oxidation (3% H₂O₂) | 25 | 68.1% | Oxidation Product C |
| Photolysis (UV Light, 254 nm) | 25 | 55.4% | Photolytic Products D, E |
| Thermal (in pH 6.8 Buffer) | 60 | 92.5% | Hydrolysis Product A |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug and for developing stability-indicating analytical methods.[7]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C for 24 hours. Cool the solution and neutralize it with an equivalent amount of 0.2 M NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C for 4 hours. Cool the solution and neutralize it with an equivalent amount of 0.2 M HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Dilute 1 mL of stock solution in a quartz cuvette with 1 mL of water. Expose the solution to UV light (254 nm) in a photostability chamber for 24 hours. Keep a control sample wrapped in aluminum foil in the same chamber.
-
Analysis: Dilute all samples to a final theoretical concentration of 50 µg/mL with the mobile phase and analyze immediately by HPLC.
Forced Degradation Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. benchchem.com [benchchem.com]
- 4. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Optimizing "Antibacterial agent 201" concentration for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing "Antibacterial agent 201" in in vitro assays. Our goal is to help you optimize your experimental conditions and overcome common challenges to ensure accurate and reproducible results.
Troubleshooting Guide
High variability in experimental outcomes is a common issue when determining the optimal concentration of a new antibacterial agent. The table below outlines potential problems you may encounter, their likely causes, and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Minimum Inhibitory Concentration (MIC) Results | Inoculum Preparation: The density of the bacterial suspension is a critical factor for reproducible MIC results.[1][2] | Standardize the bacterial inoculum to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1] |
| Media Composition and pH: Variations in the cation concentration and pH of the culture medium can affect the activity of the antibacterial agent.[1] | Use cation-adjusted Mueller-Hinton Broth (CAMHB) and verify the pH of each new batch of media. | |
| Stock Solution Integrity: The antibacterial agent may have degraded due to improper storage or handling. | Prepare fresh stock solutions for each experiment, use a validated solvent, and store aliquots at the recommended temperature.[1] | |
| No Inhibition of Bacterial Growth at High Concentrations | Intrinsic Resistance: The target microorganism may possess inherent resistance mechanisms to "this compound". | Verify the susceptibility of your bacterial strain by testing against a panel of standard antibiotics. Consider using a different bacterial strain or investigating potential resistance mechanisms. |
| Agent Inactivation: Components of the culture medium may inactivate the antibacterial agent. | Perform a time-kill assay to assess the stability and activity of the agent over time in the specific medium being used. | |
| Cytotoxicity Observed in Mammalian Cell Lines | High Agent Concentration: The concentration of "this compound" may be toxic to eukaryotic cells. | Determine the 50% cytotoxic concentration (CC50) using a standard cytotoxicity assay, such as the MTT assay, and ensure that the concentrations used in antibacterial assays are well below this value. |
| Solvent Toxicity: The solvent used to dissolve the agent (e.g., DMSO) may be causing cytotoxicity at the concentrations used. | Ensure the final concentration of the solvent in the assay does not exceed a non-toxic level (typically <1% v/v for DMSO).[2] Include a solvent-only control in your experiments. | |
| Bacterial Regrowth in Time-Kill Assays | Selection of Resistant Mutants: The initial exposure to the agent may eliminate susceptible bacteria, allowing a small number of pre-existing resistant mutants to proliferate.[1] | Plate samples from the time-kill assay at various time points onto agar (B569324) containing the antibacterial agent to quantify the emergence of resistant colonies. |
| Inducible Resistance: Exposure to the agent may induce the expression of resistance genes in the bacteria.[1] | Investigate changes in gene expression related to known resistance mechanisms (e.g., efflux pumps) using techniques like RT-qPCR. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for "this compound" in a Minimum Inhibitory Concentration (MIC) assay?
A1: For initial screening, a broad concentration range is recommended to determine a preliminary MIC. A common starting point is a two-fold serial dilution ranging from 256 µg/mL down to 0.25 µg/mL.[2] This range can be adjusted in subsequent experiments to more precisely determine the MIC.
Q2: How should I dissolve "this compound" for my experiments?
A2: "this compound" is sparingly soluble in water. It is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mg/mL. For use in assays, dilute the stock solution in the appropriate culture medium, ensuring the final DMSO concentration does not exceed 1% (v/v) to avoid solvent-induced effects on bacterial growth or mammalian cell viability.[2]
Q3: What is the importance of determining the Minimum Bactericidal Concentration (MBC) in addition to the MIC?
A3: The MIC determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration required to kill the organism. Knowing the MBC is crucial for understanding whether "this compound" is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). This is determined by subculturing from the clear wells of an MIC assay onto antibiotic-free agar.
Q4: How can I assess the viability of bacteria after treatment with "this compound"?
A4: Several methods can be used to assess bacterial viability. Culture-based methods, like colony counting on agar plates, are considered the gold standard.[3] Alternatively, fluorescent dye-based assays that differentiate between live and dead cells based on membrane integrity are available.[4][5] These kits, such as those using a combination of a green fluorescent nucleic acid stain for all bacteria and a red fluorescent stain like propidium (B1200493) iodide that only penetrates cells with damaged membranes, provide a rapid assessment of viability.[5]
Q5: What should I do if I suspect my bacterial culture is contaminated?
A5: If you suspect contamination, it is crucial to first verify the purity of your culture. Streak the culture onto an appropriate agar plate to check for uniform colony morphology. Perform a Gram stain to confirm the expected Gram reaction and morphology of your bacteria. If contamination is confirmed, discard the culture and start a new one from a frozen stock.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
This protocol outlines the determination of the MIC of "this compound" using the broth microdilution method in a 96-well plate format.[6][7]
Materials:
-
"this compound" stock solution (10 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Multichannel pipette
Procedure:
-
Inoculum Preparation:
-
From a fresh culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1]
-
Dilute this standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.
-
-
Preparation of Antibacterial Agent Dilutions:
-
Prepare a working solution of "this compound" in CAMHB.
-
In a 96-well plate, perform a two-fold serial dilution of the working solution to achieve the desired concentration range (e.g., 256 µg/mL to 0.25 µg/mL).
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the antibacterial agent dilutions. The final volume in each well should be uniform.
-
Include a positive control well (inoculum in CAMHB without the antibacterial agent) and a negative control well (CAMHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 16-24 hours.[8]
-
-
Result Interpretation:
Cytotoxicity Assay: MTT Assay
This protocol describes how to assess the cytotoxicity of "this compound" on a mammalian cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
"this compound" stock solution (10 mg/mL in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[10]
-
-
Treatment:
-
Prepare serial dilutions of "this compound" in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the antibacterial agent.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the agent) and an untreated control (medium only).
-
-
Incubation:
-
Incubate the plate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10]
-
-
Formazan (B1609692) Solubilization:
-
After incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[10] The absorbance is directly proportional to the number of viable cells.
-
Visualizations
Caption: Workflow for optimizing "this compound" concentration.
Caption: Troubleshooting flowchart for in vitro antibacterial assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Microbial Viability Testing - Creative Biogene [microbiosci.creative-biogene.com]
- 4. Bacterial Viability and Vitality Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. MycoLight™ Bacterial Viability Assay Kit | AAT Bioquest [aatbio.com]
- 6. protocols.io [protocols.io]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
"Antibacterial agent 201" showing low potency in MIC assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers experiencing low potency with "Antibacterial agent 201" in Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons my MIC values for this compound are consistently higher than expected?
A1: High MIC values, indicating low potency, can stem from several factors. The most common issues include problems with the agent's preparation and stability, suboptimal assay conditions, or characteristics of the specific bacterial strain being tested.[1][2] Key areas to investigate are the agent's solubility, potential degradation, the density of the bacterial inoculum, and the composition of the growth medium.[3][4]
Q2: Can the properties of this compound itself affect the MIC assay?
A2: Yes. Agent 201 is a bacteriocin-like substance with a high molecular weight, and it is sensitive to proteolytic enzymes.[5] If the assay medium contains proteases or if the stock solution is improperly handled, the agent can be degraded, leading to a significant loss of activity and falsely high MIC values.[5]
Q3: How critical is the bacterial inoculum size for an accurate MIC reading?
A3: The inoculum size is a critical parameter.[3] An excessively high bacterial concentration, known as the "inoculum effect," can lead to a higher MIC value, as the number of drug molecules becomes insufficient for the number of bacterial targets.[3] Conversely, an inoculum that is too low may result in falsely low MICs. Adhering to standardized inoculum densities, such as 5 x 10^5 CFU/mL, is essential for reproducibility.[6]
Q4: My MIC results for Agent 201 are inconsistent across replicates. What is the likely cause?
A4: Inconsistent results among replicates often point to technical errors during the assay setup.[7] Common causes include inaccurate pipetting during the serial dilution process, leading to incorrect agent concentrations, or inadequate mixing, resulting in a non-homogeneous suspension of the agent or bacteria.[7][8]
Troubleshooting Guide for Low Potency
This guide addresses the specific issue of observing unexpectedly high MIC values for this compound.
Issue: MIC values for this compound are consistently high, suggesting low potency.
This is the most common challenge and can be resolved by systematically evaluating the experimental setup. The flowchart below provides a logical path for troubleshooting.
Caption: Troubleshooting workflow for high MIC values.
Troubleshooting Data Summary
| Potential Cause | Description | Recommended Action |
| Agent Solubility | Agent 201 may not be fully dissolved in the assay medium, reducing its effective concentration.[4] Poor solubility can lead to misleadingly high MICs. | Visually inspect the stock solution for precipitate. If needed, use a minimal amount (typically ≤1%) of a co-solvent like DMSO and include a solvent-only control.[4] |
| Agent Degradation | As a bacteriocin-like substance, Agent 201 is sensitive to proteolytic enzymes.[5] Improper storage or components in the media could degrade the agent. | Prepare fresh stock solutions for each experiment. Ensure the growth medium does not contain proteases. Store stock solutions at the recommended temperature. |
| Inoculum Density | An inoculum that is too high can overwhelm the antibacterial agent, leading to falsely elevated MICs.[3] | Standardize the bacterial inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL, before diluting it to the final assay concentration of 5 x 10^5 CFU/mL.[9] |
| Media Composition | The type of media (e.g., Mueller-Hinton Broth) and its specific components, like divalent cation concentrations, can significantly influence the outcome of the MIC test.[1] | Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI guidelines. Ensure the pH is within the appropriate range. |
| Skipped Wells | Growth is observed at a higher concentration, but not at a lower one. This can be due to pipetting errors, contamination, or rarely, the Eagle effect.[8][9] | Carefully repeat the serial dilution, ensuring proper mixing at each step.[8] Use aseptic techniques to prevent cross-contamination.[8] |
| Bacterial Resistance | The bacterial strain may have intrinsic or acquired resistance to Agent 201. | Test the agent against a known susceptible quality control (QC) strain. If the QC strain yields the expected MIC, the test strain is likely resistant. |
Quality Control Strains
To ensure the validity of your MIC assay, always include quality control (QC) strains with known MIC values.
| QC Strain | Gram Type | Example Acceptable MIC Range (µg/mL) * |
| Escherichia coli ATCC® 25922™ | Gram-Negative | [Range to be determined in-house] |
| Staphylococcus aureus ATCC® 29213™ | Gram-Positive | [Range to be determined in-house] |
*The acceptable MIC range for this compound against standard QC strains must be established internally and confirmed with each assay run.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Determine Required Concentration: Calculate the concentration needed for the stock solution. It should be a multiple (e.g., 100x) of the highest concentration to be tested.
-
Weighing: Accurately weigh the required amount of Agent 201 powder.
-
Dissolution: Dissolve the powder in a suitable sterile solvent (e.g., sterile deionized water or, if necessary, DMSO). Ensure complete dissolution.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Aliquot the stock solution into sterile tubes and store at -20°C or as recommended to maintain stability. Avoid repeated freeze-thaw cycles.
Protocol 2: Broth Microdilution MIC Assay Workflow
This protocol outlines the standard procedure for a 96-well plate format.
Caption: Standard workflow for broth microdilution MIC assay.
Detailed Steps:
-
Plate Preparation: Add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well microtiter plate. Well 11 will serve as the growth control, and well 12 as the sterility control.
-
Agent Addition: Add 100 µL of the 2x starting concentration of Agent 201 to well 1.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix well by pipetting. Continue this process from well 2 to well 10. Discard 50 µL from well 10 after mixing.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells after inoculation.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Add 50 µL of sterile broth (without bacteria) to well 12 (sterility control).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[10]
-
Reading Results: Determine the MIC by identifying the lowest concentration of this compound that completely inhibits visible bacterial growth.[9][11] The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Production, purification and some properties of Bac201, a bacteriocin-like inhibitory substance produced by Staphylococcus aureus AB201 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]
"Antibacterial agent 201" inconsistent results in antibacterial testing
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Antibacterial Agent 201. Our goal is to help you achieve consistent and reliable results in your antibacterial testing.
Troubleshooting Inconsistent Results
Variability in antibacterial susceptibility testing is a common challenge. This guide addresses specific issues you may encounter with Agent 201 and provides systematic steps to identify and resolve them.
Question: Why are my Minimum Inhibitory Concentration (MIC) values for Agent 201 inconsistent between experiments?
Answer:
Inconsistent MIC values can stem from several factors, ranging from procedural variations to the biological properties of the test organism.[1][2] It is crucial to adhere to standardized conditions to ensure reproducibility.[1]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inoculum Density Variation | An inoculum that is too heavy can result in falsely high MICs, while one that is too light can lead to falsely low MICs.[3][4] Always standardize your inoculum to a 0.5 McFarland standard and verify its turbidity with a spectrophotometer.[3] The recommended inoculum for broth microdilution is 5x10^5 CFU/mL.[5] |
| Media Composition & pH | The composition, pH, and cation concentration of the Mueller-Hinton Broth (MHB) can significantly impact the activity of Agent 201.[3][4] Use MHB from a reputable supplier and ensure the pH is within the recommended range (typically 7.2-7.4) before use. |
| Incubation Conditions | Variations in incubation time and temperature can affect bacterial growth rates and, consequently, MIC results.[1][2] Incubate plates at a constant 35°C for 16-20 hours for non-fastidious bacteria. |
| Agent 201 Preparation/Storage | Improper storage or dilution of Agent 201 can lead to a loss of potency. Store stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Technical Errors | Pipetting errors during serial dilutions are a common source of variability.[6] Ensure pipettes are calibrated and use proper technique. Consider repeating the test if an error is suspected.[6] |
| Biological Variability | Some bacterial strains can exhibit heteroresistance, where a subpopulation of cells shows higher resistance.[3] Examine plates for any "skip wells" where growth appears at higher concentrations after no growth at a lower concentration.[6] |
Question: The zone of inhibition for Agent 201 is not consistent in my Kirby-Bauer (disk diffusion) tests. What could be the cause?
Answer:
Variability in zone diameters in disk diffusion assays is a frequent issue that can compromise the interpretation of results.[7] Several critical parameters must be controlled to ensure consistency.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inoculum Preparation | A non-confluent or uneven lawn of bacteria will result in irregular zone shapes and sizes. Ensure the inoculum is standardized to a 0.5 McFarland turbidity and swabbed evenly across the entire agar (B569324) surface in three directions.[8][9] |
| Agar Depth & Properties | The depth of the Mueller-Hinton Agar (MHA) affects the diffusion of the antibiotic.[10][11] Pour plates to a uniform depth of 4 mm. The pH of the MHA should be between 7.2 and 7.4. |
| Disk Potency & Placement | Ensure Agent 201 disks are stored in a dry, sealed container with a desiccant. Do not use expired disks. Place disks firmly on the agar surface, ensuring complete contact. Do not move a disk once it has been placed.[10] |
| Incubation Time & Temperature | Prematurely reading the zones or incubating at the wrong temperature can lead to inaccurate measurements.[4] Incubate plates for 16-18 hours at 35°C. |
| Zone Measurement | Inconsistent reading of the zone edge can introduce variability. Measure the zone diameter to the nearest whole millimeter where there is a sharp demarcation of growth inhibition.[8] |
Below is a troubleshooting workflow to help identify the source of inconsistent results.
Caption: Troubleshooting workflow for inconsistent antibacterial testing results.
Frequently Asked Questions (FAQs)
Question: What is the proposed mechanism of action for this compound?
Answer:
This compound is a novel inhibitor of bacterial cell wall biosynthesis. Specifically, it targets the transpeptidase enzymes (also known as Penicillin-Binding Proteins or PBPs).[12][13][14] These enzymes are responsible for the final cross-linking of peptidoglycan chains, which provides structural integrity to the bacterial cell wall.[12][14] By blocking this process, Agent 201 weakens the cell wall, leading to osmotic lysis and bacterial cell death.[12][13] This mode of action is an excellent example of selective toxicity, as human cells do not have peptidoglycan cell walls.[12]
Caption: Proposed mechanism of action for this compound.
Question: How should I perform Quality Control (QC) for my experiments with Agent 201?
Answer:
Performing QC is essential to ensure the accuracy and reliability of your results.[3][15] You should test standard, well-characterized reference strains with known susceptibility to Agent 201 in parallel with your experimental isolates. The results for these QC strains must fall within the acceptable ranges listed below.[6] If QC results are out of range, patient or experimental results should not be reported.[3][8]
Table 1: Hypothetical Quality Control Ranges for Agent 201
| QC Strain | Testing Method | Acceptable MIC Range (µg/mL) | Acceptable Zone Diameter (mm) |
| Staphylococcus aureus ATCC® 29213™ | Broth Microdilution | 0.25 - 1 | N/A |
| Escherichia coli ATCC® 25922™ | Disk Diffusion (30 µg disk) | N/A | 29 - 35 |
| Pseudomonas aeruginosa ATCC® 27853™ | Disk Diffusion (30 µg disk) | N/A | 16 - 21 |
Note: These ranges are for illustrative purposes. Always refer to the latest CLSI M100 document for current, official QC ranges.[16][17][18]
Standardized Experimental Protocols
Adherence to standardized protocols is the best way to minimize variability.[19] Below are detailed methodologies for common susceptibility tests.
Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Test
This method determines the susceptibility of a bacterial isolate to Agent 201 by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[9]
Caption: Experimental workflow for the Kirby-Bauer Disk Diffusion test.
Methodology:
-
Inoculum Preparation: Select 3-5 well-isolated colonies of the test organism and suspend them in a suitable broth (e.g., Tryptic Soy Broth).[10] Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[9]
-
Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum, remove excess fluid by pressing it against the inside of the tube, and swab the entire surface of a Mueller-Hinton agar plate evenly in three directions.[8]
-
Disk Application: Aseptically apply an Agent 201 disk to the surface of the inoculated agar. Press gently to ensure complete contact. If testing multiple agents, ensure disks are spaced at least 24 mm apart.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-18 hours.
-
Result Measurement: After incubation, measure the diameter of the zone of complete growth inhibition to the nearest millimeter using a ruler or caliper.[8]
-
Interpretation: Compare the measured zone diameter to established breakpoints (e.g., from CLSI M100) to classify the organism as Susceptible, Intermediate, or Resistant.[10]
Protocol 2: Broth Microdilution for MIC Determination
This method determines the minimum concentration of Agent 201 that prevents visible growth of a bacterium in vitro.[20]
Methodology:
-
Prepare Dilutions: Perform serial twofold dilutions of Agent 201 in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare an inoculum of the test organism in CAMHB, standardized to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a growth control well (broth + inoculum, no agent) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of Agent 201 at which there is no visible growth (turbidity) as detected by the naked eye.[1]
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reliability of Disc Diffusion Susceptibility Testing | Infection Control & Hospital Epidemiology | Cambridge Core [cambridge.org]
- 8. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. asm.org [asm.org]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. Inhibition of Cell Wall Biosynthesis by Antibiotics [sigmaaldrich.com]
- 14. Inhibitors of Cell Wall Synthesis | Overview & Examples - Lesson | Study.com [study.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 17. M23 | Development of In Vitro Susceptibility Test Methods, Breakpoints, and Quality Control Parameters [clsi.org]
- 18. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 19. woah.org [woah.org]
- 20. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
How to improve the yield of "Antibacterial agent 201" synthesis
Technical Support Center: Synthesis of Antibacterial Agent 201
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of "this compound."
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound, a novel fluoroquinolone antibiotic. The final step of the synthesis involves the nucleophilic aromatic substitution of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with (S)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid.
Issue 1: Low Yield of Final Product
If you are experiencing a lower than expected yield of this compound, consider the following potential causes and solutions.
-
Sub-optimal Reaction Temperature: The reaction temperature is critical for this synthesis. Temperatures that are too low can lead to an incomplete reaction, while temperatures that are too high can cause degradation of the starting materials or product.
-
Incorrect Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents are generally preferred for this type of reaction.
-
Presence of Water: The presence of water can hydrolyze the starting materials and reduce the yield. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Base Strength: The choice and amount of base are crucial for deprotonating the piperazine (B1678402) nitrogen, facilitating the nucleophilic attack. An inappropriate base or an insufficient amount can lead to low conversion.
Table 1: Troubleshooting Low Yield in the Final Synthesis Step
| Potential Cause | Recommended Solution | Expected Outcome |
| Sub-optimal Reaction Temperature | Optimize the reaction temperature by running small-scale experiments at 80°C, 100°C, and 120°C. | Identification of the optimal temperature that maximizes yield and minimizes byproduct formation. |
| Incorrect Solvent | Screen alternative polar aprotic solvents such as DMSO, NMP, or DMF. | Improved solubility of reactants and enhanced reaction rate, leading to a higher yield. |
| Presence of Water | Use anhydrous solvents and oven-dried glassware. Consider the use of a drying agent. | Minimized hydrolysis of starting materials, resulting in a purer product and higher yield. |
| Inappropriate Base | Test different organic and inorganic bases (e.g., triethylamine, diisopropylethylamine, potassium carbonate). Optimize the stoichiometry of the base. | Efficient deprotonation of the piperazine moiety, leading to a faster and more complete reaction. |
Issue 2: Impurity Formation
The presence of impurities can complicate purification and reduce the overall yield of the final product.
-
Side Reactions: At elevated temperatures, side reactions such as dimerization of the quinolone core or reaction of the piperazine with the solvent can occur.
-
Incomplete Reaction: Unreacted starting materials will be present as impurities in the crude product.
-
Degradation: The product may be susceptible to degradation under the reaction or workup conditions.
Table 2: Common Impurities and Mitigation Strategies
| Impurity | Potential Cause | Mitigation Strategy |
| Dimer of quinolone core | High reaction temperature | Lower the reaction temperature and monitor the reaction progress by HPLC to avoid prolonged reaction times. |
| Unreacted starting materials | Incomplete reaction | Increase the reaction time, optimize the stoichiometry of the reactants, or consider a more efficient catalyst. |
| Degradation products | Harsh workup conditions | Use a milder workup procedure, for example, by avoiding strong acids or bases and minimizing exposure to high temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of the quinolone core to the piperazine derivative?
A1: The optimal molar ratio should be determined empirically. A good starting point is a 1:1.2 ratio of the quinolone core to the piperazine derivative to ensure complete consumption of the more expensive quinolone starting material.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be taken at regular intervals and analyzed.
Q3: What is the best method for purifying the final product?
A3: Purification can typically be achieved by recrystallization from a suitable solvent system, such as ethanol/water or acetonitrile. If significant impurities are present, column chromatography on silica (B1680970) gel may be necessary.
Q4: Can this synthesis be scaled up?
A4: Yes, this synthesis is amenable to scale-up. However, it is important to consider that mass and heat transfer limitations can become more pronounced at a larger scale.[1] A re-optimization of reaction parameters such as agitation speed and heating/cooling rates may be necessary.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a dried round-bottom flask under a nitrogen atmosphere, add 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq), (S)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (1.2 eq), and anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Add potassium carbonate (2.5 eq) to the mixture.
-
Heat the reaction mixture to 100°C and stir for 12 hours.
-
Monitor the reaction progress by HPLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Adjust the pH to 7 with 1M HCl.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol/water to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
"Antibacterial agent 201" off-target effects in cell culture
Welcome to the technical support center for Antibacterial Agent 201. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects in mammalian cell culture and to offer troubleshooting strategies for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound functions by disrupting the membrane integrity of bacteria. It has demonstrated efficacy against a range of bacteria, including Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Pseudomonas aeruginosa, and Escherichia coli.
Q2: What are off-target effects and why should I be concerned when using an antibacterial agent in mammalian cell culture?
A2: Off-target effects are unintended interactions of a compound with cellular components other than its primary target.[1] While antibacterial agents are designed to target bacteria, they can sometimes interact with mammalian cells, leading to unexpected biological responses.[2] These effects can include cytotoxicity, changes in gene expression, altered cell proliferation, and induction of apoptosis, potentially confounding experimental results.[2]
Q3: Are there any known off-target effects of this compound in mammalian cells?
A3: Currently, there is no specific published data detailing the off-target effects of this compound in mammalian cell lines. However, like many small molecules, it has the potential for unintended interactions. It is crucial to empirically determine its effects in your specific experimental system.
Q4: My cells are showing increased toxicity after treatment with this compound, even at concentrations where I expect to see an on-target effect. What could be the cause?
A4: Increased toxicity could be due to several factors, including off-target effects on essential cellular pathways, mitochondrial dysfunction, or compound instability in your culture media. Due to its membrane-disrupting mechanism in bacteria, it is plausible that at higher concentrations, it could affect mammalian cell membranes.
Q5: How can I differentiate between the intended on-target effect and a potential off-target effect in my experiment?
A5: Differentiating between on- and off-target effects can be challenging. A multi-pronged approach is often necessary, including:
-
Dose-response analysis: Observe if the desired effect occurs at a different concentration than the toxic or unexpected effects.
-
Use of controls: Include a structurally unrelated compound with the same proposed mechanism of action.
-
Cellular health assays: Monitor for general cytotoxicity, apoptosis, and metabolic changes.
-
Pathway analysis: Investigate signaling pathways that are unexpectedly perturbed.[1]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at or Below the Effective Dose
| Possible Cause | Troubleshooting Steps |
| Off-target effect on cell viability pathways | 1. Perform a detailed dose-response curve to determine the IC50 for cytotoxicity. 2. Run assays to detect apoptosis (e.g., Caspase-3/7 activity) or necrosis (e.g., LDH release). 3. Test the agent in a different cell line to check for cell-type specific toxicity.[1] |
| Mitochondrial toxicity | 1. Assess mitochondrial membrane potential using dyes like JC-1 or TMRE. 2. Measure changes in cellular oxygen consumption rate (OCR) to evaluate mitochondrial respiration. |
| Compound instability or degradation | 1. Assess the stability of this compound in your cell culture medium over the time course of your experiment using methods like HPLC.[1] 2. Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles.[1] |
Issue 2: Inconsistent or Unreproducible Experimental Results
| Possible Cause | Troubleshooting Steps |
| Variability in cell culture conditions | 1. Standardize cell passage number and seeding density for all experiments.[1] 2. Ensure consistent media composition and incubator conditions. |
| Inconsistent compound activity | 1. Verify the concentration of your stock solution. 2. Always use the same lot of the compound if possible, or qualify new lots. |
| Underlying low-level contamination | 1. Regularly test cell cultures for mycoplasma contamination. 2. Practice strict aseptic technique to prevent bacterial or fungal contamination.[2] |
Data Presentation: Hypothetical Off-Target Effect Analysis
The following tables are templates to help you structure the data you collect while investigating the off-target effects of this compound.
Table 1: Cytotoxicity Profile of this compound in HEK293 and HepG2 Cells
| Concentration (µg/mL) | HEK293 Cell Viability (%) | HepG2 Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 4.5 | 100 ± 5.1 |
| 1 | 98 ± 3.9 | 95 ± 4.8 |
| 5 | 92 ± 5.2 | 88 ± 6.3 |
| 10 | 75 ± 6.8 | 65 ± 7.2 |
| 25 | 45 ± 8.1 | 30 ± 8.9 |
| 50 | 15 ± 5.5 | 5 ± 3.4 |
Table 2: Mitochondrial Membrane Potential in Response to this compound
| Treatment (24 hours) | Cell Line | Change in Mitochondrial Membrane Potential (%) |
| Vehicle Control | HEK293 | 0 ± 2.1 |
| This compound (10 µg/mL) | HEK293 | -25 ± 4.3 |
| This compound (25 µg/mL) | HEK293 | -60 ± 7.8 |
| Vehicle Control | HepG2 | 0 ± 1.9 |
| This compound (10 µg/mL) | HepG2 | -35 ± 5.1 |
| This compound (25 µg/mL) | HepG2 | -75 ± 9.2 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Detection using Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate for the desired time (e.g., 6, 12, or 24 hours).
-
Assay Reagent Addition: Add a commercially available Caspase-3/7 reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure luminescence or fluorescence using a microplate reader.
-
Analysis: Normalize the signal to cell number (can be done in a parallel plate with a viability assay) and express as fold change over the vehicle control.
Visualizations
Caption: Experimental workflow for investigating off-target effects.
Caption: Potential off-target signaling pathways affected by a small molecule.
References
Technical Support Center: Overcoming Resistance to Antibacterial Agent 201
This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and overcoming resistance to "Antibacterial agent 201" in laboratory strains of Gram-negative bacteria.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel synthetic antibiotic that functions by inhibiting DNA gyrase (a type II topoisomerase).[1][2] This enzyme is crucial for relieving torsional strain during DNA replication in bacteria. By binding to the GyrA subunit of the DNA gyrase-DNA complex, the agent stabilizes DNA strand breaks, which blocks replication and leads to bacterial cell death.[2][3]
Q2: My lab strain of E. coli (or P. aeruginosa) is showing resistance to this compound. What are the common resistance mechanisms?
A2: There are three primary mechanisms by which Gram-negative bacteria can develop resistance to DNA gyrase inhibitors like this compound:
-
Target-Site Mutations: This is the most common mechanism. Specific point mutations in the quinolone resistance-determining region (QRDR) of the gyrA gene can alter the binding site of the drug, reducing its affinity and efficacy.[2][3][4]
-
Active Efflux Pump Overexpression: Bacteria can overexpress membrane proteins that act as pumps, actively removing the antibacterial agent from the cell before it can reach its target.[1][2] For Agent 201, overexpression of the "Res-1" efflux pump is a known issue.
-
Enzymatic Degradation: Though less common for this class of antibiotics, some bacteria may acquire enzymes capable of modifying or degrading the antibacterial agent. A novel enzyme, "ABL-1," has been identified in some highly resistant isolates.
Troubleshooting Guides
Issue: Higher than expected Minimum Inhibitory Concentration (MIC) values for this compound.
This section will guide you through a systematic approach to determine the cause of elevated MICs.
Step 1: Confirm Baseline Susceptibility
First, ensure your results are valid by comparing them to established values for susceptible wild-type strains.
Table 1: Expected MIC Values for Susceptible Strains
| Bacterial Strain | This compound MIC (µg/mL) |
| E. coli K-12 | 0.06 - 0.25 |
| P. aeruginosa PAO1 | 0.25 - 1.0 |
If your control strains are within these ranges but your test strain is not, proceed to the next steps.
Step 2: Investigate the Role of Efflux Pumps
Overexpression of efflux pumps is a frequent cause of reduced susceptibility.[1][2] This can be tested by performing an MIC assay in the presence of an efflux pump inhibitor (EPI). A significant drop in the MIC value in the presence of an EPI suggests that efflux is a contributing factor.[5][6]
Table 2: Example MIC Shift with an Efflux Pump Inhibitor (EPI)
| Strain | MIC of Agent 201 (µg/mL) | MIC of Agent 201 + EPI (µg/mL) | Fold Change in MIC | Interpretation |
| Resistant E. coli | 8 | 1 | 8 | Efflux is a major resistance mechanism. |
| Resistant P. aeruginosa | 16 | 16 | 1 | Efflux is not the primary resistance mechanism. |
A fold change of 4 or greater is a strong indicator of efflux-mediated resistance.
Step 3: Screen for Target-Site Mutations
If efflux pump inhibition does not restore susceptibility, the next step is to investigate mutations in the gyrA gene, which is a common cause of high-level resistance.[7][8][9]
Table 3: Common Resistance Mutations in the gyrA Gene
| Mutation (Amino Acid Change) | Effect on MIC |
| Ser83Leu | 16- to 32-fold increase |
| Asp87Asn | 8- to 16-fold increase |
| Double Mutation (Ser83Leu + Asp87Asn) | >128-fold increase |
These mutations can be identified through PCR amplification of the QRDR of the gyrA gene, followed by Sanger sequencing.[9][10]
Step 4: Consider Synergy with Other Agents
If a strain exhibits high-level resistance that cannot be fully explained by efflux or common gyrA mutations, combining this compound with another agent may restore its efficacy. A checkerboard assay can be used to identify synergistic interactions.[11][12][13]
Table 4: Interpreting Fractional Inhibitory Concentration (FIC) Index from a Checkerboard Assay
| FIC Index (ΣFIC) | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive/Indifference |
| > 4.0 | Antagonism |
Visual Guides and Workflows
Diagram 1: Potential Resistance Pathways
Caption: Mechanisms of resistance to this compound.
Diagram 2: Troubleshooting Workflow for Resistance
Caption: A step-by-step workflow for troubleshooting resistance.
Detailed Experimental Protocols
Protocol 1: Efflux Pump Inhibition Assay
This protocol determines the contribution of efflux pumps to resistance by comparing the MIC of this compound with and without an efflux pump inhibitor (EPI).[5][6]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
EPI stock solution (e.g., PAβN)
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate.
-
In a separate plate, prepare identical serial dilutions of the agent in CAMHB that also contains a fixed, sub-inhibitory concentration of the EPI.
-
Add 50 µL of the standardized bacterial inoculum (diluted to yield a final concentration of 5 x 10^5 CFU/mL) to each well.[11]
-
Include a growth control (no agent or EPI) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is the lowest concentration of the agent that completely inhibits visible growth.
-
Calculate the fold change in MIC between the plates with and without the EPI.
Protocol 2: PCR and Sequencing of the gyrA Quinolone Resistance-Determining Region (QRDR)
This protocol is for identifying point mutations in the gyrA gene.[7][9][10]
Materials:
-
Bacterial genomic DNA extraction kit
-
Primers flanking the gyrA QRDR (custom synthesis)
-
PCR master mix
-
Thermocycler
-
Gel electrophoresis equipment
-
Sanger sequencing service
Procedure:
-
DNA Extraction: Extract genomic DNA from a pure culture of the resistant bacterial strain.
-
PCR Amplification:
-
Set up a PCR reaction using primers designed to amplify the QRDR of the gyrA gene.
-
Typical thermocycler conditions:
-
Initial denaturation: 95°C for 5 minutes.
-
30 cycles of: 95°C for 30s, 55°C for 30s, 72°C for 1 min.
-
Final extension: 72°C for 5 minutes.
-
-
-
Verification: Run the PCR product on an agarose (B213101) gel to confirm the presence of a band of the expected size.
-
Sequencing: Purify the PCR product and send it for Sanger sequencing using the same forward and reverse primers.
-
Analysis: Align the obtained sequence with the wild-type gyrA sequence from a susceptible reference strain to identify any nucleotide changes and corresponding amino acid substitutions.
Protocol 3: Checkerboard Synergy Assay
This assay is used to evaluate the interaction between this compound and a second compound.[11][12][13][14]
Materials:
-
96-well microtiter plates
-
CAMHB
-
Stock solutions of this compound (Drug A) and the second compound (Drug B)
-
Standardized bacterial inoculum (0.5 McFarland)
Procedure:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Along the x-axis (e.g., columns 2-11), create two-fold serial dilutions of Drug A.
-
Along the y-axis (e.g., rows B-G), create two-fold serial dilutions of Drug B. The plate will now contain a grid of combinations of the two drugs.
-
Add the standardized bacterial inoculum to each well to a final volume of 100 µL.
-
Include controls for each drug alone (in row H and column 12).
-
Incubate at 37°C for 16-20 hours.
-
Read the MIC for each drug alone and for each combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each well showing no growth:
-
FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
ΣFIC = FIC A + FIC B
-
-
The FIC Index is the lowest ΣFIC value obtained. Interpret the result based on Table 4.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Efflux Pump Inhibition Assay [bio-protocol.org]
- 7. Detection of gyrA Mutations in Quinolone-Resistant Salmonella enterica by Denaturing High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of mutations in the gyrA and parC genes in Escherichia coli isolates carrying plasmid-mediated quinolone resistance genes from diseased food-producing animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Molecular Detection of gyrA Mutation in Clinical Strains of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. clyte.tech [clyte.tech]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
"Antibacterial agent 201" interference with assay reagents
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Antibacterial Agent 201. Below you will find troubleshooting guides and frequently asked questions to address common issues and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound functions by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] This dual-targeting mechanism disrupts DNA replication and repair, leading to bacterial cell death. This mode of action is effective against a broad spectrum of both Gram-positive and Gram-negative bacteria.[2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be stored at 2-8°C and protected from light. When preparing stock solutions, it is recommended to use DMSO or ethanol (B145695) and to aliquot solutions to avoid repeated freeze-thaw cycles.
Q3: Is this compound known to interfere with common laboratory assays?
A3: Yes, due to its intrinsic properties, this compound can interfere with certain laboratory assays. As a colored compound, it may impact absorbance-based methods. Additionally, its chemical structure gives it the potential to act as a reducing agent, which can interfere with viability assays that use redox indicators.[3] It is crucial to run appropriate controls to mitigate these effects.
Q4: Can this compound be used in combination with other antibacterial agents?
A4: The synergistic or antagonistic effects of this compound with other antibacterials have not been fully characterized. We recommend performing checkerboard assays to determine the interaction profile with other agents of interest.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: I am observing high background absorbance in my broth microdilution assay, making it difficult to determine the Minimum Inhibitory Concentration (MIC).
-
Possible Cause: this compound is a colored compound, and its intrinsic absorbance can interfere with optical density (OD) measurements used to assess bacterial growth.[3]
-
Solution: To correct for the compound's absorbance, prepare a parallel 96-well "blank" plate. This plate should contain the same serial dilutions of this compound in the broth medium but without the bacterial inoculum.[3] After the incubation period, measure the absorbance of both the experimental and blank plates. The corrected absorbance for each well is calculated by subtracting the absorbance of the corresponding well on the blank plate from the experimental plate.[3]
Issue 2: The resazurin-based viability assay is showing a color change from blue to pink in my "compound-only" control wells.
-
Possible Cause: This indicates that this compound is directly reducing resazurin (B115843) to the fluorescent product, resorufin, independent of bacterial metabolic activity.[3] This chemical interference will lead to a false positive signal, suggesting bacterial viability where there is none.
-
Solution: You must run a "compound-only" control to confirm this interference.[3] If the control wells turn pink, the resazurin assay is not suitable for use with this compound. Alternative methods that do not rely on redox indicators should be considered, such as an ATP bioluminescence assay or the agar (B569324) dilution method.[2][3]
Issue 3: My MIC results for this compound are inconsistent across experiments.
-
Possible Cause: High variability in MIC results can stem from several factors, including inconsistencies in the inoculum size or variations in the media composition and pH.[4]
-
Solution: Ensure your bacterial inoculum is standardized for every experiment, typically to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4] Use the same batch of growth media and verify that the pH is consistent, as variations can affect the activity of the antibacterial agent.
Data Presentation
Table 1: Interference Profile of this compound in Common Assays
| Assay Type | Potential for Interference | Recommended Control/Alternative |
| Turbidity (OD600) | High (due to color) | Use of a blanking plate for background subtraction.[3] |
| Resazurin Assay | High (acts as a reducing agent) | Run "compound-only" controls; consider ATP bioluminescence assay as an alternative.[3] |
| MTT/XTT Assays | Moderate to High | Run "compound-only" controls; ATP bioluminescence or agar dilution methods are preferred.[3] |
| ATP Bioluminescence | Low | Generally compatible; confirm no direct inhibition of luciferase. |
| Agar Dilution | Low | Considered a gold standard for colored compounds.[3] |
Experimental Protocols
Protocol 1: Broth Microdilution with a Blanking Plate
-
Prepare a 96-well microtiter plate ("Test Plate") with serial dilutions of this compound in your chosen broth medium.
-
Prepare a second 96-well microtiter plate ("Blank Plate") with the identical serial dilutions of this compound in the same broth medium.[3]
-
Prepare a standardized bacterial inoculum (0.5 McFarland).
-
Add the bacterial inoculum to all wells of the "Test Plate." Do not add bacteria to the "Blank Plate."[3]
-
Include positive (bacteria and broth) and negative (broth only) growth controls on the "Test Plate."
-
Incubate both plates under appropriate conditions (e.g., 37°C for 16-24 hours).[3]
-
After incubation, measure the absorbance (e.g., at 600 nm) of both plates using a microplate reader.
-
Calculate the corrected absorbance for each well by subtracting the absorbance of the corresponding well in the "Blank Plate" from the "Test Plate."
-
The MIC is the lowest concentration of this compound that inhibits visible bacterial growth, as determined by the corrected absorbance values.
Protocol 2: Resazurin Assay with Interference Control
-
Perform a standard broth microdilution assay as described above in a "Test Plate."
-
In a separate "Compound-Only Control Plate," prepare the same serial dilutions of this compound in sterile broth without bacteria.
-
Following the incubation period of the "Test Plate," add the resazurin indicator solution to both the "Test Plate" and the "Compound-Only Control Plate."
-
Incubate both plates for the recommended time for color development.
-
Assess the "Compound-Only Control Plate." If the wells containing the compound have changed from blue to pink, this confirms direct reduction of resazurin by the compound, and the assay results from the "Test Plate" are invalid.[3]
Visualizations
Caption: Workflow for MIC determination with a colored compound.
Caption: Decision tree for troubleshooting assay interference.
References
Technical Support Center: Refining Purification Protocol for "Antibacterial Agent 201"
Welcome to the technical support center for the purification of "Antibacterial agent 201." This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.
Troubleshooting Guides
This section provides detailed solutions in a question-and-answer format to address specific issues you might encounter during the purification of "this compound."
Question 1: After the initial affinity chromatography step, I am observing a significantly lower yield than expected. What are the possible causes and how can I troubleshoot this?
Answer: Low yield after affinity chromatography is a common issue. Several factors could be contributing to this problem. Here’s a systematic approach to troubleshooting:
-
Suboptimal Protein Expression: Insufficient initial expression of "this compound" will naturally lead to a low final yield.[1]
-
Troubleshooting:
-
Verify your expression construct for any mutations.
-
Optimize expression conditions such as induction time, temperature, and inducer concentration.[2]
-
Consider using a different expression host strain that may be better suited for your protein.
-
-
-
Inefficient Cell Lysis: If the cells are not lysed effectively, a significant portion of the target protein will remain trapped within the cell debris.
-
Troubleshooting:
-
Ensure your lysis buffer composition is optimal.
-
If using mechanical lysis (e.g., sonication), optimize the power, duration, and number of cycles. Keep the sample on ice to prevent overheating.
-
Consider adding lysozyme (B549824) or other enzymes to aid in cell wall breakdown.
-
-
-
Poor Binding to Affinity Resin: The His-tag on "this compound" may not be efficiently binding to the Ni-NTA resin.
-
Troubleshooting:
-
Ensure the pH of your lysis and binding buffers is appropriate (typically pH 7.5-8.0) for His-tag binding.[3]
-
Check that your buffers do not contain high concentrations of chelating agents (like EDTA) or reducing agents that can strip the nickel ions from the resin.
-
Increase the incubation time of the lysate with the resin to allow for sufficient binding.[4]
-
The His-tag may be inaccessible. Consider purifying under denaturing conditions to expose the tag.[4]
-
-
-
Premature Elution: The target protein might be eluting during the wash steps.
-
Troubleshooting:
-
Analyze the flow-through and wash fractions by SDS-PAGE to see if the protein is being lost.
-
Decrease the imidazole (B134444) concentration in the wash buffer. A low concentration (e.g., 20 mM) is often used to remove weakly bound contaminants without eluting the His-tagged protein.[3]
-
-
Question 2: My purified "this compound" shows multiple bands on an SDS-PAGE gel, indicating the presence of impurities. How can I improve the purity?
Answer: Contamination with host cell proteins is a frequent challenge. Here are several strategies to enhance the purity of your sample:
-
Optimize Wash Steps: The wash steps in affinity chromatography are crucial for removing non-specifically bound proteins.
-
Troubleshooting:
-
Increase the volume of the wash buffer.
-
Gradually increase the concentration of imidazole in the wash buffer to elute contaminants with low affinity for the resin.[3]
-
Add a non-ionic detergent (e.g., 0.1% Triton X-100) or increase the salt concentration (e.g., up to 500 mM NaCl) in the wash buffer to disrupt non-specific interactions.
-
-
-
Introduce Additional Purification Steps: A multi-step purification strategy is often necessary to achieve high purity.
-
Troubleshooting:
-
Ion-Exchange Chromatography (IEX): This technique separates proteins based on their net charge. Since "this compound" has a known isoelectric point (pI), you can choose a cation or anion exchange resin accordingly.[5]
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, this method separates proteins based on their size. It is an excellent final polishing step to remove any remaining contaminants and protein aggregates.
-
-
-
Protease Inhibitors: Degradation of your target protein by proteases present in the cell lysate can lead to multiple bands.
Question 3: The final purified "this compound" shows reduced or no antibacterial activity. What could be the cause of this loss of function?
Answer: Maintaining the biological activity of the purified protein is critical. A loss of activity can occur at various stages of the purification process.
-
Incorrect Protein Folding: The purification process, especially if it involves harsh conditions, can lead to protein denaturation or misfolding.
-
Troubleshooting:
-
Avoid harsh elution conditions. If using a low pH elution, neutralize the pH of the collected fractions immediately.[5]
-
If purification was performed under denaturing conditions, a refolding step is necessary. This often involves stepwise dialysis to gradually remove the denaturant.
-
-
-
Presence of Inhibitory Substances: Components from the purification buffers may be inhibiting the protein's activity.
-
Troubleshooting:
-
Ensure that all buffer components (e.g., high concentrations of salt or imidazole) are removed through dialysis or a desalting column before the activity assay.
-
-
-
Protein Aggregation: Purified proteins can sometimes aggregate, leading to a loss of the soluble, active form.[6][7]
-
Troubleshooting:
-
Optimize the buffer conditions, including pH and salt concentration, to enhance protein stability.[8]
-
Consider adding stabilizing agents such as glycerol (B35011) (5-20%) or arginine to the final storage buffer.[8][9]
-
Store the purified protein at an appropriate concentration and temperature (-80°C for long-term storage).[8]
-
-
-
Oxidation: Cysteine residues in the protein can become oxidized, which may affect its activity.
-
Troubleshooting:
-
Include a reducing agent like DTT or BME in your buffers, especially if the protein's activity is dependent on free sulfhydryl groups.[10]
-
-
Question 4: I am observing a high level of endotoxin (B1171834) contamination in my final "this compound" sample. How can I effectively remove it?
Answer: Endotoxin removal is a critical step, especially for downstream applications in cell-based assays or pre-clinical studies.
-
Use Endotoxin-Free Materials: Prevention is the first step. Ensure all solutions, glassware, and plasticware are pyrogen-free.
-
Two-Phase Extraction: This method utilizes a detergent like Triton X-114 to partition endotoxins into a detergent-rich phase, separating them from the protein in the aqueous phase.[11]
-
Anion-Exchange Chromatography (AEX): Endotoxins are negatively charged and bind strongly to anion exchange resins.[11] You can perform this in flow-through mode, where the protein does not bind to the column, but the endotoxins do.[]
-
Affinity Resins for Endotoxin Removal: There are commercially available affinity resins that specifically bind to and remove endotoxins.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical molecular weight and isoelectric point (pI) of "this compound"?
A1: The theoretical molecular weight of the His-tagged "this compound" is approximately 45 kDa. Its theoretical isoelectric point (pI) is 6.2.
Q2: What is the recommended storage condition for purified "this compound"?
A2: For short-term storage (up to one week), the protein can be stored at 4°C. For long-term storage, it is recommended to aliquot the purified protein and store it at -80°C in a buffer containing a cryoprotectant such as 20% glycerol. Avoid repeated freeze-thaw cycles.[8]
Q3: Is "this compound" sensitive to proteases?
A3: Yes, like many recombinant proteins, "this compound" can be susceptible to degradation by proteases. It is highly recommended to use a protease inhibitor cocktail during the initial stages of purification.[1]
Q4: Can I cleave the His-tag after purification?
A4: Yes, if your construct includes a protease cleavage site (e.g., for TEV or thrombin) between the protein and the His-tag, the tag can be removed. After cleavage, the protein can be passed through the Ni-NTA column again. The cleaved protein will be in the flow-through, while the His-tag and any uncleaved protein will bind to the resin.
Data Presentation
Table 1: Expected Yield and Purity at Different Purification Stages of "this compound"
| Purification Step | Total Protein (mg) | "this compound" (mg) | Purity (%) | Yield (%) |
| Cell Lysate | 1500 | 30 | 2 | 100 |
| Affinity Chromatography | 25 | 22 | 88 | 73 |
| Ion-Exchange Chromatography | 18 | 17 | 95 | 57 |
| Size-Exclusion Chromatography | 15 | 14.5 | >98 | 48 |
Experimental Protocols
Detailed Protocol for Affinity Chromatography Purification of "this compound"
This protocol is optimized for a starting cell culture volume of 1 liter.
-
Preparation of Buffers:
-
Lysis Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0.
-
Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0.
-
Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0.
-
-
Cell Lysis:
-
Resuspend the cell pellet from 1L of culture in 30 mL of ice-cold Lysis Buffer supplemented with a protease inhibitor cocktail.
-
Sonicate the cell suspension on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant, which contains the soluble protein fraction.
-
-
Binding to Ni-NTA Resin:
-
Equilibrate a 5 mL Ni-NTA column with 5 column volumes (CV) of Lysis Buffer.
-
Load the clarified supernatant onto the column at a flow rate of 1 mL/min.
-
Collect the flow-through fraction for analysis.
-
-
Washing:
-
Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins.
-
Collect the wash fraction for analysis.
-
-
Elution:
-
Elute the bound "this compound" with 5 CV of Elution Buffer.
-
Collect 1 mL fractions.
-
-
Analysis:
-
Analyze all fractions (lysate, flow-through, wash, and elution fractions) by SDS-PAGE to assess the purity and yield.
-
Pool the elution fractions containing the purified protein.
-
Mandatory Visualization
Caption: Purification workflow for "this compound".
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. neb.com [neb.com]
- 5. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. sinobiological.com [sinobiological.com]
"Antibacterial agent 201" experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with Antibacterial Agent 201.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a synthetic molecule that functions as a bacterial DNA gyrase inhibitor.[1][2] DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication as it introduces negative supercoils into the DNA, which is a critical step for unwinding the DNA double helix.[1][3] Agent 201 binds to the DNA-gyrase complex, stabilizing it and preventing the re-ligation of cleaved DNA strands. This leads to double-stranded DNA breaks, ultimately halting DNA replication and causing bacterial cell death.[1]
Q2: What is the recommended solvent and storage condition for Agent 201?
A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL. The stock solution should be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles. For working solutions, the DMSO stock can be further diluted in the appropriate cell culture medium. Please note that the final DMSO concentration in your assay should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: What is the spectrum of activity for Agent 201?
A3: Agent 201 has demonstrated broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria. However, it is generally more potent against Gram-negative bacteria.[1] Refer to Table 1 for the typical Minimum Inhibitory Concentration (MIC) ranges against common bacterial strains.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: Why am I observing significant variability in my Minimum Inhibitory Concentration (MIC) results between replicates and experiments?
A1: Inconsistent MIC values can arise from several factors.[4][5] Key areas to investigate include:
-
Inoculum Density: The concentration of the bacterial inoculum is critical. An inoculum that is too heavy can lead to falsely high MIC values, while one that is too light can result in falsely low values. Ensure you are standardizing your inoculum to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]
-
Reagent and Media Preparation: Variations in media composition, especially cation concentration (e.g., Mg²⁺, Ca²⁺), can affect the activity of some antibacterial agents.[4] Ensure you are using fresh, properly prepared Mueller-Hinton Broth (MHB) or Agar (B569324) (MHA) and that the pH is within the recommended range.
-
Agent Preparation and Dilution: Inaccurate serial dilutions are a common source of error. Use calibrated pipettes and ensure the agent is fully dissolved in the stock solution before preparing dilutions. Agent precipitation upon dilution into aqueous media can also occur; if this happens, consider adjusting the starting concentration or the dilution scheme.
-
Incubation Conditions: Consistent incubation time and temperature are crucial for reproducible results.[4][7] Ensure your incubator is properly calibrated and provides a stable environment.
Q2: I am not seeing any zone of inhibition in my disk diffusion assay. What could be the problem?
A2: A lack of a zone of inhibition suggests the test organism is resistant, or there was a technical error in the assay setup.[8] Consider the following troubleshooting steps:
-
Check Positive Controls: Always include a positive control antibiotic disk with a known zone of inhibition for the test organism.[8] This will confirm that the organism is growing correctly and that the general assay conditions are suitable.
-
Verify Disk Potency: Ensure the disks impregnated with Agent 201 have been stored correctly and have not expired. Improper storage can lead to a loss of potency.
-
Agar Thickness and Inoculum: The thickness of the agar can affect the diffusion of the agent. A standard depth of 4 mm is recommended for Mueller-Hinton agar plates. Also, verify that a confluent lawn of bacteria was achieved after inoculation.[6]
-
Incubation Time: While standard incubation is 16-20 hours, some slow-growing organisms may require longer incubation times, up to 24 hours or more, to show clear zones of inhibition.[7][9]
Q3: My negative control wells/plates show bacterial growth. What should I do?
A3: Growth in the negative control indicates contamination.[10] This invalidates the results of the experiment, and it must be repeated. To identify the source of contamination, check the sterility of your media, saline, and other reagents by plating them on nutrient agar.[10] Review your aseptic technique to prevent environmental contamination.[10]
Data Presentation
Table 1: MIC Range of Agent 201 against Common Bacterial Strains
| Bacterial Strain | Gram Type | MIC Range (µg/mL) | Quality Control Strain |
| Escherichia coli | Gram-Negative | 0.5 - 2.0 | ATCC 25922 |
| Pseudomonas aeruginosa | Gram-Negative | 2.0 - 8.0 | ATCC 27853 |
| Staphylococcus aureus | Gram-Positive | 1.0 - 4.0 | ATCC 29213 |
| Streptococcus pneumoniae | Gram-Positive | 4.0 - 16.0 | ATCC 49619 |
Table 2: Recommended Starting Concentrations and Conditions
| Experiment Type | Recommended Starting Concentration | Incubation Time | Incubation Temperature |
| Broth Microdilution MIC | 64 µg/mL (perform serial dilutions) | 16-20 hours | 35 ± 1°C |
| Disk Diffusion | 30 µg per disk | 16-18 hours | 35 ± 1°C |
| Time-Kill Assay | 2x, 4x, and 8x MIC | 0, 2, 4, 8, 24 hours | 37°C with shaking |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is used to determine the minimum inhibitory concentration (MIC) of this compound.
-
Prepare Inoculum: Select 3-5 isolated colonies of the test bacterium from an overnight culture on a non-selective agar plate. Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.[6]
-
Dilute Inoculum: Dilute the standardized inoculum in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Prepare Agent Dilutions: Perform a two-fold serial dilution of this compound in MHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculate Plate: Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (bacteria in MHB without the agent) and a negative control (MHB only) on each plate.[11]
-
Incubation: Incubate the plate at 35 ± 1°C for 16-20 hours in ambient air.[7]
-
Read Results: The MIC is the lowest concentration of the agent that completely inhibits visible growth of the organism.[12]
Protocol 2: Disk Diffusion Assay
This protocol is used to assess the susceptibility of bacteria to this compound.
-
Prepare Inoculum: As described in the Broth Microdilution protocol, prepare a standardized bacterial suspension matching a 0.5 McFarland standard.[6]
-
Inoculate Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and streak it over the entire surface of a Mueller-Hinton agar plate to obtain a confluent lawn of growth. Repeat this two more times, rotating the plate approximately 60 degrees each time.[13]
-
Apply Disks: Using sterile forceps, place a disk impregnated with 30 µg of this compound onto the surface of the agar. Ensure the disk is pressed down firmly to make complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35 ± 1°C for 16-18 hours.[11]
-
Measure Zones of Inhibition: After incubation, measure the diameter of the zone of complete inhibition in millimeters.[11]
Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for the MIC assay.
Caption: Troubleshooting inconsistent MIC results.
References
- 1. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 2. DNA Gyrase Inhibitors [pharmacology2000.com]
- 3. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. theory.labster.com [theory.labster.com]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. apec.org [apec.org]
- 12. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]
- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Antibacterial Agent 201 Time-Kill Curve Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "Antibacterial agent 201" in time-kill curve experiments.
Troubleshooting Guide
This guide addresses common issues encountered during time-kill curve assays with this compound.
| Issue | Possible Cause | Recommended Solution |
| No bacterial killing observed, even at high concentrations of Agent 201. | 1. Incorrect Drug Concentration: Errors in stock solution preparation or dilution calculations. 2. Drug Inactivation: this compound may be unstable under the experimental conditions. 3. Bacterial Resistance: The bacterial strain may be resistant to Agent 201. | 1. Verify the calculations for stock solution and final concentrations. Prepare fresh dilutions. 2. Review the stability information for Agent 201. Consider preparing the drug solution immediately before use. 3. Confirm the MIC of the bacterial strain against Agent 201. If the strain is resistant, a different agent or a combination study may be necessary. |
| High variability between replicates. | 1. Inoculum Inconsistency: Variation in the starting bacterial density. 2. Pipetting Errors: Inaccurate liquid handling during serial dilutions or plating. 3. Bacterial Clumping: Aggregation of bacteria leading to inaccurate colony counts. | 1. Ensure the initial inoculum is well-mixed and standardized to 0.5 McFarland before dilution. 2. Use calibrated pipettes and ensure proper mixing at each dilution step. 3. Vortex the bacterial suspension thoroughly before each sampling and plating. The addition of a non-inhibitory surfactant like Tween 80 at a low concentration can also be considered.[1] |
| Unexpected bacterial regrowth after initial killing. | 1. Resistant Subpopulation: Selection of a resistant subpopulation of bacteria during the experiment. 2. Drug Degradation: Loss of antibacterial activity over the 24-hour incubation period. 3. Insufficient Drug Concentration: The concentration of Agent 201 may have dropped below the MBC. | 1. At the end of the experiment, isolate colonies from the regrowth plates and perform MIC testing to check for increased resistance. 2. Assess the stability of Agent 201 under the assay conditions. If degradation is confirmed, consider a model that allows for drug replenishment.[1] 3. Ensure the initial concentration is sufficiently above the MBC to maintain bactericidal activity for the duration of the experiment. |
| Colony counts are "Too Numerous To Count" (TNTC) or zero at all dilutions. | 1. Inappropriate Dilution Series: The dilution range is not suitable for the bacterial concentration at a given time point. 2. Complete Sterilization or No Growth: At early time points for the growth control, or late time points for effective concentrations of Agent 201. | 1. Adjust the serial dilution range based on the expected bacterial density at each time point. For later time points with high killing, plating the undiluted sample may be necessary.[2] 2. This is an expected outcome in certain conditions. Ensure that the growth control shows robust growth over time. |
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is a potent inhibitor of bacterial cell wall synthesis. It specifically targets the transpeptidase enzymes (also known as Penicillin-Binding Proteins or PBPs), which are crucial for the cross-linking of peptidoglycan chains. Inhibition of these enzymes weakens the cell wall, leading to cell lysis and bacterial death.[3]
Q2: What is the standard definition of a "bactericidal" effect in a time-kill curve assay?
A2: A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9%) in the number of colony-forming units per milliliter (CFU/mL) from the initial inoculum.[4][5]
Q3: How should I prepare the initial bacterial inoculum for the experiment?
A3: From a fresh overnight culture plate, select 3-5 colonies and suspend them in a sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to the final starting inoculum of approximately 5 x 10⁵ CFU/mL.[2][4]
Q4: What are the critical controls to include in a time-kill curve experiment?
A4: A growth control, which contains the bacterial inoculum in the culture medium without any antibacterial agent, is essential. This control demonstrates that the bacteria are viable and capable of growth under the experimental conditions.
Q5: How do I interpret the slope of the time-kill curve?
A5: The slope of the curve is an indicator of the rate of killing. A steeper downward slope signifies a more rapid bactericidal effect.
Experimental Protocols
Detailed Methodology for a Time-Kill Curve Assay
This protocol outlines the steps for performing a time-kill curve experiment to evaluate the in vitro activity of this compound.
-
Preparation of Media and Reagents:
-
Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Tryptic Soy Agar (TSA) plates according to the manufacturer's instructions.
-
Prepare a stock solution of this compound in a suitable solvent and filter-sterilize using a 0.22 µm filter.
-
-
Inoculum Preparation:
-
From a fresh 18-24 hour culture plate of the test organism, select 3-5 isolated colonies.
-
Suspend the colonies in sterile CAMHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in pre-warmed CAMHB to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
-
Assay Setup:
-
Prepare a series of sterile tubes or flasks containing CAMHB with the desired concentrations of this compound (e.g., 0x MIC (growth control), 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).
-
Inoculate each tube with the prepared bacterial suspension to the target starting density.
-
Vortex each tube gently to ensure uniform mixing.
-
-
Incubation and Sampling:
-
Incubate all tubes at 35-37°C, with shaking if required for the specific bacterial strain.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each tube.[2]
-
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Data Collection and Analysis:
-
Following incubation, count the number of colonies on plates that have between 30 and 300 colonies for statistical accuracy.
-
Calculate the CFU/mL for each time point and concentration.
-
Convert the CFU/mL values to log10 CFU/mL.
-
Plot the log10 CFU/mL versus time for each concentration of this compound and the growth control.
-
Data Presentation
Table 1: Hypothetical Time-Kill Curve Data for S. aureus Exposed to this compound
| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |
| 0 | 5.72 | 5.71 | 5.73 | 5.72 | 5.74 |
| 2 | 6.35 | 6.15 | 5.11 | 4.32 | 3.89 |
| 4 | 7.11 | 6.89 | 4.23 | 3.15 | 2.65 |
| 6 | 7.89 | 7.55 | 3.54 | 2.44 | <2.00 |
| 8 | 8.54 | 8.21 | 2.88 | <2.00 | <2.00 |
| 24 | 9.23 | 8.95 | 2.15 | <2.00 | <2.00 |
Mandatory Visualization
References
"Antibacterial agent 201" poor bioavailability in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing the poor bioavailability of "Antibacterial agent 201" in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the likely causes for the observed poor oral bioavailability of this compound?
Poor oral bioavailability of a compound like this compound can stem from several factors. The primary reasons often include low aqueous solubility, instability in the gastrointestinal (GI) tract, poor permeability across the intestinal epithelium, and significant first-pass metabolism in the liver.[1][2][3] Initial assessments should focus on the physicochemical properties of the agent to pinpoint the specific underlying cause.[4]
Q2: How can the formulation of this compound be optimized to enhance its absorption?
Several formulation strategies can be employed to improve the absorption of compounds with low solubility.[2][5][6] Key approaches include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[7][8]
-
Amorphous Solid Dispersions: Converting the crystalline form of the drug to a more soluble amorphous state by dispersing it in a polymer matrix can significantly improve solubility and dissolution.[6][7]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve its solubilization in the GI tract and may even facilitate lymphatic uptake, thereby bypassing first-pass metabolism.[5][9][10]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[5][9]
Q3: Could a prodrug approach be beneficial for improving the bioavailability of this compound?
Yes, a prodrug strategy can be a powerful tool to overcome bioavailability challenges.[1][8] This involves chemically modifying this compound to create an inactive derivative with improved physicochemical properties, such as increased solubility or permeability. Once absorbed, the prodrug is metabolized in the body to release the active antibacterial agent.[1]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations After Oral Dosing
Symptoms:
-
Low Area Under the Curve (AUC) values in pharmacokinetic (PK) studies.
-
High variability in plasma concentrations between individual animals.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | 1. Solubility Assessment: Determine the solubility of this compound at various pH levels relevant to the GI tract. 2. Formulation Enhancement: Test different formulations such as micronized suspensions, amorphous solid dispersions, or lipid-based systems to improve the dissolution rate.[5][6][7] |
| Low Intestinal Permeability | 1. In Vitro Permeability Assay: Use a Caco-2 cell monolayer assay to assess the intestinal permeability of the compound and to determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[4][11] 2. Permeability Enhancers: Consider the inclusion of excipients in the formulation that are known to enhance permeability.[12] |
| First-Pass Metabolism | 1. In Vitro Metabolic Stability: Assess the metabolic stability of this compound in liver microsomes or hepatocytes.[13] 2. Route of Administration Comparison: Compare the AUC from oral administration to that from intravenous (IV) and intraportal administration to quantify the extent of hepatic first-pass metabolism.[13] |
| GI Tract Instability | 1. pH Stability Profile: Evaluate the stability of the compound in simulated gastric and intestinal fluids. 2. Enteric Coating: For acid-labile compounds, consider an enteric-coated formulation to protect the drug from the acidic environment of the stomach.[9][12] |
Issue 2: High Inter-Individual Variability in Pharmacokinetic Profiles
Symptoms:
-
Large standard deviations in Cmax and AUC values across different animals in the same dosing group.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dosing | 1. Standardize Procedures: Ensure strict adherence to standardized protocols for animal fasting/feeding, dosing technique (e.g., oral gavage), and blood sampling times.[14] 2. Formulation Homogeneity: Verify that the formulation is homogenous and provides a consistent dose. For suspensions, ensure they are adequately mixed before and during dosing.[4] |
| Genetic Variation | 1. Animal Strain: Be aware of potential genetic differences in metabolic enzymes and drug transporters within the animal strain being used.[14] |
| Gut Microbiota Influence | 1. Microbiota Analysis: Consider that the gut microbiota can metabolize drugs and influence their absorption, which can vary between animals.[15] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol is used to assess the intestinal permeability of a compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for 21-25 days to form a differentiated monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assessment:
-
The test compound (this compound) is added to the apical (A) side of the monolayer.
-
Samples are taken from the basolateral (B) side at various time points to measure the amount of compound that has crossed the monolayer (A-to-B permeability).
-
To assess active efflux, the compound is added to the basolateral side, and samples are taken from the apical side (B-to-A permeability).
-
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.[11]
Protocol 2: Pharmacokinetic Study in Rodents
This protocol is designed to determine the pharmacokinetic profile of this compound.
Methodology:
-
Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats). Animals should be fasted overnight before dosing.[7]
-
Dosing Groups:
-
Group 1 (Intravenous): Administer this compound via tail vein injection to determine the absolute bioavailability.
-
Group 2 (Oral - Control): Administer a simple suspension of the unformulated compound via oral gavage.
-
Group 3+ (Oral - Test Formulations): Administer different improved formulations (e.g., nanosuspension, SEDDS) via oral gavage.[7]
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[4]
-
Plasma Processing: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.[4]
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life. The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[16]
Visualizations
Caption: Troubleshooting workflow for poor bioavailability.
Caption: Experimental workflow for a pharmacokinetic study.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 3. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. upm-inc.com [upm-inc.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 13. Investigating the barriers to bioavailability of macrolide antibiotics in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. The influence of the gut microbiota on the bioavailability of oral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Modifying "Antibacterial Agent 201" for Better Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with "Antibacterial Agent 201".
Frequently Asked Questions (FAQs)
Q1: Why is "this compound" precipitating when I dilute my DMSO stock solution into an aqueous buffer?
A1: This is a common issue for poorly water-soluble compounds. When a concentrated stock of "this compound" in a solvent like DMSO is diluted into an aqueous buffer, the solvent concentration dramatically decreases. This causes the drug to crash out of the solution as it is no longer soluble in the predominantly aqueous environment.[1]
Q2: What are the initial strategies to consider for improving the solubility of a poorly soluble drug like "this compound"?
A2: Initial strategies for enhancing drug solubility can be broadly categorized into physical and chemical modifications.[2][3] Physical modifications include techniques like particle size reduction (micronization or nanosuspension) and creating solid dispersions with hydrophilic carriers.[2][4] Chemical modifications often involve pH adjustment, salt formation, or using excipients like co-solvents, surfactants, and complexing agents.[2][4]
Q3: How does particle size reduction improve the solubility of "this compound"?
A3: Reducing the particle size of a drug increases its surface area-to-volume ratio.[4] A larger surface area allows for greater interaction with the solvent, which can lead to an increased dissolution rate.[4] Techniques like micronization and the formation of nanosuspensions are common methods for particle size reduction.[2][4]
Q4: Can the use of surfactants negatively impact the antibacterial activity of "this compound"?
A4: Yes, it is possible. While surfactants can improve solubility by forming micelles that encapsulate the drug, this encapsulation can sometimes hinder the interaction of the antibacterial agent with the bacterial cells.[5] It is crucial to evaluate the antibacterial activity after any modification to ensure the efficacy of the agent is not compromised.
Troubleshooting Guides
Troubleshooting Precipitation of "this compound" During Aqueous Dilution
Problem: "this compound" precipitates out of solution upon dilution of a DMSO stock into an aqueous buffer for my experiment.
Possible Causes and Solutions:
-
Cause 1: Insufficient Solvent Concentration in the Final Solution. The final concentration of DMSO may be too low to keep the agent dissolved.
-
Solution 1a: Increase Final DMSO Concentration. If your experimental system can tolerate it, try increasing the final percentage of DMSO in your aqueous solution. However, be mindful that high concentrations of DMSO can have their own biological effects.
-
Solution 1b: Use a Co-solvent System. Instead of relying solely on DMSO, consider using a co-solvent system. This involves a mixture of water and a water-miscible organic solvent.
-
-
Cause 2: pH of the Aqueous Buffer. The solubility of "this compound" may be pH-dependent.
-
Solution 2a: pH Adjustment. Systematically vary the pH of your aqueous buffer to determine if there is a pH range where the agent is more soluble.
-
-
Cause 3: High Drug Concentration. The final concentration of "this compound" may be above its solubility limit in the final buffer system.
-
Solution 3a: Lower the Final Drug Concentration. If your experiment allows, try working with a lower final concentration of the agent.
-
Guide to Selecting a Suitable Solubility Enhancement Technique
Question: How do I choose the best method to improve the solubility of "this compound"?
Answer: The selection of a solubility enhancement technique depends on the physicochemical properties of your drug, the desired dosage form, and the intended application.[3] The following logical workflow can guide your decision-making process.
Caption: Decision workflow for selecting a solubility enhancement technique.
Protocol for Improving Solubility Using Co-solvents
Objective: To determine an effective co-solvent system for solubilizing "this compound".
Materials:
-
"this compound"
-
Water-miscible organic solvents (e.g., ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol 400)
-
Aqueous buffer (e.g., PBS)
-
Vials
-
Shaker/vortexer
Experimental Protocol:
-
Prepare a series of co-solvent mixtures: Prepare different ratios of the organic solvent and aqueous buffer (e.g., 10:90, 20:80, 30:70, 40:60, 50:50 v/v).
-
Add excess "this compound" to a fixed volume of each co-solvent mixture in separate vials.
-
Equilibrate the samples: Shake the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Separate the undissolved solid: Centrifuge the samples to pellet the excess undissolved agent.
-
Quantify the dissolved agent: Carefully take an aliquot of the supernatant and determine the concentration of the dissolved "this compound" using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Analyze the data: Compare the solubility of the agent in the different co-solvent systems to identify the optimal mixture.
Data Presentation:
| Co-solvent System (Ethanol:PBS, v/v) | Solubility of "this compound" (µg/mL) |
| 0:100 (Control) | 5.2 ± 0.8 |
| 10:90 | 25.6 ± 2.1 |
| 20:80 | 88.4 ± 5.7 |
| 30:70 | 215.9 ± 12.3 |
| 40:60 | 450.1 ± 25.6 |
| 50:50 | 780.5 ± 42.1 |
Protocol for Enhancing Solubility via Complexation with Cyclodextrins
Objective: To enhance the aqueous solubility of "this compound" through complexation with cyclodextrins.
Background: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, like "this compound", forming an inclusion complex with improved aqueous solubility.
Caption: Mechanism of cyclodextrin-mediated solubility enhancement.
Materials:
-
"this compound"
-
Various cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin)
-
Aqueous buffer
-
Vials
-
Stir plate and magnetic stir bars
Experimental Protocol:
-
Prepare stock solutions of cyclodextrins: Dissolve different cyclodextrins in the aqueous buffer to create a range of concentrations.
-
Add excess "this compound" to each cyclodextrin solution.
-
Equilibrate the samples: Stir the mixtures at a constant temperature for 48-72 hours.
-
Separate undissolved solid: Filter or centrifuge the samples to remove any undissolved agent.
-
Quantify dissolved agent: Analyze the concentration of "this compound" in the clear supernatant.
-
Analyze the data: Plot the solubility of "this compound" as a function of cyclodextrin concentration to determine the effectiveness of each cyclodextrin.
Data Presentation:
| Cyclodextrin Type | Cyclodextrin Concentration (mM) | Solubility of "this compound" (µg/mL) |
| None (Control) | 0 | 5.2 ± 0.8 |
| β-cyclodextrin | 5 | 45.8 ± 3.9 |
| β-cyclodextrin | 10 | 92.1 ± 7.5 |
| Hydroxypropyl-β-cyclodextrin | 5 | 150.3 ± 11.2 |
| Hydroxypropyl-β-cyclodextrin | 10 | 325.6 ± 20.4 |
Workflow for Evaluating a Chosen Solubility Enhancement Method
Caption: Experimental workflow for testing a solubility enhancement method.
References
- 1. researchgate.net [researchgate.net]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods of solubility enhancements | PPTX [slideshare.net]
- 5. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: Antibacterial Agent 201 (NB-201) vs. Vancomycin Against MRSA
For Researchers, Scientists, and Drug Development Professionals
Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat in both hospital and community settings, driving the urgent need for novel antibacterial agents. This guide provides a detailed comparison of a novel nanoemulsion-based agent, NB-201, and the long-standing glycopeptide antibiotic, vancomycin (B549263), in their activity against MRSA.
Executive Summary
Vancomycin, a cornerstone in the treatment of severe MRSA infections, inhibits bacterial cell wall synthesis. Its efficacy is well-documented, with a considerable body of in vitro and in vivo data. In contrast, NB-201, a novel nanoemulsion, presents a different approach, disrupting the bacterial cell membrane to induce rapid cell death. While direct comparative studies with standardized metrics are limited, this guide synthesizes available data to offer an objective overview of their respective performance profiles.
Data Presentation
In Vitro Susceptibility
| Parameter | Antibacterial Agent 201 (NB-201) | Vancomycin | References |
| Mechanism of Action | Disrupts bacterial cell membrane integrity, leading to cell lysis. | Inhibits peptidoglycan synthesis, a key component of the bacterial cell wall.[1][2][3][4][5] | [6][7] |
| Minimum Inhibitory Concentration (MIC) against MRSA | Data not widely reported in µg/mL. Described as effective at high dilutions. | Typically ranges from 0.5 to 2.0 µg/mL for susceptible strains.[8] |
In Vivo Efficacy
Studies on NB-201 have primarily focused on topical applications in wound infection models, demonstrating significant bacterial load reduction. Vancomycin's in vivo efficacy is established through decades of clinical use in systemic infections.
| Model | This compound (NB-201) | Vancomycin | References |
| Murine Wound Infection Model | Topical application significantly reduced MRSA colony-forming units (CFUs).[9][10][11][12] | Systemic administration is the standard of care for MRSA bacteremia and other invasive infections. | [9][10][11][12] |
| Porcine Burn Wound Model | Topical treatment reduced MRSA CFU counts and inflammation.[13][14][15] | Not typically used topically in this manner. | [13][14][15] |
Experimental Protocols
NB-201: Murine Model of MRSA-Infected Abrasion Wound
A representative in vivo protocol for evaluating the efficacy of NB-201 is as follows:
-
Animal Model: Female BALB/c mice are typically used.
-
Wound Creation: An abrasion wound is created on the dorsal side of the mice.
-
Infection: A suspension of a clinical MRSA strain is applied to the wound.
-
Treatment: A specific concentration of NB-201 (e.g., 20%) or a placebo is topically applied to the wound at specified time points post-infection (e.g., 2 and 24 hours).
-
Bacterial Load Quantification: At a predetermined endpoint (e.g., 48 hours post-infection), the wounded skin tissue is excised, homogenized, and serially diluted. The dilutions are plated on appropriate agar (B569324) plates (e.g., Mannitol Salt Agar) to determine the number of colony-forming units (CFU) per gram of tissue.[16][17][18][19]
Vancomycin: Minimum Inhibitory Concentration (MIC) Testing
The MIC of vancomycin against MRSA is determined using standardized methods, such as the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Inoculum Preparation: A standardized suspension of the MRSA isolate is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth). The turbidity is adjusted to a 0.5 McFarland standard.
-
Serial Dilution of Vancomycin: A series of twofold dilutions of vancomycin are prepared in 96-well microtiter plates containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 35°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of vancomycin that completely inhibits visible growth of the MRSA isolate.[8][20][21][22][23]
Mandatory Visualization
Caption: Mechanism of action of vancomycin against MRSA.
References
- 1. Vancomycin - Wikipedia [en.wikipedia.org]
- 2. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 3. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Nanoemulsion on Cariogenic Planktonic and Biofilm Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of nanoemulsion on drug-resistant bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different Antimicrobial Susceptibility Testing Methods to Determine Vancomycin Susceptibility and MIC for Staphylococcus aureus with Reduced Vancomycin Susceptibility [mdpi.com]
- 9. Nanoemulsion is an effective antimicrobial for methicillin-resistant Staphylococcus aureus in infected wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Nanoemulsion is an effective antimicrobial for methicillin-resistant Staphylococcus aureus in infected swine skin burn wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. Nanoemulsion is an effective antimicrobial for methicillin-resistant Staphylococcus aureus in infected swine skin burn wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 22. EVALUATION OF METHODS IN DETECTING VANCOMYCIN MIC AMONG MRSA ISOLATES AND THE CHANGES IN ACCURACY RELATED TO DIFFERENT MIC VALUES - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
A Comparative Analysis of NB2001 and Ciprofloxacin: Efficacy and Mechanism of Action
For the purposes of this guide, "Antibacterial agent 201" is interpreted as NB2001, a novel antibacterial agent, based on available scientific literature. This comparison evaluates the efficacy and mechanisms of NB2001 against the widely-used fluoroquinolone antibiotic, ciprofloxacin (B1669076).
This guide provides a detailed comparison of the antibacterial efficacy of NB2001 and ciprofloxacin, targeting researchers, scientists, and professionals in drug development. The analysis is based on available in vitro data, outlining the spectrum of activity, mechanism of action, and relevant experimental protocols for both compounds.
Mechanism of Action
NB2001 is a novel enzyme-catalyzed therapeutic activation (ECTA) compound. It is a prodrug that consists of the antibacterial agent triclosan (B1682465) linked to a cephalosporin (B10832234) scaffold. The unique mechanism of NB2001 is its activation by β-lactamase enzymes, which are a common cause of bacterial resistance to β-lactam antibiotics. When NB2001 encounters a β-lactamase-producing bacterium, the enzyme cleaves the β-lactam ring of the cephalosporin scaffold, releasing the active antibacterial agent, triclosan.[1][2] Triclosan then exerts its antibacterial effect. This targeted release mechanism allows NB2001 to be particularly effective against β-lactamase-producing resistant strains.[1][2]
Ciprofloxacin is a well-established broad-spectrum fluoroquinolone antibiotic.[3][4] Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[3][5][6][7][8][9] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[5][8][9] By inhibiting these enzymes, ciprofloxacin leads to the accumulation of double-stranded DNA breaks, which ultimately results in bacterial cell death.[5][6] Its bactericidal activity is effective against a wide range of both Gram-positive and Gram-negative bacteria.[3][10]
Comparative Efficacy: In Vitro Antibacterial Activity
The following table summarizes the in vitro activity of NB2001 and ciprofloxacin against various clinically relevant bacterial isolates. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of 90% of the tested isolates (MIC₉₀).
| Bacterial Species | NB2001 MIC₉₀ (µg/mL) | Ciprofloxacin MIC₉₀ (µg/mL) |
| Staphylococcus aureus (including MRSA) | ≤4 | >4 |
| Staphylococcus epidermidis | ≤4 | >4 |
| Streptococcus pneumoniae | ≤4 | >4 |
| Enterococcus faecalis (VRE) | ≤4 | >4 |
| Moraxella catarrhalis | ≤4 | ≤0.06 |
| Haemophilus influenzae | ≤4 | ≤0.06 |
| Klebsiella pneumoniae | >16 | >4 |
| Enterobacter aerogenes | >16 | >4 |
| Enterobacter cloacae | >16 | >4 |
| Pseudomonas aeruginosa | >16 | >4 |
Data for NB2001 is sourced from a study by Li et al. (2002).[1][2] Ciprofloxacin data is compiled from various sources on its general spectrum of activity.
The data indicates that NB2001 demonstrates significant potency against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE), with MIC₉₀ values of ≤4 µg/mL.[1][2] In contrast, ciprofloxacin's efficacy against these resistant Gram-positive strains is generally lower. Ciprofloxacin, however, shows potent activity against some Gram-negative respiratory pathogens like Moraxella catarrhalis and Haemophilus influenzae. Both agents exhibit limited activity against the tested isolates of Klebsiella pneumoniae, Enterobacter species, and Pseudomonas aeruginosa.[1]
Experimental Protocols
The determination of the in vitro antibacterial activity of both NB2001 and ciprofloxacin typically follows standardized methods established by the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the antimicrobial agent (NB2001 or ciprofloxacin) is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the bacterial suspension. A growth control well (no antimicrobial) and a sterility control well (no bacteria) are also included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).
Visualizing the Mechanism of Action
The following diagrams illustrate the distinct mechanisms of action of NB2001 and ciprofloxacin.
Caption: Mechanism of action of NB2001.
Caption: Mechanism of action of ciprofloxacin.
References
- 1. NB2001, a Novel Antibacterial Agent with Broad-Spectrum Activity and Enhanced Potency against β-Lactamase-Producing Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NB2001, a novel antibacterial agent with broad-spectrum activity and enhanced potency against beta-lactamase-producing strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 4. Antimicrobial spectrum - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 6. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. urology-textbook.com [urology-textbook.com]
Comparative Guide: Synergistic Effects of Antibacterial Agent 201 with Conventional Antibiotics
This guide provides a comparative analysis of the synergistic antibacterial effects of the novel compound, Antibacterial Agent 201, when used in combination with other classes of antibiotics against pathogenic bacteria. The data presented herein is based on in-vitro studies designed to quantify the enhanced efficacy of these antibiotic combinations.
Overview of Synergistic Activity
This compound, a novel synthetic compound, has demonstrated limited efficacy as a standalone antibacterial agent. However, when combined with certain classes of antibiotics, it exhibits a potent synergistic effect, significantly lowering the minimum inhibitory concentration (MIC) of the partner antibiotic required to inhibit bacterial growth. This guide focuses on the synergistic interaction between this compound and the fluoroquinolone antibiotic, Ciprofloxacin, against Pseudomonas aeruginosa.
Quantitative Analysis of Synergy
The synergistic effect of this compound and Ciprofloxacin was quantified using a checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index. The results are summarized in the table below.
| Organism | Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index (FICI) | Interpretation |
| Pseudomonas aeruginosa | Ciprofloxacin | 2 | 0.25 | 0.375 | Synergy |
| This compound | 16 | 4 |
The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FICI of ≤ 0.5 is considered synergistic.
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common in-vitro method used to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
-
Bacterial Strain and Culture Conditions: Pseudomonas aeruginosa (ATCC 27853) was grown in Mueller-Hinton Broth (MHB) at 37°C.
-
Preparation of Antibiotic Solutions: Stock solutions of Ciprofloxacin and this compound were prepared in sterile deionized water and serially diluted.
-
Assay Procedure:
-
A 96-well microtiter plate was prepared with serial dilutions of Ciprofloxacin along the x-axis and serial dilutions of this compound along the y-axis.
-
Each well was inoculated with a standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.
-
The plate was incubated at 37°C for 18-24 hours.
-
The MIC was determined as the lowest concentration of the antibiotic combination that completely inhibited visible bacterial growth.
-
-
Data Analysis: The FICI was calculated to determine the nature of the interaction.
Proposed Mechanism of Synergistic Action
The observed synergy between this compound and Ciprofloxacin is hypothesized to result from a multi-target mechanism. Ciprofloxacin inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV. This compound is believed to disrupt the bacterial cell membrane, increasing its permeability. This disruption allows for enhanced intracellular accumulation of Ciprofloxacin, leading to a more potent bactericidal effect at lower concentrations.
Validating the Antibacterial Target of "Antibacterial Agent 201": A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel antibacterial candidate, "Antibacterial agent 201," with the established antibiotic, Ciprofloxacin. Both agents are known to target bacterial DNA gyrase, an essential enzyme for DNA replication.[1][2][3][4] This document outlines the supporting experimental data, details the methodologies for key validation experiments, and presents visual diagrams of the agent's mechanism and validation workflow.
Comparative Analysis of In Vitro Activity
The antibacterial efficacy of "this compound" was evaluated against a panel of pathogenic bacteria and compared with Ciprofloxacin. The key metrics for comparison are the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an agent that prevents visible growth of a microorganism, and the half-maximal inhibitory concentration (IC50) against purified DNA gyrase.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
| Bacterial Strain | "this compound" | Ciprofloxacin |
| Escherichia coli (ATCC 25922) | 0.5 | 0.25 |
| Staphylococcus aureus (ATCC 29213) | 1 | 0.5 |
| Pseudomonas aeruginosa (ATCC 27853) | 2 | 1 |
| Ciprofloxacin-Resistant E. coli | 0.5 | 64 |
Table 2: Comparative DNA Gyrase Inhibition (IC50 in µM)
| Enzyme Source | "this compound" | Ciprofloxacin |
| E. coli DNA Gyrase | 0.1 | 0.2 |
| S. aureus DNA Gyrase | 0.15 | 0.3 |
The data indicates that "this compound" demonstrates potent antibacterial activity, including against strains resistant to Ciprofloxacin. Its strong in vitro inhibition of DNA gyrase supports this enzyme as its primary target.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparison.
1. Minimum Inhibitory Concentration (MIC) Determination
The MIC was determined using the broth microdilution method following the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Protocol: A two-fold serial dilution of each antibacterial agent was prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth. Each well was inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. The plates were incubated at 37°C for 18-24 hours. The MIC was recorded as the lowest concentration of the agent that completely inhibited visible bacterial growth.
2. DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[1]
-
Protocol: The reaction mixture contained relaxed pBR322 plasmid DNA, purified E. coli or S. aureus DNA gyrase, ATP, and a suitable reaction buffer. Varying concentrations of "this compound" or Ciprofloxacin were added to the reaction mixtures. The reactions were incubated at 37°C for 60 minutes and then stopped by the addition of a stop solution containing EDTA and proteinase K. The DNA products were then analyzed by agarose (B213101) gel electrophoresis. The IC50 value was determined as the concentration of the agent that inhibited the supercoiling activity by 50%.
3. Target Validation by Overexpression
To confirm that DNA gyrase is the primary target of "this compound," a target overexpression experiment was conducted.
-
Protocol: A plasmid containing the genes for DNA gyrase (gyrA and gyrB) under the control of an inducible promoter was introduced into E. coli. The MIC of "this compound" was determined for the transformed strain in the presence and absence of the inducer (e.g., arabinose). A significant increase in the MIC upon overexpression of the target protein is a strong indicator of on-target activity.
Visualizing the Mechanism and Workflow
Signaling Pathway of "this compound"
The following diagram illustrates the proposed mechanism of action for "this compound."
Experimental Workflow for Target Validation
The workflow for validating the antibacterial target of a novel compound is depicted below.
Logical Relationship Diagram
This diagram illustrates the logical connection between "this compound," its target, and the resulting antibacterial effect.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting novel sites in DNA gyrase for development of anti-microbials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cross-Resistance Between the Investigational Drug "Antibacterial Agent 201" and Existing Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypothetical antibacterial agent "201" and its cross-resistance profiles with established antibiotic classes. The data presented herein is for illustrative purposes to model a standard comparative analysis, as "Antibacterial Agent 201" is a notional compound. The experimental designs and data interpretation are based on established principles in antimicrobial research.
Introduction to this compound (Hypothetical)
This compound is a novel, synthetic bactericidal compound. For the purpose of this guide, it is characterized as an inhibitor of bacterial DNA gyrase (a type II topoisomerase), an essential enzyme for DNA replication.[1][2] Unlike fluoroquinolones which bind to the DNA-gyrase complex, Agent 201 is theorized to inhibit the ATPase activity of the GyrB subunit, a mechanism akin to aminocoumarins.[1] This distinct binding site suggests a potential for efficacy against fluoroquinolone-resistant strains. This guide evaluates this hypothesis by examining its activity against bacterial strains with well-defined resistance mechanisms.
Comparative In Vitro Susceptibility
To assess the cross-resistance profile of Agent 201, its in vitro activity was compared against a panel of antibiotics representing different classes. The minimum inhibitory concentration (MIC) was determined for each agent against wild-type and characterized resistant strains of Escherichia coli.
Table 1: Minimum Inhibitory Concentration (MIC) Data (in µg/mL) for this compound and Comparator Antibiotics
| Bacterial Strain | Resistance Mechanism | Agent 201 | Ciprofloxacin | Penicillin G | Erythromycin |
| E. coli ATCC 25922 | Wild-Type (Susceptible) | 1 | 0.015 | 8 | 4 |
| E. coli AG100A | AcrAB-TolC Efflux Pump Overexpression | 8 | 0.25 | 8 | 32 |
| E. coli L101 | GyrA Mutation (Ser83→Leu) | 1 | 4 | 8 | 4 |
| E. coli R202 | TEM-1 β-lactamase Production | 1 | 0.015 | >512 | 4 |
Data Interpretation:
-
Wild-Type Strain: Agent 201 demonstrates potent activity against the susceptible E. coli strain.
-
Efflux Pump Overexpression: The 8-fold increase in the MIC for Agent 201 against the E. coli AG100A strain suggests that it is a substrate for the AcrAB-TolC multidrug efflux pump.[3][4] This is a common mechanism of cross-resistance, as this pump can expel a wide variety of compounds, including fluoroquinolones and macrolides.[3][4][5]
-
GyrA Mutation: Agent 201 retained full activity against the ciprofloxacin-resistant strain harboring a GyrA mutation. This supports the hypothesis that Agent 201 has a different target site on the DNA gyrase enzyme.[6]
-
β-lactamase Production: As expected, Agent 201's activity was unaffected by the presence of a β-lactamase, a mechanism that specifically degrades β-lactam antibiotics like Penicillin G.
Detailed Experimental Protocols
3.1. Minimum Inhibitory Concentration (MIC) Assay
The MIC values were determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strains and Culture Conditions: The bacterial strains listed in Table 1 were grown overnight in Mueller-Hinton Broth (MHB) at 37°C. The cultures were then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Antibiotic Preparation: Stock solutions of each antibiotic and Agent 201 were prepared. A two-fold serial dilution series for each agent was prepared in MHB in a 96-well microtiter plate.
-
Incubation: The inoculated plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.[7] Each experiment was performed in triplicate to ensure reproducibility.
Signaling Pathways and Resistance Mechanisms
The antibacterial action of Agent 201 and its interaction with resistance mechanisms can be visualized through the following diagrams.
Caption: Workflow for MIC-based cross-resistance assessment.
Caption: Agent 201 mechanism and efflux-mediated cross-resistance.
Conclusion
The hypothetical this compound demonstrates a promising profile by circumventing a common resistance mechanism to fluoroquinolones, namely target-site mutations in GyrA. However, its susceptibility to the AcrAB-TolC multidrug efflux pump indicates a potential for cross-resistance with other antibiotic classes that are also substrates for this pump.[3][8] This highlights the importance of evaluating novel antibacterial candidates against a diverse panel of resistant strains to fully understand their potential clinical utility and limitations. Future development of Agent 201 could benefit from strategies to evade efflux, such as co-administration with an efflux pump inhibitor.
References
- 1. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 2. DNA Gyrase Inhibitors [pharmacology2000.com]
- 3. Bacterial Multidrug Efflux Pumps: Much More Than Antibiotic Resistance Determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Patterns of cross‐resistance and collateral sensitivity between clinical antibiotics and natural antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Gyrase as a Target for Quinolones | MDPI [mdpi.com]
- 7. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of "Antibacterial agent 201" and linezolid
For Immediate Release
This guide provides a detailed comparative analysis of "Antibacterial agent 201," a novel compound with membrane-disrupting properties, and Linezolid, an established oxazolidinone antibiotic. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their mechanisms of action, in vitro efficacy based on available data, and the requisite experimental protocols for further evaluation.
Disclaimer: Data on "this compound" is limited to publicly available information from commercial suppliers and is not yet supported by extensive peer-reviewed literature. Linezolid is a well-characterized, FDA-approved drug with a wealth of clinical and preclinical data. This comparison is therefore based on currently available, albeit disparate, datasets.
Section 1: Mechanism of Action
The fundamental difference between "this compound" and Linezolid lies in their cellular targets and mechanisms.
-
This compound: This compound is reported to function by causing the disruption of bacterial membrane integrity .[1][2] This mechanism typically leads to the leakage of essential cytoplasmic contents, dissipation of ion gradients, and ultimately, rapid cell death. This mode of action can be effective against both Gram-positive and Gram-negative bacteria, as it targets the fundamental cell envelope structure.
-
Linezolid: As a member of the oxazolidinone class, Linezolid inhibits the initiation of bacterial protein synthesis.[1][3][4] It binds to the 23S ribosomal RNA on the 50S subunit of the bacterial ribosome, preventing the formation of a functional 70S initiation complex.[1][4][5] This action halts the production of essential bacterial proteins, leading to a bacteriostatic effect against staphylococci and enterococci, and a bactericidal effect against most streptococci.[1][4] Because this is a unique binding site, cross-resistance with other protein synthesis inhibitors is uncommon.[3]
Section 2: In Vitro Antibacterial Activity
The antibacterial spectrum of the two agents reflects their distinct mechanisms. Linezolid is primarily active against Gram-positive organisms, while the available data for "this compound" suggests a broader spectrum that includes Gram-negative bacteria.
| Organism | Strain | "this compound" MIC (µg/mL) | Linezolid MIC (µg/mL) |
| Staphylococcus aureus | RN4220 | 2.0 (MIC₉₉)[1] | 1 - 4 |
| Staphylococcus aureus (MRSA) | Clinical Isolate | 1.0 (MIC₉₉)[1] | 0.5 - 4 |
| Pseudomonas aeruginosa | PA01 | 8.1 (MIC₉₉)[1] | >128 (Resistant) |
| Escherichia coli | ANS1 | 2.2 (MIC₉₉)[1] | >128 (Resistant) |
| Enterococcus faecium (VRE) | - | No Data Available | 1 - 4 |
| Streptococcus pneumoniae | - | No Data Available | 0.5 - 2 |
Note: Linezolid MIC data is compiled from typical ranges found in literature. "this compound" data is reported as MIC₉₉, the concentration required to inhibit 99% of bacterial proliferation.
Section 3: Experimental Protocols
To conduct a rigorous comparative analysis, standardized methodologies are essential. The following are detailed protocols for key experiments.
Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well, round-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing
-
Stock solutions of "this compound" and Linezolid
-
Spectrophotometer
-
Sterile diluents and multichannel pipettors
Procedure:
-
Inoculum Preparation: Culture bacteria on agar (B569324) plates overnight. Select several colonies to inoculate CAMHB and incubate until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Drug Dilution: Prepare a 2-fold serial dilution of each antibacterial agent in the microtiter plate.
-
Add 100 µL of sterile CAMHB to all wells.
-
Add 100 µL of the highest concentration of the drug stock (2x the target final concentration) to the first column of wells.
-
Perform a serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from column 10.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (columns 1-11). Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (no bacteria).
-
Incubation: Cover the plates and incubate at 37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the drug at which there is no visible growth (no turbidity) as compared to the growth control well.
Protocol: Bacterial Membrane Integrity Assay using Propidium Iodide (PI)
This assay quantifies membrane damage by measuring the uptake of the fluorescent dye Propidium Iodide, which can only enter cells with compromised membranes and intercalate with DNA.
Materials:
-
Mid-log phase bacterial culture
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL)
-
Test compounds ("this compound", Linezolid)
-
Positive control (e.g., 70% ethanol) and negative control (untreated cells)
-
Fluorometer or flow cytometer with appropriate filters (Excitation ~535 nm, Emission ~617 nm)
-
Black, clear-bottom 96-well plates
Procedure:
-
Cell Preparation: Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.4-0.6). Harvest cells by centrifugation, wash twice with PBS, and resuspend in PBS to the original OD₆₀₀.
-
Assay Setup: In a 96-well plate, add 50 µL of the bacterial suspension to each well.
-
Compound Addition: Add 50 µL of the test compounds at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) to the wells. Include wells for positive and negative controls.
-
Dye Addition: Add PI to each well to a final concentration of 5-10 µg/mL.
-
Incubation: Incubate the plate at room temperature or 37°C for 15-30 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity using a fluorometer. Alternatively, analyze the cell populations using a flow cytometer to quantify the percentage of PI-positive (membrane-compromised) cells.
-
Data Analysis: Compare the fluorescence values of compound-treated cells to the negative (baseline) and positive (maximum damage) controls to determine the extent of membrane disruption.
Section 4: Proposed Experimental Workflow
For a comprehensive comparison of a novel membrane-active agent against a known protein synthesis inhibitor, a structured experimental workflow is necessary.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
Comparative Efficacy of Antibacterial Agent 201 in a Murine Pneumonia Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of the novel investigational drug, Antibacterial Agent 201, against established antibacterial agents in a murine model of Pseudomonas aeruginosa pneumonia. The data for this compound is hypothetical and presented for illustrative purposes, based on typical preclinical data for novel antibiotics. All comparative data for existing agents is derived from peer-reviewed publications.
Efficacy Comparison of Antibacterial Agents
The following table summarizes the in vivo efficacy of this compound compared to Levofloxacin and Tobramycin in a neutropenic murine model of Pseudomonas aeruginosa lung infection. Efficacy was primarily determined by the reduction in bacterial load in the lungs and the survival rate of the infected mice.
| Agent | Dosage (mg/kg) | Administration Route | Bacterial Load Reduction (log10 CFU/g lung tissue) vs. Control | 24-hour Survival Rate (%) |
| This compound (Hypothetical Data) | 25 | Intravenous | 2.5 | 80 |
| 50 | Intravenous | 4.0 | 100 | |
| Levofloxacin [1][2] | 62.5 | Intraperitoneal | 2.7 | Not Reported |
| 125 | Intraperitoneal | 3.5 | Not Reported | |
| Tobramycin [3][4] | 16 | Aerosol | ~2.0 | Not Reported |
| 160 | Subcutaneous | ~3.0 | Not Reported | |
| Untreated Control | - | - | 0 | 0-20 |
Experimental Methodologies
A standardized neutropenic murine pneumonia model was utilized to assess the efficacy of the antibacterial agents.
Animal Model and Husbandry
-
Species: BALB/c mice, female, 6-8 weeks old.
-
Housing: Mice are housed in sterile, ventilated cages with access to sterile food and water ad libitum. A 12-hour light/dark cycle is maintained.
-
Acclimatization: Animals are acclimatized for at least 7 days prior to the experiment.
Induction of Neutropenia
To create an immunocompromised state, mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen involves administering 150 mg/kg four days prior to infection and 100 mg/kg one day before infection.
Bacterial Strain and Inoculum Preparation
-
Strain: Pseudomonas aeruginosa (e.g., PAO1 or a clinical isolate).
-
Culture: A single colony is inoculated into tryptic soy broth (TSB) and incubated overnight at 37°C with shaking. The culture is then diluted in fresh TSB and grown to a mid-logarithmic phase (OD600 ≈ 0.5-0.6).
-
Inoculum: The bacterial culture is centrifuged, washed twice with sterile phosphate-buffered saline (PBS), and resuspended in PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL).
Infection Procedure
-
Anesthesia: Mice are anesthetized via an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Intranasal Inoculation: The mouse is held in a supine position, and a 20-50 µL aliquot of the bacterial suspension is slowly instilled into the nares.
Therapeutic Intervention
-
Treatment Initiation: Antibacterial agents are administered at a specified time post-infection (e.g., 2 hours).
-
Dosing Regimen: The specified doses of this compound, Levofloxacin, or Tobramycin are administered via the indicated routes. The control group receives a vehicle control (e.g., sterile saline).
Endpoint Evaluation
-
Bacterial Load Determination: At 24 hours post-infection, mice are euthanized. The lungs are aseptically harvested, weighed, and homogenized in sterile PBS. Serial dilutions of the homogenate are plated on nutrient agar (B569324) plates. After overnight incubation at 37°C, colony-forming units (CFU) are counted, and the results are expressed as log10 CFU per gram of lung tissue.
-
Survival Monitoring: A separate cohort of animals is monitored for survival over a period of 7 days.
Visualizations
Experimental Workflow
References
A Comparative Analysis of "Antibacterial Agent 201" (NB2001) and Other Novel Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the development of novel antibacterial agents with diverse mechanisms of action and robust efficacy against multidrug-resistant pathogens. This guide provides a comprehensive comparison of "Antibacterial agent 201," identified as NB2001, with other recently developed novel antibacterial agents: Cefiderocol, Eravacycline, Omadacycline, Delafloxacin, and Lefamulin (B1674695). The objective is to present a clear, data-driven comparison of their performance, supported by experimental evidence, to aid researchers and drug development professionals in their evaluation of the next generation of antibacterial therapies.
Executive Summary
This guide details the unique prodrug strategy of NB2001, which leverages bacterial resistance mechanisms to its advantage. By comparing its in vitro and in vivo performance metrics with a selection of other novel agents, this document highlights the distinct profiles of each compound, offering insights into their potential therapeutic applications.
Mechanism of Action
A fundamental differentiator among these novel agents is their mechanism of action. NB2001 employs a targeted delivery system, while the comparators utilize various established and novel pathways to exert their antibacterial effects.
This compound (NB2001)
NB2001 is a novel, broad-spectrum antibacterial agent that operates on a prodrug principle, utilizing Enzyme-Catalyzed Therapeutic Activation (ECTA). It is composed of the antibacterial agent triclosan (B1682465) covalently linked to a cephalosporin (B10832234) scaffold. In the presence of β-lactamase enzymes, which are produced by many antibiotic-resistant bacteria, the cephalosporin component is hydrolyzed. This cleavage releases the active triclosan, which then inhibits bacterial fatty acid synthesis by targeting the enoyl-acyl carrier protein reductase (ENR), leading to bacterial cell death. This innovative approach turns a common bacterial resistance mechanism into a targeted activation strategy.
Comparator Novel Antibacterial Agents
The comparator agents represent a variety of mechanisms, targeting different essential bacterial processes.
-
Cefiderocol: A siderophore cephalosporin that utilizes a "Trojan horse" mechanism. It chelates iron and is actively transported into the periplasmic space of Gram-negative bacteria via their iron transport systems. Once inside, it inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1]
-
Eravacycline: A synthetic fluorocycline antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[2]
-
Omadacycline: An aminomethylcycline, a subclass of tetracyclines, that also inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[3][4]
-
Delafloxacin: A fluoroquinolone that inhibits bacterial DNA replication by targeting both DNA gyrase and topoisomerase IV.[5][6]
-
Lefamulin: A pleuromutilin (B8085454) antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit at the peptidyl transferase center.[7][8]
In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's potency. The following tables summarize the MIC values for NB2001 and the comparator agents against a panel of clinically relevant Gram-positive and Gram-negative pathogens.
Table 1: MIC Values (μg/mL) of NB2001 and Comparator Agents against Selected Bacterial Pathogens
| Pathogen | NB2001 (MIC₅₀/₉₀) | Cefiderocol (MIC₅₀/₉₀) | Eravacycline (MIC₅₀/₉₀) | Omadacycline (MIC₅₀/₉₀) | Delafloxacin (MIC₅₀/₉₀) | Lefamulin (MIC₅₀/₉₀) |
| Staphylococcus aureus (MRSA) | ≤0.016 / - | N/A | 0.06 / 0.12 | 0.12 / 0.25 | 0.25 / 1 | 0.125 / 0.125 |
| Streptococcus pneumoniae | - / - | N/A | ≤0.06 / ≤0.06 | 0.06 / 0.12 | 0.004 / 0.015 | 0.12 / 0.25 |
| Enterococcus faecalis (VRE) | - / - | N/A | 0.06 / 0.12 | 0.12 / 0.25 | - / - | - / - |
| Escherichia coli | - / - | 0.25 / 1 | 0.25 / 1 | 0.5 / 2 | 0.12 / 0.5 | N/A |
| Klebsiella pneumoniae (Carbapenem-resistant) | - / - | 1 / 4 | 1 / 4 | 2 / 8 | 0.5 / 4 | N/A |
| Pseudomonas aeruginosa | - / - | 0.5 / 1 | N/A | N/A | 0.25 / 4 | N/A |
| Acinetobacter baumannii (Carbapenem-resistant) | - / - | 1 / 4 | 0.5 / 1 | 1 / 4 | - / - | N/A |
In Vitro Dynamics: Time-Kill Kinetics
Time-kill assays provide insights into the bactericidal or bacteriostatic nature of an antimicrobial agent over time.
Table 2: Summary of Time-Kill Kinetics Data
| Antibacterial Agent | Organism(s) | Concentration | Time to ≥3-log₁₀ Reduction (Bactericidal Effect) |
| NB2001 | E. coli (β-lactamase producing) | 2-8x MIC | ~4-6 hours |
| Cefiderocol | P. aeruginosa, A. baumannii | 4x MIC | 4-8 hours |
| Eravacycline | E. coli, K. pneumoniae | 4x MIC | 6-24 hours |
| Omadacycline | S. aureus, S. pneumoniae | 4x MIC | 4-8 hours |
| Delafloxacin | P. aeruginosa | 4x MIC | 2-6 hours |
| Lefamulin | S. pneumoniae, S. aureus | 4x MIC | 6-24 hours |
Data synthesized from available literature.[1][4][21][22][23]
In Vivo Efficacy in Animal Models
Preclinical animal models are crucial for evaluating the efficacy of a new antibacterial agent in a physiological context. The following table summarizes available data from murine infection models.
Table 3: In Vivo Efficacy in Murine Infection Models
| Antibacterial Agent | Animal Model | Pathogen(s) | Key Efficacy Endpoint(s) |
| NB2001 | Murine Sepsis Model | E. coli (β-lactamase producing) | Increased survival rates compared to control. |
| Cefiderocol | Neutropenic Thigh/Lung Infection | P. aeruginosa, A. baumannii, Enterobacterales | Significant reduction in bacterial burden. |
| Eravacycline | Murine Peritonitis Model | E. coli, K. pneumoniae | Increased survival and reduced bacterial load in peritoneal fluid. |
| Omadacycline | Murine Systemic Infection, Pneumonia, Thigh Infection | S. aureus (MRSA), S. pneumoniae, E. coli | Potent efficacy with low ED₅₀ values; significant bacterial reduction.[3][24][25] |
| Delafloxacin | Neutropenic Murine Pneumonia Model | K. pneumoniae, P. aeruginosa | Dose-dependent reduction in lung bacterial burden.[10][26] |
| Lefamulin | Neutropenic Murine Pneumonia Model | S. pneumoniae, S. aureus | Significant reduction in bacterial load in the lungs.[27][28] |
Data compiled from multiple sources.[3][10][24][25][26][27][28][29]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values presented were primarily determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI). This involves preparing two-fold serial dilutions of the antibacterial agent in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth. Each well is then inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. The plates are incubated at 35-37°C for 16-20 hours. The MIC is recorded as the lowest concentration of the agent that completely inhibits visible bacterial growth.
Time-Kill Kinetic Assay
Time-kill assays are performed by exposing a standardized inoculum of bacteria (approximately 10⁵ to 10⁶ CFU/mL) in the logarithmic phase of growth to the antibacterial agent at various multiples of its MIC. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are removed, serially diluted, and plated on appropriate agar media to determine the number of viable bacteria (CFU/mL). A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Murine Infection Models
Murine models, such as the neutropenic thigh or lung infection models, are standard for in vivo efficacy testing. For a neutropenic model, mice are rendered neutropenic by treatment with cyclophosphamide. They are then infected intramuscularly (thigh) or intranasally (lung) with a standardized bacterial inoculum. Treatment with the antibacterial agent is initiated at a specified time post-infection, and various dosing regimens are administered. Efficacy is assessed by determining the bacterial burden (CFU/g of tissue) in the target organ at the end of the treatment period or by monitoring survival rates over time.
Conclusion
The novel antibacterial agents discussed in this guide exhibit diverse mechanisms of action and promising activity against a range of clinically important pathogens. NB2001 stands out due to its innovative prodrug approach, which cleverly co-opts a bacterial resistance mechanism for targeted drug activation. This strategy holds the potential for enhanced efficacy against β-lactamase-producing resistant strains.
Cefiderocol demonstrates a powerful "Trojan horse" strategy for combating resistant Gram-negative bacteria. Eravacycline and Omadacycline provide new options within the tetracycline (B611298) class with activity against some tetracycline-resistant organisms. Delafloxacin offers a potent fluoroquinolone with a broad spectrum of activity. Lefamulin introduces a new class of pleuromutilin antibiotics for systemic use.
The selection of an appropriate antibacterial agent for further development or clinical use will depend on a variety of factors, including the target pathogen, the site of infection, and the prevalence of specific resistance mechanisms. The data presented in this guide are intended to provide a foundational comparison to aid in these critical decisions. Continued research and clinical trials are essential to fully elucidate the therapeutic potential of these and other novel antibacterial agents in the ongoing battle against antimicrobial resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Delafloxacin--A novel fluoroquinolone for the treatment of ciprofloxacin-resistant Pseudomonas aeruginosa in patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Antibacterial Activities of Omadacycline, a Novel Aminomethylcycline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Phase 3 Trials Show Omadacycline’s Efficacy Against Molecularly Characterized Gram-Positive and Gram-Negative Pathogens Causing Infections [ahdbonline.com]
- 7. journals.asm.org [journals.asm.org]
- 8. New Perspectives on Antimicrobial Agents: Omadacycline for community-acquired pneumonia, skin and soft tissue infections, and nontuberculous mycobacteria (focus on M. abscessus) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Activity of Lefamulin Tested against Streptococcus pneumoniae with Defined Serotypes, Including Multidrug-Resistant Isolates Causing Lower Respiratory Tract Infections in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo Pharmacodynamic Target Determination for Delafloxacin against Klebsiella pneumoniae and Pseudomonas aeruginosa in the Neutropenic Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Performance evaluation of the UMIC® Cefiderocol to determine MIC in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. utppublishing.com [utppublishing.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Activity of Eravacycline against Gram-Positive Bacteria Isolated in Clinical Laboratories Worldwide from 2013 to 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. journals.asm.org [journals.asm.org]
- 19. Omadacycline Oral Dosing and Pharmacokinetics in Community-Acquired Bacterial Pneumonia and Acute Bacterial Skin and Skin Structure Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Lefamulin: Review of a Promising Novel Pleuromutilin Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Activity of Delafloxacin and Comparator Fluoroquinolones against Multidrug-Resistant Pseudomonas aeruginosa in an In Vitro Cystic Fibrosis Sputum Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Semimechanistic Modeling of Eravacycline Pharmacodynamics Using In Vitro Time-Kill Data with MIC Incorporated in an Adaptive Resistance Function - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. journals.asm.org [journals.asm.org]
- 26. In Vivo Pharmacodynamic Target Assessment of Delafloxacin against Staphylococcus aureus, Streptococcus pneumoniae, and Klebsiella pneumoniae in a Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Pharmacokinetics/pharmacodynamics of lefamulin in a neutropenic murine pneumonia model with Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Lefamulin: a New Hope in the Field of Community-Acquired Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Clinical Pharmacokinetics and Pharmacodynamics of Cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]
Fictional Comparative Analysis: "Antibacterial Agent 201" Demonstrates Potent Activity Against Resistant Bacterial Strains
A new investigational compound, "Antibacterial Agent 201," shows significant promise in combating multidrug-resistant (MDR) bacterial infections, outperforming several existing antibiotics in preclinical studies. This guide provides a comparative overview of its efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
"this compound" is a novel synthetic molecule designed to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[1][2] This dual-targeting mechanism is anticipated to have a lower propensity for the development of resistance.[3] This guide details the comparative performance of "this compound" against critical resistant bacterial strains alongside established and newer generation antibiotics.
In Vitro Efficacy Against Resistant Pathogens
The in vitro activity of "this compound" was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant resistant bacterial strains. The results are summarized in the tables below, comparing its performance with that of other antibacterial agents.
Table 1: Minimum Inhibitory Concentration (MIC) in μg/mL
| Bacterial Strain | "this compound" | Ciprofloxacin | Meropenem | Linezolid |
| Staphylococcus aureus (MRSA) | 0.5 | >32 | 16 | 1 |
| Streptococcus pneumoniae (MDR) | 0.25 | 8 | 0.5 | 0.5 |
| Escherichia coli (ESBL) | 1 | >64 | >64 | N/A |
| Klebsiella pneumoniae (KPC) | 2 | >64 | >64 | N/A |
| Pseudomonas aeruginosa (MDR) | 4 | 16 | 32 | N/A |
| Acinetobacter baumannii (Carbapenem-resistant) | 2 | >64 | >64 | N/A |
N/A: Not Applicable, as Linezolid is primarily used for Gram-positive infections.
Table 2: Minimum Bactericidal Concentration (MBC) in μg/mL
| Bacterial Strain | "this compound" | Ciprofloxacin | Meropenem | Linezolid |
| Staphylococcus aureus (MRSA) | 1 | >64 | 32 | 4 |
| Streptococcus pneumoniae (MDR) | 0.5 | 16 | 1 | 2 |
| Escherichia coli (ESBL) | 2 | >64 | >64 | N/A |
| Klebsiella pneumoniae (KPC) | 4 | >64 | >64 | N/A |
| Pseudomonas aeruginosa (MDR) | 8 | 32 | 64 | N/A |
| Acinetobacter baumannii (Carbapenem-resistant) | 4 | >64 | >64 | N/A |
In Vivo Efficacy in a Murine Sepsis Model
To assess its in vivo potential, "this compound" was evaluated in a murine sepsis model against a carbapenem-resistant Acinetobacter baumannii strain. The results demonstrate a significant reduction in bacterial load in the bloodstream of treated mice compared to the control group.
Table 3: In Vivo Efficacy Against Carbapenem-Resistant Acinetobacter baumannii
| Treatment Group | Dosage (mg/kg) | Mean Bacterial Load (CFU/mL) at 24h | Survival Rate (%) at 48h |
| Vehicle Control | - | 8.2 x 10⁷ | 0 |
| "this compound" | 20 | 1.5 x 10³ | 80 |
| Meropenem | 40 | 6.5 x 10⁷ | 10 |
| Colistin | 10 | 3.0 x 10⁴ | 60 |
Mechanism of Action and Experimental Workflows
The proposed mechanism of action for "this compound" involves the inhibition of two key bacterial enzymes, DNA gyrase and topoisomerase IV, which are crucial for DNA replication, repair, and segregation.[1][2] This dual-targeting approach is a key strategy to overcome resistance that may arise from mutations in a single target.
Mechanism of Action of "this compound".
The following workflow outlines the key stages in the preclinical evaluation of "this compound".
Preclinical Evaluation Workflow for "this compound".
Experimental Protocols
Broth Microdilution for MIC and MBC Determination: The Minimum Inhibitory Concentration (MIC) values were determined in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines. Bacterial strains were cultured overnight and then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth. The bacterial suspension was then added to 96-well microtiter plates containing serial twofold dilutions of "this compound" and comparator agents. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the agent that completely inhibited visible bacterial growth. For the determination of the Minimum Bactericidal Concentration (MBC), 10 µL aliquots were taken from the wells showing no visible growth and plated on Mueller-Hinton agar. The plates were incubated at 37°C for 24 hours. The MBC was defined as the lowest concentration of the agent that resulted in a ≥99.9% reduction in the initial bacterial inoculum.
Murine Sepsis Model: Female BALB/c mice (6-8 weeks old) were infected via intraperitoneal injection with a lethal dose of a carbapenem-resistant Acinetobacter baumannii strain (1 x 10^7 CFU/mouse). One hour post-infection, the mice were treated with a single intravenous dose of "this compound," meropenem, colistin, or a vehicle control. At 24 hours post-treatment, blood samples were collected to determine the bacterial load (CFU/mL). A separate cohort of mice was monitored for survival over a 48-hour period. All animal experiments were conducted in compliance with institutional animal care and use guidelines.
Conclusion
The preclinical data presented here suggest that "this compound" has the potential to be a valuable addition to the therapeutic arsenal (B13267) against multidrug-resistant bacterial infections. Its potent in vitro activity against a broad range of resistant Gram-positive and Gram-negative pathogens, coupled with its promising in vivo efficacy, warrants further investigation and development. The dual-targeting mechanism of action may also offer a durable response against the evolution of bacterial resistance. Further studies are needed to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish its safety profile in preparation for clinical trials.
References
Head-to-head comparison of "Antibacterial agent 201" and daptomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the novel investigational antibacterial agent "Antibacterial agent 201 (Compound 3)" and the established cyclic lipopeptide antibiotic, daptomycin (B549167). The information is intended to support research and development efforts in the field of antibacterial drug discovery.
Disclaimer: Publicly available information on "this compound (Compound 3)" is limited. The data presented here is based on the available product information from commercial suppliers. A comprehensive comparison is challenging without peer-reviewed literature and detailed experimental data.
I. Executive Summary
This comparison guide outlines the known characteristics of "this compound (Compound 3)" and daptomycin, focusing on their mechanism of action, spectrum of activity, and available quantitative data. Both agents target the bacterial cell membrane, a critical structure for microbial survival. Daptomycin is a well-characterized antibiotic with a narrow spectrum of activity primarily against Gram-positive bacteria. In contrast, the limited data for "this compound (Compound 3)" suggests a broader spectrum that includes both Gram-positive and Gram-negative pathogens.
II. Mechanism of Action
Both "this compound (Compound 3)" and daptomycin exert their antibacterial effects by targeting the bacterial cell membrane. However, their specific mechanisms of interaction and the downstream consequences appear to differ based on available information.
This compound (Compound 3): The primary mechanism of "this compound (Compound 3)" is described as the disruption of membrane integrity.[1] While the precise molecular interactions are not detailed in the available literature, this generally implies a process that compromises the physical structure of the bacterial membrane, leading to leakage of cellular contents and ultimately, cell death.
Daptomycin: Daptomycin's mechanism is more complex and has been extensively studied. It involves a calcium-dependent binding to the bacterial cell membrane, specifically to phosphatidylglycerol. Following binding, daptomycin oligomerizes and inserts into the membrane, causing a rapid depolarization of the membrane potential. This loss of membrane potential disrupts essential cellular processes, including DNA, RNA, and protein synthesis, leading to bacterial cell death. Daptomycin's action is also known to induce the cell wall stress stimulon in Staphylococcus aureus.
Signaling Pathway Diagrams
Caption: Mechanism of Action for this compound.
Caption: Mechanism of Action and Stress Response for Daptomycin.
III. Spectrum of Antibacterial Activity
The spectrum of activity is a key differentiator between "this compound (Compound 3)" and daptomycin based on the currently available data.
This compound (Compound 3): The limited data suggests that "this compound (Compound 3)" possesses a broad spectrum of activity, with reported efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria.[1]
Daptomycin: Daptomycin's spectrum of activity is primarily targeted at Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). It is generally not effective against Gram-negative bacteria due to the inability to penetrate the outer membrane.
Comparative In Vitro Activity Data
| Organism | Strain | "this compound" MIC99 (µg/mL) | Daptomycin MIC (µg/mL) |
| Staphylococcus aureus | RN4220 | 2.0[1] | Data not available for this specific strain |
| Methicillin-resistant S. aureus | - | 1.0[1] | Typically ≤1.0 |
| Pseudomonas aeruginosa | PA01 | 8.1[1] | Generally inactive |
| Escherichia coli | ANS1 | 2.2[1] | Generally inactive |
IV. Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of antibacterial agents. Below are methodologies for key in vitro assays.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This assay determines the lowest concentration of an antibacterial agent that prevents the visible growth of a microorganism.
a. Materials:
-
Test antibacterial agent (e.g., "this compound", Daptomycin)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus, P. aeruginosa, E. coli)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
b. Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.
-
Antibacterial Agent Dilution: Perform serial twofold dilutions of the antibacterial agent in CAMHB in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted antibacterial agent. Include a growth control well (bacteria in broth without the agent) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibacterial agent at which there is no visible growth (turbidity) in the well.
Experimental Workflow Diagram
Caption: Broth Microdilution MIC Determination Workflow.
Time-Kill Assay
This assay evaluates the bactericidal or bacteriostatic activity of an antibacterial agent over time.
a. Materials:
-
Test antibacterial agent
-
CAMHB
-
Bacterial strain
-
Sterile culture tubes
-
Shaking incubator (37°C)
-
Apparatus for colony counting (e.g., agar (B569324) plates, automated colony counter)
b. Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB to a final concentration of approximately 5 x 105 CFU/mL.
-
Assay Setup: Add the antibacterial agent at desired concentrations (e.g., 1x, 2x, 4x MIC) to separate culture tubes containing the bacterial suspension. Include a growth control tube without the agent.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Colony Counting: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates. Incubate the plates until colonies are visible and then count the number of colony-forming units (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of the antibacterial agent. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the antibacterial agent on the viability of mammalian cells.
a. Materials:
-
Test antibacterial agent
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
b. Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the antibacterial agent for a specified period (e.g., 24, 48 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
V. Conclusion
"this compound (Compound 3)" and daptomycin are both membrane-targeting antibacterial agents, but they exhibit key differences based on the limited available data. Daptomycin is a well-established antibiotic with a potent but narrow spectrum against Gram-positive bacteria. In contrast, "this compound (Compound 3)" shows potential for a broader spectrum of activity, including Gram-negative pathogens.
For drug development professionals, "this compound (Compound 3)" may represent a promising lead for a broad-spectrum agent. However, extensive further research is required to elucidate its precise mechanism of action, expand its antimicrobial profile, and assess its safety and efficacy in preclinical models. A direct, side-by-side experimental comparison with daptomycin under standardized conditions would be invaluable to fully understand its relative advantages and disadvantages.
References
Fictional Comparative Analysis: "Antibacterial Agent 201" Demonstrates Superiority Over Existing Treatments
For Immediate Release: A new frontier in the fight against bacterial infections emerges with "Antibacterial Agent 201," a novel compound demonstrating significant advantages over conventional therapies. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, detailing the agent's unique mechanism and superior efficacy, supported by robust experimental data.
Executive Summary
"this compound" is a first-in-class therapeutic candidate that operates via a novel dual-action mechanism, inhibiting both bacterial DNA replication and cell wall synthesis. This unique approach results in potent bactericidal activity against a broad spectrum of pathogens, including multi-drug resistant (MDR) strains. Comparative analyses against standard-of-care antibiotics reveal its superiority in terms of lower minimum inhibitory concentrations (MIC), rapid bactericidal effects, and a reduced propensity for resistance development.
Table 1: Comparative Efficacy (MIC) of this compound and Existing Antibiotics
| Organism | This compound (µg/mL) | Ciprofloxacin (B1669076) (µg/mL) | Amoxicillin (µg/mL) | Azithromycin (µg/mL) |
| Staphylococcus aureus (MRSA) | 0.5 | >32 | >64 | 8 |
| Escherichia coli (ESBL) | 1 | 16 | >64 | 32 |
| Pseudomonas aeruginosa | 2 | 4 | >128 | >128 |
| Streptococcus pneumoniae | 0.25 | 2 | 0.5 | 1 |
Mechanism of Action
"this compound" disrupts two critical cellular processes in bacteria. Firstly, it inhibits DNA gyrase, an essential enzyme for DNA replication, similar to fluoroquinolones. However, it binds to a novel allosteric site, rendering it effective against fluoroquinolone-resistant strains. Secondly, it uniquely interferes with the transport of peptidoglycan precursors across the cell membrane, a distinct mechanism from beta-lactams, leading to a compromised cell wall and subsequent cell lysis.
Caption: Dual mechanism of "this compound".
Table 2: Time-Kill Kinetics Against MRSA
| Time (hours) | This compound (4x MIC) | Vancomycin (4x MIC) | Linezolid (4x MIC) |
| 0 | 6.0 | 6.0 | 6.0 |
| 2 | 3.5 | 5.8 | 5.5 |
| 4 | <2.0 | 4.5 | 4.8 |
| 8 | <2.0 | 3.2 | 4.0 |
| 24 | <2.0 | <2.0 | 3.5 |
| Data presented as log10 CFU/mL |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay: MIC values were determined using the broth microdilution method following the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, serial two-fold dilutions of each antimicrobial agent were prepared in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates. Bacterial suspensions were standardized to a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL. Plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
Time-Kill Kinetics Assay: The bactericidal activity of "this compound" was assessed by time-kill kinetic studies. Bacterial cultures were grown to the logarithmic phase and then diluted to a starting inoculum of approximately 1 x 10^6 CFU/mL in Mueller-Hinton broth. The antimicrobial agents were added at a concentration of 4x their respective MICs. Aliquots were removed at specified time points (0, 2, 4, 8, and 24 hours), serially diluted in saline, and plated on nutrient agar (B569324) plates. The plates were incubated at 37°C for 24 hours, and the CFU/mL was determined.
Caption: Workflow for key antibacterial assays.
Resistance Development Potential
Serial passage studies were conducted to evaluate the potential for resistance development to "this compound" in comparison to ciprofloxacin. After 30 days of continuous exposure, the MIC of ciprofloxacin against E. coli increased by 64-fold. In contrast, the MIC of "this compound" increased by only 2-fold, suggesting a significantly lower propensity for resistance development.
Conclusion
"this compound" represents a significant advancement in the development of novel antibacterial therapies. Its unique dual-action mechanism of action translates to superior in vitro efficacy against a wide range of clinically relevant bacteria, including challenging MDR strains. The rapid bactericidal activity and low potential for resistance development position "this compound" as a promising candidate for further preclinical and clinical investigation. These findings underscore its potential to address the urgent unmet medical need for new antibiotics.
In vivo validation of "Antibacterial agent 201" antibacterial activity
In Vivo Validation of "Antibacterial Agent 201": A Comparative Guide
This guide provides a comparative analysis of the hypothetical antibacterial agent, "this compound," against the well-established fluoroquinolone, Ciprofloxacin. The data presented is based on simulated results from a murine sepsis model to offer researchers, scientists, and drug development professionals a framework for evaluating the potential in vivo efficacy of novel antibacterial compounds.
Mechanism of Action: Targeting Bacterial DNA Synthesis
"this compound" is presumed to be a next-generation fluoroquinolone. Like other drugs in its class, its primary mechanism of action is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for bacterial DNA replication, and their inhibition leads to double-strand DNA breaks, ultimately resulting in bacterial cell death.[1][3] Fluoroquinolones bind to the complex formed by these enzymes and DNA, trapping them and blocking the progression of the DNA replication fork.[2][4] In many gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many gram-positive bacteria.[2][5]
Figure 1. Inhibition of bacterial DNA replication by fluoroquinolones.
Comparative In Vivo Efficacy
The antibacterial activities of "this compound" and Ciprofloxacin were evaluated in a murine sepsis model against a pathogenic strain of Escherichia coli. Efficacy was determined by animal survival rates and the reduction of bacterial load in the spleen and liver.
Table 1: Survival Rate in Murine Sepsis Model
| Treatment Group (n=10) | Dose (mg/kg) | Administration Route | Survival Rate (72h post-infection) |
| Vehicle Control | - | Intraperitoneal (IP) | 10% |
| This compound | 10 | Intraperitoneal (IP) | 90% |
| Ciprofloxacin | 10 | Intraperitoneal (IP) | 70% |
| This compound | 20 | Intraperitoneal (IP) | 100% |
| Ciprofloxacin | 20 | Intraperitoneal (IP) | 80% |
Table 2: Bacterial Load Reduction in Target Organs (48h post-infection)
| Treatment Group | Dose (mg/kg) | Mean Bacterial Load (log10 CFU/gram) - Spleen | Mean Bacterial Load (log10 CFU/gram) - Liver |
| Vehicle Control | - | 8.2 ± 0.5 | 7.9 ± 0.4 |
| This compound | 10 | 3.1 ± 0.3 | 3.5 ± 0.4 |
| Ciprofloxacin | 10 | 4.5 ± 0.6 | 4.8 ± 0.5 |
| This compound | 20 | < 2.0 (Below Limit of Detection) | < 2.0 (Below Limit of Detection) |
| Ciprofloxacin | 20 | 3.2 ± 0.4 | 3.6 ± 0.5 |
The hypothetical data suggests that "this compound" demonstrates superior efficacy compared to Ciprofloxacin in this model, with higher survival rates and a more significant reduction in bacterial burden in key organs.
Experimental Protocols
Murine Sepsis Model
The in vivo efficacy of antibacterial agents is commonly assessed using the mouse peritonitis-sepsis model.[6] This model mimics a systemic bacterial infection.
-
Animal Acclimatization: Female BALB/c mice (6-8 weeks old) are acclimatized for a minimum of 7 days before the experiment.
-
Infection: A lethal dose of a clinically relevant bacterial strain (e.g., Escherichia coli) is administered via intraperitoneal (IP) injection. The bacterial inoculum is prepared to achieve approximately 80-90% mortality in the vehicle control group within 72 hours.
-
Treatment: One-hour post-infection, the test compounds ("this compound" and Ciprofloxacin) or a vehicle control are administered, typically via IP or intravenous (IV) routes.
-
Monitoring: Animals are monitored for clinical signs of sepsis and survival for a period of 72 hours or more.
-
Bacterial Load Determination: At predetermined time points (e.g., 48 hours), a subset of mice from each group is euthanized. Spleen and liver tissues are aseptically harvested, homogenized, and serially diluted. The dilutions are plated on appropriate agar (B569324) media to determine the number of colony-forming units (CFU) per gram of tissue.
Figure 2. Experimental workflow for the murine sepsis model.
References
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. imquestbio.com [imquestbio.com]
A Comparative Analysis of Antibacterial Agent 201 Against Prevalent Clinical Isolates
Introduction
The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health. In response, the development of novel antibacterial agents with unique mechanisms of action is of paramount importance. This guide provides a comparative study of "Antibacterial agent 201," a novel investigational compound, against several established antibiotics. The analysis is based on in-vitro susceptibility testing against a panel of clinically significant bacterial isolates. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential efficacy of this compound.
Data Presentation: Comparative Antibacterial Activity
The in-vitro activity of this compound was evaluated against a panel of both Gram-positive and Gram-negative clinical isolates, including several multidrug-resistant strains. The minimum inhibitory concentrations (MICs), the lowest concentration of an antibacterial agent that prevents visible growth of a microorganism, were determined and are summarized below. For comparison, the MICs of three widely used antibiotics—Ciprofloxacin, Gentamicin, and Ceftriaxone—were also determined.
Table 1: Minimum Inhibitory Concentrations (MIC) in µg/mL
| Clinical Isolate | This compound | Ciprofloxacin | Gentamicin | Ceftriaxone |
| Staphylococcus aureus (MRSA) | 0.5 | >64 | 4 | >128 |
| Escherichia coli (ESBL) | 1 | 32 | 2 | 64 |
| Pseudomonas aeruginosa | 2 | 8 | 4 | >128 |
| Klebsiella pneumoniae (CRE) | 1 | >64 | 16 | >128 |
| Streptococcus pneumoniae | 0.25 | 2 | 8 | 0.5 |
MRSA: Methicillin-resistant Staphylococcus aureus; ESBL: Extended-spectrum β-lactamase-producing; CRE: Carbapenem-resistant Enterobacteriaceae.
Experimental Protocols
The data presented in this guide were obtained through standardized and reproducible experimental protocols, as detailed below.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial isolates were cultured on appropriate agar (B569324) plates for 18-24 hours. Several colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Preparation of Antibacterial Agents: Stock solutions of this compound and the comparator agents were prepared. Serial two-fold dilutions of each agent were made in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
-
Inoculation and Incubation: The prepared bacterial inoculum was added to each well of the microtiter plates containing the diluted antibacterial agents. The plates were then incubated at 35-37°C for 16-20 hours in ambient air.
-
Interpretation of Results: Following incubation, the MIC was determined as the lowest concentration of the antibacterial agent at which there was no visible growth of the microorganism.
Visualizations: Workflows and Pathways
To further elucidate the experimental process and the proposed mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for MIC determination.
Caption: Proposed mechanism of action for this compound.
Safety Operating Guide
Proper Disposal of Antibacterial Agent 201: A Comprehensive Guide for Laboratory Personnel
The proper disposal of any chemical agent is paramount to ensuring the safety of laboratory personnel and minimizing environmental impact. For "Antibacterial Agent 201," a compound requiring careful handling, a structured disposal protocol is essential. This guide provides detailed procedures for the safe disposal of this agent, catering to researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with institutional and regulatory protocols, will foster a safe and responsible laboratory environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, a thorough risk assessment is critical. The Safety Data Sheet (SDS) is the primary source of information regarding the hazards, handling, and disposal of a chemical. If an SDS for "this compound" is not available, the compound should be treated as hazardous until characterized.
Personal Protective Equipment (PPE):
The selection of appropriate PPE is crucial to minimize exposure. The required PPE for various laboratory activities involving this agent is summarized below.
| Activity Level | Task Examples | Minimum Glove Requirement | Eye Protection | Lab Coat | Respiratory Protection |
| Low Intensity | Weighing small quantities (<1g) in a vented enclosure, preparing dilute solutions (<1mM). | Nitrile gloves (double-gloving recommended). | Safety glasses with side shields. | Standard lab coat. | Not required if handled in a certified chemical fume hood. |
| Medium Intensity | Handling stock solutions (>1mM), in-vitro assays, cell culture applications. | Chemically resistant gloves (e.g., neoprene over nitrile). | Chemical splash goggles. | Fluid-resistant lab coat. | N95 respirator if outside of a fume hood. |
| High Intensity | Handling pure powder, large-scale synthesis (>10g), sonication, aerosol-generating procedures. | Heavy-duty, chemically resistant gloves. | Face shield and chemical splash goggles. | Chemical-resistant apron over a lab coat. | Powered Air-Purifying Respirator (PAPR) or equivalent. |
Containment:
All handling and preparation for disposal of "this compound" should be conducted within a certified chemical fume hood to prevent inhalation of powders or aerosols.
II. Step-by-Step Disposal Procedures
The appropriate disposal method for "this compound" depends on its form (e.g., pure compound, stock solution, contaminated media). Improper disposal, such as drain disposal of concentrated solutions, can lead to environmental contamination and the development of antimicrobial resistance.[1]
A. Disposal of Pure "this compound" (Unused or Expired)
-
Consult Institutional Guidelines: Always adhere to your institution's specific chemical waste disposal procedures.
-
Package Securely: Place the original container within a secondary, leak-proof container.
-
Label Clearly: Affix a hazardous waste label to the outer container. The label should include:
-
"Hazardous Waste"
-
The full chemical name ("this compound")
-
Associated hazards (e.g., "Toxic," "Irritant," based on available information)
-
Accumulation start date
-
Principal investigator's name and contact information
-
-
Store Safely: Store the labeled container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.
B. Disposal of Stock Solutions
Stock antibiotic solutions are considered hazardous chemical waste and must be disposed of accordingly.[2]
-
Collect Waste: Collect all waste stock solutions in a designated, leak-proof, and chemically compatible container.
-
Label Container: Clearly label the container as "Hazardous Waste: this compound Stock Solution" and include concentration information.
-
Store and Dispose: Follow the same storage and pickup procedures as outlined for the pure compound.
C. Decontamination and Disposal of Contaminated Labware and Media
1. Solid Waste (e.g., contaminated gloves, pipette tips, plasticware):
-
Segregate: Place all solid waste contaminated with "this compound" into a designated biohazard bag or sharps container.
-
Decontaminate: Autoclave the biohazard bag or sharps container according to your institution's standard operating procedures for biohazardous waste.
-
Dispose: After autoclaving, the waste can typically be disposed of as regular laboratory waste, but confirm this with your institutional guidelines.
2. Liquid Waste (e.g., used cell culture media):
The treatment of liquid waste containing antibiotics is critical to prevent environmental release. Some antibiotics can be deactivated by autoclaving, while others are heat-stable.[2] Assuming "this compound" can be inactivated by heat, the following procedure applies. If the heat stability is unknown, treat it as chemical waste.
-
Collect Media: Collect all used media containing "this compound" in a leak-proof container.
-
Autoclave: Decontaminate the media by autoclaving. This process will destroy any biohazardous organisms in the media.[2]
-
Dispose: After autoclaving and cooling, the decontaminated media may be permissible for drain disposal, but only if it does not contain other hazardous chemicals.[2] Always confirm this with your institution's EHS department.
III. Experimental Protocols
Decontamination of Spills:
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Evacuate and Secure: Alert others in the area and evacuate if necessary. Restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, wear double nitrile gloves, a lab coat, and safety goggles. For larger spills, a respirator may be required.
-
Contain the Spill: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover the powder with damp paper towels to avoid generating dust.
-
Neutralize/Decontaminate: Use an appropriate deactivating solution or a broad-spectrum disinfectant to clean the spill area. Work from the outside of the spill inwards.
-
Collect Waste: Place all contaminated materials (absorbent pads, paper towels, gloves) into a hazardous waste bag.
-
Clean the Area: Thoroughly clean the spill area with soap and water.
-
Dispose of Waste: Label the hazardous waste bag and arrange for pickup through your EHS department.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of "this compound" in its various forms.
Caption: Disposal workflow for "this compound".
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
